molecular formula C27H30O17 B1252693 Quercetin-3-gentiobioside

Quercetin-3-gentiobioside

Cat. No.: B1252693
M. Wt: 626.5 g/mol
InChI Key: FDRQPMVGJOQVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13915961 is a natural product found in Phyllanthus virgatus, Chenopodium album, and other organisms with data available.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQPMVGJOQVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure, Stereochemistry, and Characterization of Quercetin-3-gentiobioside

[1]

Executive Summary

Quercetin-3-gentiobioside (Q3G) is a flavonoid diglycoside found in species such as Abelmoschus esculentus (Okra), Allium cepa (Onion), and Mimosa spp.[1] Distinct from the more common Quercetin-3-rutinoside (Rutin), Q3G possesses a unique disaccharide moiety—gentiobiose—linked to the quercetin aglycone.[1] This guide provides a rigorous technical breakdown of its molecular architecture, stereochemical configuration, and spectroscopic "fingerprint" required for validation in pharmaceutical applications.

Part 1: Molecular Architecture & Stereochemistry[1]

Structural Nomenclature
  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][2]

  • Common Name: Quercetin 3-O-

    
    -D-gentiobioside[1]
    
  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 626.52 g/mol

Stereochemical Configuration

The molecule is composed of three distinct structural domains. The stereochemical integrity of the glycosidic bonds is critical for biological activity and solubility.

  • Aglycone (Quercetin):

    • Planar chromone core (rings A and C) with a catechol ring (ring B) at position 2.[1][2][3][4][5][6]

    • Achiral, but provides the rigid scaffold.

    • Key Feature: The C3-hydroxyl group serves as the anchor point for the disaccharide.

  • Inner Sugar (Glucose I):

    • Identity:

      
      -D-Glucopyranose.[1]
      
    • Linkage: Attached to Quercetin C3 via an

      
      -glycosidic bond.[1][5]
      
    • Anomeric Configuration:

      
       (Beta). This is confirmed by a coupling constant (
      
      
      ) of
      
      
      Hz in
      
      
      H NMR.[1][7]
  • Outer Sugar (Glucose II):

    • Identity:

      
      -D-Glucopyranose.[1]
      
    • Linkage: Attached to the C6 position of the Inner Sugar (C6'').

    • Bond Type:

      
       glycosidic bond. This specific linkage defines the "gentiobiose" moiety.
      
    • Stereocenters: Both glucose units maintain the

      
       chair conformation, with all bulky groups (OH and 
      
      
      ) in equatorial positions, minimizing steric strain.
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the specific fragmentation logic used in Mass Spectrometry (MS/MS) for identification.

Q3G_Structurecluster_0Stereochemistry CheckpointsQuercetinQuercetin Aglycone(C15H10O7)Fragment: m/z 301Glucose1Inner Glucose(C6H10O5)Neutral Loss: 162 DaQuercetin->Glucose1O-Glycosidic Bond(C3 - C1'')Glucose2Outer Glucose(C6H10O5)Neutral Loss: 162 DaGlucose1->Glucose2Gentiobiose Linkage(Beta 1'' -> 6'')Check1Anomeric H (H-1'')beta-config (J=7.5Hz)Glucose1->Check1Check2Inter-glycosidic CH2 (C-6'')Downfield Shift (~68ppm)Glucose1->Check2

Caption: Structural connectivity of Quercetin-3-gentiobioside showing the critical

Part 2: Spectroscopic Characterization (The Fingerprint)

To validate the identity of Q3G, researchers must rely on a "Self-Validating" spectral dataset. The following parameters distinguish Q3G from its isomers (e.g., Quercetin-3-sophoroside or Quercetin-3,7-diglucoside).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


1
PositionCarbon (

C)

(ppm)
Proton (

H)

(ppm)
Multiplicity & Coupling (

)
Diagnostic Significance
Aglycone
C-2156.4--
C-3133.5--Glycosylation site (Upfield shift vs aglycone)
C-4177.5--Carbonyl
H-698.96.18d,

Hz
meta-coupling with H-8
H-893.86.39d,

Hz
meta-coupling with H-6
H-2'115.47.52d,

Hz
B-ring characteristic
H-5'116.26.83d,

Hz
ortho-coupling
H-6'121.87.53dd,

Hz
Inner Glucose
C-1'' 101.2 5.35 d,

Hz
Confirms

-configuration
C-6'' 68.4 3.8-4.0 m CRITICAL: Downfield shift (vs 61.0) confirms 1

6 linkage
Outer Glucose
C-1''' 103.5 4.38 d,

Hz
Confirms

-configuration
C-6'''61.13.4-3.6mNormal primary alcohol shift (terminal)

Technical Insight: The most common error in identifying Q3G is confusing it with Quercetin-3-sophoroside (

1C-6''

1
Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Precursor Ion:

    
    .[1]
    
  • Fragmentation Pathway:

    • 
       : Loss of terminal glucose (-162 Da).[1]
      
    • 
       : Loss of inner glucose (-162 Da), yielding the radical aglycone ion 
      
      
      .[1]
    • 
       : Typical RDA (Retro-Diels-Alder) fragmentation of the quercetin core.[1]
      

Part 3: Isolation & Purification Protocol

This protocol is designed for high-purity isolation suitable for reference standard generation.[1]

Extraction Workflow (DOT Diagram)

Isolation_ProtocolRawMaterialRaw Material(e.g., Okra pods, Onion skins)ExtractionSolvent Extraction(70% EtOH, 24h, RT)RawMaterial->ExtractionPartitionLiquid-Liquid PartitioningSeq: Hexane -> CHCl3 -> EtOAc -> n-BuOHExtraction->PartitionTargetFractionTarget Fraction(n-Butanol or EtOAc)Partition->TargetFractionQ3G is polar(Retained in polar organic phase)ChromatographyPrep-HPLC / Column Chrom.(C18, H2O:MeOH Gradient)TargetFraction->ChromatographyFinalProductPure Quercetin-3-gentiobioside(>95% Purity)Chromatography->FinalProductCrystallization/Lyophilization

Caption: Step-by-step isolation workflow emphasizing the polarity-based fractionation required to separate diglycosides from aglycones.

Detailed Methodology
  • Initial Extraction: Macerate dried plant material (e.g., Abelmoschus esculentus) in 70% Ethanol. The water content is crucial to swell the cellular matrix and dissolve the polar diglycoside.

  • Defatting: Partition the crude extract with n-Hexane to remove chlorophyll and lipids. Discard the hexane layer.

  • Enrichment: Partition the aqueous residue with Ethyl Acetate (removes aglycones and monoglycosides) followed by n-Butanol .

    • Critical Step: Q3G, being a diglycoside, partitions preferentially into the n-Butanol phase or remains in the aqueous phase depending on saturation.

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).[1]
      
    • Mobile Phase: Solvent A (0.1% Formic Acid in Water), Solvent B (Acetonitrile).

    • Gradient: 10% B to 40% B over 30 minutes. Q3G typically elutes before Quercetin-3-glucoside due to the higher polarity of the disaccharide unit.[1]

Part 4: Structural Stability & Reactivity[1]

For drug development, understanding the stability profile is mandatory.

  • Acid Hydrolysis:

    • Q3G is sensitive to acid hydrolysis (e.g., 1N HCl at 80°C).

    • Result: Complete cleavage of the gentiobiose to yield Quercetin (aglycone) + 2 Glucose units.

    • Assay Utility: Used to quantify total aglycone content in pharmacokinetic studies.

  • Enzymatic Hydrolysis:

    • 
      -Glucosidase:  Will cleave the terminal glucose first, then the inner glucose.
      
    • Metabolic Note: In vivo, cytosolic

      
      -glucosidases (LPH) are required for absorption.[1] The gentiobiose linkage (
      
      
      ) cleavage rate is generally slower than cellobiose (
      
      
      ), potentially affecting bioavailability.

References

  • PubChem. (2023). Quercetin 3-O-gentiobioside (Compound CID 5320834).[1] National Library of Medicine. [Link]

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (Application Note demonstrating fragmentation patterns of quercetin glycosides). [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids.[8] Springer-Verlag.[1] (Seminal text for UV and NMR shift interpretation of flavonoid glycosides). [Link]

  • ResearchGate. (2020). Isolation and Confirmation of Quercetin-3-O-Glycosides.[1][5] (Methodology for extraction and purification).[3][5][9] [Link]

Physical and chemical properties of Quercetin-3-gentiobioside

[1][2][6]

Physicochemical Profile

Understanding the physical limits of Q3G is critical for formulation and assay development. The disaccharide moiety renders the molecule significantly more polar than Quercetin, yet it retains poor solubility in cold water.

Property Value / Observation Implication for Research
Melting Point 205–207 °C (Dec.) [1]Do not use melting point as a primary purity check; compound decomposes.[1][2]
Solubility (Water) Low (Cold); Moderate (Hot)Requires heating or co-solvents (DMSO/EtOH) for aqueous bioassays.[2]
Solubility (Organic) High in DMSO, MeOH, EtOHDMSO is the preferred vehicle for stock solutions (100 mg/mL).
pKa (Predicted) ~6.2 (7-OH), ~7.5 (4'-OH) [2]Stable in acidic mobile phases; ionizes/degrades in basic buffers (pH > 8).[1][2]
LogP -0.73 (Estimated)Hydrophilic nature suggests poor passive membrane permeability without transporters.[1][2]
UV Maxima 256 nm (Band II), 355 nm (Band I)Typical flavonol spectrum; Band I shifts bathochromically with alkalis.

Stability Warning: Like most O-glycosides, Q3G is susceptible to acid hydrolysis.[1][2] Prolonged exposure to strong acids (e.g., 1M HCl at >60°C) will cleave the gentiobiose, yielding Quercetin aglycone. Ensure LC mobile phases use weak acids (0.1% Formic/Acetic) to prevent on-column degradation.[1][2]

Analytical Specifications (The "Fingerprint")

To validate the identity of Q3G, researchers must triangulate data from HPLC retention, UV spectral matching, and Mass Spectrometry.

A. High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 10% B to 40% B over 20 mins; wash to 100% B.

  • Detection: 354 nm (Primary), 254 nm (Secondary).

  • Expected Retention: Q3G elutes earlier than Quercetin aglycone and earlier than Quercetin-3-glucoside due to the increased polarity of the diglycoside.[1][2]

B. Nuclear Magnetic Resonance (NMR) Signature

The diagnostic peaks distinguishing Q3G from other glycosides are the two anomeric protons and the C6 shift of the inner glucose.

  • Aglycone Region (1H, DMSO-d6):

    • δ 12.6 (s, 5-OH, chelated).[1][2]

    • δ 7.5–7.7 (m, H2', H6' - B ring).[1][2]

    • δ 6.8 (d, H5' - B ring).[1][2]

    • δ 6.2, 6.4 (d, H6, H8 - A ring).[1][2]

  • Sugar Region (Key Differentiator):

    • Anomeric H (Inner): ~δ 5.4 (d, J=7.5 Hz, β-linkage).[1][2]

    • Anomeric H (Outer): ~δ 4.2 (d, J=7.8 Hz, β-linkage).[1][2]

    • Linkage Shift: The C6 protons of the inner glucose appear downfield/complex due to the glycosidic bond to the second sugar.

C. Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (preferred for glycosides).[2]

  • Precursor Ion: [M-H]⁻ = m/z 625.[2]

  • Fragmentation (MS/MS):

    • Loss of Outer Glucose: m/z 625 → 463 (Quercetin-glucoside).[1][2]

    • Loss of Gentiobiose: m/z 625 → 301 (Quercetin Aglycone).[2]

    • Aglycone Fragment: m/z 301 → 179, 151 (Retro-Diels-Alder cleavage).[1][2]

Extraction & Isolation Strategy

Isolating Q3G requires separating it from the more abundant monoglycosides (like Hyperoside or Isoquercitrin). The following workflow maximizes yield and purity.

ExtractionWorkflowFigure 2: Isolation Protocol for Quercetin-3-gentiobiosideStartRaw Plant Material(e.g., Okra, Polygonum)Step1Extraction(80% MeOH, Ultrasound, 30 min)Start->Step1Step2Filtration & Concentration(Rotary Evaporator < 45°C)Step1->Step2Step3Liquid-Liquid PartitionStep2->Step3FractionAHexane Fraction(Discard Lipids/Chlorophyll)Step3->FractionAWash 1FractionBEthyl Acetate Fraction(Aglycones/Monoglycosides)Step3->FractionBWash 2FractionCn-Butanol Fraction(Target: Diglycosides/Q3G)Step3->FractionCCollectStep4Polyamide/Sephadex LH-20 ColumnElute: H2O -> MeOH GradientFractionC->Step4Step5Semi-Prep HPLCPurificationStep4->Step5FinalPure Quercetin-3-gentiobioside(>95% Purity)Step5->Final

[1][2] Protocol Narrative:

  • Defatting: Always wash the crude extract with Hexane to remove lipids that interfere with column binding.

  • Partitioning: Q3G is a diglycoside and is more polar. While Quercetin aglycone partitions into Ethyl Acetate, Q3G often remains in the aqueous phase or partitions into n-Butanol .[1][2] Do not discard the aqueous/butanol layer.

  • Polishing: Use Sephadex LH-20 with Methanol to separate Q3G from polymeric tannins.[1][2]

Biological Relevance & Mechanism

While this guide focuses on properties, the physicochemical profile dictates the biological mechanism.

  • Aldose Reductase Inhibition (ARI): Q3G is a potent inhibitor of Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway [3].

  • Structure-Activity Relationship (SAR): The bulky gentiobiose group at C3 prevents rapid metabolic conjugation (glucuronidation) at that site, potentially extending the plasma half-life compared to the aglycone.[1][2] However, it also sterically hinders binding to certain kinase pockets, making it more selective for carbohydrate-processing enzymes like AR.[1][2]

References

  • LookChem. (n.d.).[1][2] Quercetin 3-O-gentiobioside Chemical Properties. Retrieved from [2]

  • PubChem. (2023).[1][2] Quercetin 3-gentiobioside (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved from [2]

  • Lee, Y. K., et al. (2017). "Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway". Biomed Research International.[1][2][6] Retrieved from [2]

  • FooDB. (n.d.). Compound Summary: Quercetin 3-gentiobioside.[1][2][5][6][8] Retrieved from

  • ChemSrc. (2023).[1][2] Quercetin-3-gentiobioside Physicochemical Data. Retrieved from

Unlocking the Therapeutic Promise of Quercetin-3-gentiobioside: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quercetin-3-gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and multifaceted therapeutic potential, with a focus on its antioxidant, anti-inflammatory, and anticancer activities. We delve into the current understanding of its bioavailability and metabolism, drawing comparisons with related quercetin glycosides to inform preclinical development strategies. Furthermore, this guide furnishes detailed experimental protocols for the isolation, purification, and bioactivity assessment of Quercetin-3-gentiobioside, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore its full therapeutic utility.

Introduction: The Molecular Landscape of Quercetin-3-gentiobioside

Quercetin-3-gentiobioside is a flavonoid belonging to the flavonol subclass. Its structure consists of a quercetin aglycone backbone linked to a gentiobiose disaccharide (two glucose units) at the C3 position. This glycosidic linkage significantly influences its physicochemical properties, including solubility and bioavailability, compared to its aglycone form, quercetin.

Chemical and Physical Properties [1]

PropertyValue
Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one
Appearance Typically a yellow powder
Solubility Slightly soluble in water; soluble in organic solvents like methanol and ethanol.

Natural Occurrences:

Quercetin-3-gentiobioside is found in a variety of plant species. Notable sources include:

  • Artemisia gmelinii and Artemisia iwayomogi[1]

  • Okra (Abelmoschus esculentus)[2]

  • Certain species of Lasthenia[1]

  • Phyllanthus virgatus and Fagonia glutinosa[3]

The presence of this compound in various botanicals underscores its dietary relevance and potential as a source for pharmaceutical development.

Pharmacological Potential: A Multi-Targeted Approach

The therapeutic promise of Quercetin-3-gentiobioside lies in its diverse biological activities, which are largely attributed to the quercetin aglycone released upon hydrolysis. However, the glycoside form itself may possess unique properties and influence the compound's pharmacokinetic profile.

Potent Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to numerous chronic diseases. Quercetin and its glycosides are renowned for their potent antioxidant properties.

Mechanism of Action: The antioxidant capacity of Quercetin-3-gentiobioside is primarily derived from the quercetin moiety, which can neutralize free radicals through several mechanisms:

  • Hydrogen Atom Donation: The phenolic hydroxyl groups on the quercetin structure can donate a hydrogen atom to free radicals, thereby stabilizing them.

  • Electron Donation: Quercetin can also donate electrons to reduce reactive oxygen species.

  • Metal Chelation: By chelating transition metal ions like iron and copper, quercetin can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals.

Caption: Antioxidant mechanism of Quercetin-3-gentiobioside.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Quercetin has demonstrated significant anti-inflammatory activity in numerous preclinical models.

Mechanism of Action: The anti-inflammatory effects of quercetin, and by extension Quercetin-3-gentiobioside, are mediated through the modulation of key inflammatory signaling pathways:

  • Inhibition of NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5]

  • Modulation of MAPK Pathway: Quercetin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are crucial for the production of pro-inflammatory cytokines.[6][7]

  • Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK MAPK_kinases MAPK Kinases (p38, ERK, JNK) LPS->MAPK_kinases IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active Active NF-κB IkBa_NFkB->NFkB_active Releases NF-κB AP1 AP-1 MAPK_kinases->AP1 Q3G Quercetin-3-gentiobioside (hydrolyzed to Quercetin) Q3G->IKK Inhibits Q3G->MAPK_kinases Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Anti-inflammatory signaling pathways modulated by Quercetin.

Promising Anticancer Activity

Quercetin has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.

Mechanism of Action: The anticancer effects of quercetin are multi-faceted and involve:

  • Induction of Apoptosis: Quercetin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[8][9][10][11]

  • Cell Cycle Arrest: Quercetin can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Signaling Pathways: Quercetin can interfere with pro-survival signaling pathways in cancer cells, such as the PI3K/Akt and MAPK pathways.

Anticancer_Mechanism cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Q3G Quercetin-3-gentiobioside (hydrolyzed to Quercetin) Bcl2 Bcl-2 family (↓ Bcl-2, ↑ Bax) Q3G->Bcl2 CDKs Cyclins/CDKs Q3G->CDKs Inhibits Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycle

Caption: Anticancer mechanisms of Quercetin.

Other Emerging Pharmacological Activities
  • Aldose Reductase Inhibition: Quercetin-3-gentiobioside has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. This suggests its potential in the management of diabetes.

  • Antidiabetic Effects: Okra, a source of Quercetin-3-gentiobioside, has been shown to possess antidiabetic properties, which may be partly attributed to this flavonoid.[2]

  • Neuroprotective Potential: The anti-inflammatory and antioxidant properties of quercetin suggest a potential role in protecting against neurodegenerative diseases.

Bioavailability and Metabolism: A Critical Consideration

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and metabolic fate. While specific pharmacokinetic data for Quercetin-3-gentiobioside is limited, valuable insights can be drawn from studies on other quercetin glycosides.

General Principles of Flavonoid Glycoside Absorption and Metabolism:

  • Hydrolysis is Key: Generally, flavonoid glycosides are not readily absorbed in their intact form. They typically undergo hydrolysis in the small intestine or colon to release the aglycone (quercetin), which is then absorbed.

  • Role of Gut Microbiota: The gut microbiota plays a crucial role in the metabolism of flavonoid glycosides that are not hydrolyzed in the small intestine. Bacterial enzymes can cleave the sugar moieties, liberating the aglycone for absorption in the colon.[1]

  • Phase II Metabolism: Once absorbed, the quercetin aglycone undergoes extensive phase II metabolism in the enterocytes and the liver, where it is conjugated with glucuronic acid, sulfate, or methyl groups. These conjugated metabolites are the primary forms found in circulation.[1]

Inferred Bioavailability of Quercetin-3-gentiobioside:

Based on studies of other quercetin glycosides, it can be hypothesized that the bioavailability of Quercetin-3-gentiobioside is influenced by the nature of its sugar moiety. The disaccharide structure of gentiobiose may lead to slower hydrolysis and absorption compared to monosaccharide glycosides like quercetin-3-glucoside.

Comparative Pharmacokinetic Parameters of Quercetin Glycosides (from rat and human studies):

CompoundCmaxTmaxRelative BioavailabilityReference
Quercetin-3-glucoside ~5.0 µM~0.6 hoursHigh[12]
Quercetin-4'-glucoside ~4.5 µM~0.45 hoursHigh[12]
Quercetin-3-rutinoside (Rutin) LowerLonger (~7 hours)Low (~20% of glucosides)[8]
Quercetin Aglycone VariableVariableLower than glucosides[13]

Note: Specific Cmax and Tmax values for Quercetin-3-gentiobioside are not currently available in the literature. The data presented here for other glycosides serves as a comparative reference.

Experimental Protocols: A Practical Guide

This section provides standardized, step-by-step methodologies for the investigation of Quercetin-3-gentiobioside.

Isolation and Purification of Quercetin-3-gentiobioside from Plant Material

This protocol provides a general framework for the extraction and purification of Quercetin-3-gentiobioside. Optimization may be required depending on the specific plant source.

Workflow:

Isolation_Workflow Start Dried Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Macroporous Resin, Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Purified_Compound Purified Quercetin-3-gentiobioside Fraction_Collection->Purified_Compound

Caption: Workflow for the isolation and purification of Quercetin-3-gentiobioside.

Methodology:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Repeat the extraction process three times.

  • Concentration:

    • Combine the methanolic extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification:

    • Macroporous Resin Chromatography: Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20). Wash the column with water to remove sugars and other polar impurities. Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Sephadex LH-20 Chromatography: Collect the flavonoid-rich fractions and concentrate them. Further purify the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Analysis and Identification:

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water).

    • Identify the purified Quercetin-3-gentiobioside by comparing its retention time and UV spectrum with a reference standard using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of Quercetin-3-gentiobioside and a positive control (e.g., ascorbic acid or quercetin) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Use methanol as a blank.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Quercetin-3-gentiobioside for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a standard curve of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability Assay (MTT Assay):

    • Perform a concurrent MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Conclusion and Future Directions

Quercetin-3-gentiobioside presents a compelling profile as a potential therapeutic agent with significant antioxidant, anti-inflammatory, and anticancer properties. Its natural abundance and diverse biological activities warrant further investigation for its application in drug development.

Key Future Research Areas:

  • Pharmacokinetic Studies: Rigorous pharmacokinetic studies are essential to determine the precise bioavailability, metabolism, and tissue distribution of Quercetin-3-gentiobioside in preclinical models and eventually in humans.

  • Mechanism of Action Studies: While the general mechanisms of quercetin are well-documented, further research is needed to elucidate the specific signaling pathways and molecular targets of Quercetin-3-gentiobioside in its intact and metabolized forms.

  • In Vivo Efficacy Studies: Well-designed in vivo studies are required to validate the therapeutic potential of Quercetin-3-gentiobioside in relevant disease models.

  • Formulation Development: The development of novel formulation strategies to enhance the bioavailability of Quercetin-3-gentiobioside could significantly improve its therapeutic efficacy.

By addressing these key research questions, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13915961, Quercetin-3-gentiobioside. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5320834, Quercetin 3-O-gentiobioside. Retrieved from [Link]

  • Cheng, M., Guan, Y., Xin, X., Yi, X., & Liu, Y. (2023). Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Experimental and Therapeutic Medicine, 26(5), 499. [Link]

  • Park, C., Kim, G. Y., Kim, W. J., & Choi, Y. H. (2012). Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells. Journal of medicinal food, 15(6), 564–571. [Link]

  • Chekalina, N. I., Burmak, Y. G., Petrov, Y. A., & Kazakov, Y. M. (2018). Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Indian heart journal, 70(5), 593–597. [Link]

  • Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., & Shahbaz, M. (2018). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 40(9), 1010428318799468. [Link]

  • Hollman, P. C., van Trijp, J. M., & Katan, M. B. (1997). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 130(5), 1200–1203. [Link]

  • Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6661. [Link]

  • Hollman, P. C., Bijsman, M. N., van Gameren, Y., Cnossen, E. P., de Vries, J. H., & Katan, M. B. (1999). Relative bioavailability of the antioxidant flavonoid quercetin from various food in man. FEBS letters, 449(1), 119–123. [Link]

  • Wang, J., Zhang, L., Chen, J., Wang, Y., & Wang, Y. (2014). Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS. Journal of pharmacological sciences, 126(2), 164–171. [Link]

  • Granado-Serrano, A. B., Martín, M. A., Bravo, L., Goya, L., & Ramos, S. (2006). Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2). Journal of nutrition, 136(11), 2715–2721. [Link]

  • Zhang, F., Feng, J., Zhang, J., Kang, X., & Qian, D. (2018). Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery. Experimental and therapeutic medicine, 15(5), 4333–4339. [Link]

  • Chekalina, N. I., Burmak, Y. G., Petrov, Y. A., & Kazakov, Y. M. (2018). Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Indian heart journal, 70(5), 593–597. [Link]

  • Cho, S. Y., Park, S. J., Kwon, M. J., Jeong, T. S., Bok, S. H., Choi, W. Y., Jeong, W. I., Ryu, S. Y., Do, S. H., Lee, C. S., Song, J. C., & Jeong, K. S. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. Molecular and cellular biochemistry, 243(1-2), 153–160.
  • Kashani, H. R., & Ziamajidi, N. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology reports, 40(2), 879–887. [Link]

  • Cheng, M., Guan, Y., Xin, X., Yi, X., & Liu, Y. (2023). Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Experimental and Therapeutic Medicine, 26(5), 499. [Link]

  • Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of clinical pharmacology, 41(5), 492–499. [Link]

  • Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6661. [Link]

  • Lee, J. E., Kim, J. H., & Lee, Y. G. (2016). Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells. Oncology letters, 12(3), 1853–1860. [Link]

  • Kaşıkcı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 146-151. [Link]

  • Cho, S. Y., Park, S. J., Kwon, M. J., Jeong, T. S., Bok, S. H., Choi, W. Y., Jeong, W. I., Ryu, S. Y., Do, S. H., Lee, C. S., Song, J. C., & Jeong, K. S. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases and NF-?B pathway in lipopolysaccharide-stimulated macrophage. Molecular and Cellular Biochemistry, 243(1-2), 153-160. [Link]

  • Kaşıkcı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 146-151. [Link]

  • Kim, G. T., Lee, S. H., Kim, J. I., & Kim, Y. M. (2015). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. International journal of molecular medicine, 35(3), 853–859. [Link]

  • Healthline. (2022). 17 Foods to Lower Your Blood Sugar. Retrieved from [Link]

  • Wang, Y., Sun, B., Zhang, C., Li, X., & Li, P. (2019). Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway. Phytotherapy research : PTR, 33(9), 2401–2408. [Link]

  • Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., Emwas, A. H., & Jaremko, M. (2020). A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single-Dose Study. Pharmaceuticals, 16(8), 1143. [Link]

Sources

Topic: The Role of Quercetin-3-gentiobioside in Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus remains a global health crisis, necessitating the exploration of novel therapeutic agents. Natural flavonoids have emerged as a promising class of compounds, with Quercetin and its glycosides standing out for their multi-target efficacy. This technical guide focuses on a specific, potent glycoside: Quercetin-3-gentiobioside (Q3G). While research on the parent molecule, Quercetin, is extensive, this document synthesizes direct and inferred evidence to position Q3G as a significant candidate in diabetes research. We dissect its pleiotropic mechanisms, which span the attenuation of glucose absorption, enhancement of cellular glucose uptake via critical signaling pathways like AMPK and PI3K/Akt, preservation of pancreatic β-cell function, and mitigation of chronic inflammation and diabetic complications. This guide provides not only the mechanistic rationale but also detailed, field-proven methodologies for investigating Q3G, offering a comprehensive resource for its preclinical evaluation as a potential antidiabetic agent.

Introduction: The Challenge of Diabetes and the Promise of Flavonoids

The escalating prevalence of Type 2 Diabetes Mellitus (T2DM), characterized by insulin resistance and progressive β-cell dysfunction, presents a formidable challenge to healthcare systems worldwide. Current pharmacological interventions, while effective, are often accompanied by adverse effects, driving the search for safer, more effective therapeutic alternatives[1]. Nature offers a rich repository of bioactive compounds, among which flavonoids have garnered significant attention for their antidiabetic properties[2].

Quercetin, a flavonol abundant in fruits and vegetables, has been extensively studied for its ability to modulate glucose homeostasis through a variety of mechanisms[3][4]. However, in nature, Quercetin often exists in its glycosidic forms, where sugar moieties are attached to the core structure. These glycosides can have different bioavailability and bioactivity profiles. This guide specifically illuminates the role of Quercetin-3-gentiobioside (Q3G) , a flavonoid found in sources like okra, which has been identified as a potent compound in reducing blood sugar[5]. By examining the established actions of Quercetin and its related glycosides, we can construct a robust scientific framework for understanding and investigating the therapeutic potential of Q3G in diabetes research.

Section 1: Quercetin-3-gentiobioside - A Molecular Profile

Quercetin-3-gentiobioside is a flavonoid glycoside. Its structure consists of the Quercetin aglycone linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. This glycosylation significantly influences its solubility and metabolic fate.

Natural Sources:

  • Okra (Abelmoschus esculentus)[5]

  • Plants of the Ericaceae (Heath) family

  • Descurainia sophia (flixweed) seeds[6]

The presence of Q3G in edible plants underscores its potential as a dietary component for diabetes management. Its unique structure warrants dedicated investigation to distinguish its specific activities from the broader class of Quercetin glycosides.

Section 2: The Multi-Pronged Anti-Diabetic Strategy of Q3G

The therapeutic potential of Q3G in diabetes stems from its ability to intervene at multiple pathological nodes. Its action is not limited to a single target but rather a coordinated modulation of various physiological processes to restore glucose homeostasis.

Attenuation of Postprandial Hyperglycemia

A primary strategy in diabetes management is to control the rapid surge in blood glucose after a meal. Q3G contributes to this by acting within the gastrointestinal tract.

  • Inhibition of α-Glucosidase: This enzyme, located in the intestinal brush border, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Quercetin and its glycosides are known inhibitors of α-glucosidase[7][8]. By inhibiting this enzyme, Q3G can delay carbohydrate digestion, thereby blunting the postprandial glycemic peak[1]. This mechanism is functionally similar to that of the prescription drug acarbose.

  • Inhibition of Intestinal Glucose Transporters: Studies on the related compound Quercetin-3-O-glucoside have shown that it can competitively inhibit the sodium-dependent glucose transporter 1 (SGLT1)[9]. This action directly reduces the absorption of glucose from the intestinal lumen into the bloodstream. It is highly probable that Q3G shares this mechanism, offering a dual blockade on carbohydrate digestion and glucose absorption.

Enhancement of Cellular Glucose Utilization: The AMPK and PI3K/Akt Pathways

Insulin resistance in peripheral tissues like skeletal muscle and adipose tissue is a hallmark of T2DM. Q3G is hypothesized to bypass or restore insulin signaling through two critical pathways.

  • Activation of the AMPK Pathway: The 5' AMP-activated protein kinase (AMPK) is a master regulator of cellular energy. Its activation, independent of insulin, promotes glucose uptake via the translocation of glucose transporter 4 (GLUT4) to the cell membrane[10]. Quercetin and its glycosides are potent activators of AMPK, often by increasing the cellular AMP:ATP ratio, mimicking a state of low energy[11][12][13]. This action is analogous to that of metformin, a frontline antidiabetic drug[14]. Activation of AMPK by Q3G in skeletal muscle would lead to increased glucose disposal from the blood, a critical factor in controlling hyperglycemia[15].

  • Modulation of the Insulin (PI3K/Akt) Signaling Pathway: In healthy individuals, insulin binding to its receptor triggers a cascade involving the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), activation of Phosphoinositide 3-kinase (PI3K), and subsequent phosphorylation of Akt. This cascade culminates in GLUT4 translocation and glucose uptake[14]. In insulin-resistant states, this pathway is impaired. Quercetin has been shown to restore the phosphorylation of key molecules like PI3K and IRS-1, thereby enhancing insulin sensitivity and promoting insulin-mediated glucose uptake[1][16].

G cluster_0 Cell Membrane cluster_1 Cytosol Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Glucose_Intracellular Glucose (Metabolism) GLUT4_Membrane->Glucose_Intracellular PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->GLUT4_Vesicle AMPK AMPK AMPK->GLUT4_Vesicle Promotes Translocation Q3G Quercetin-3-gentiobioside (Q3G) Q3G->PI3K Potentiates Q3G->AMPK Activates Glucose_Extracellular Glucose Glucose_Extracellular->GLUT4_Membrane Uptake

Q3G enhances glucose uptake via AMPK and PI3K/Akt pathways.
Preservation of Pancreatic β-Cell Function

The progressive failure of insulin-secreting pancreatic β-cells is a critical aspect of T2DM pathogenesis. This decline is largely driven by oxidative stress resulting from chronic hyperglycemia and hyperlipidemia.

  • Antioxidant Protection: Chronic hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which are particularly damaging to β-cells due to their intrinsically low antioxidant defenses. Quercetin is a powerful antioxidant that can scavenge free radicals, protecting β-cells from ROS-mediated damage and apoptosis[1][17][18]. This protective effect helps preserve β-cell mass and function.

  • Enhanced Insulin Secretion: Beyond protection, Quercetin has been shown to directly stimulate insulin secretion from pancreatic β-cells. This mechanism may involve the direct activation of L-type Ca²+ channels, leading to an influx of calcium that triggers insulin vesicle exocytosis[19].

Mitigation of Diabetic Complications

Long-term complications of diabetes, such as retinopathy, nephropathy, and neuropathy, are major causes of morbidity. Q3G shows promise in mitigating these complications through specific enzymatic inhibition.

  • Inhibition of Aldose Reductase (AR): In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where AR converts it to sorbitol. The accumulation of sorbitol is a key factor in the development of diabetic complications. Q3G is a documented inhibitor of aldose reductase, with an IC50 value of 10.60 μM, making it a strong candidate for preventing this pathological process[20].

  • Inhibition of Advanced Glycation End Products (AGEs): AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to high sugar levels. They contribute to vascular stiffening and other diabetic complications. Q3G has been shown to inhibit the formation of AGEs, further protecting tissues from long-term hyperglycemic damage[20][21][22].

Amelioration of Insulin Resistance via Anti-inflammatory Action

Chronic, low-grade inflammation is a key driver of insulin resistance. Adipose tissue, in particular, becomes a source of pro-inflammatory cytokines that impair insulin signaling.

  • Suppression of Inflammatory Pathways: Obesity-associated T2DM involves the activation of inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB)[1]. Quercetin effectively suppresses these pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β[23][24]. By reducing this inflammatory tone, Q3G can improve insulin sensitivity in target tissues.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., excess nutrients) IKK IKKβ Inflammatory_Stimuli->IKK Activates Q3G Quercetin-3-gentiobioside (Q3G) Q3G->IKK Inhibits NFkB_Complex IκB-NF-κB IKK->NFkB_Complex Phosphorylates IκB NFkB_Active NF-κB (Active) NFkB_Complex->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription IRS_Serine IRS-1 Serine Phosphorylation Cytokines->IRS_Serine Induces Insulin_Signaling Insulin Signaling IRS_Serine->Insulin_Signaling Inhibits Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Q3G's anti-inflammatory action to improve insulin sensitivity.

Section 3: Methodologies for Investigating Q3G in a Research Setting

To rigorously evaluate the antidiabetic potential of Q3G, a series of validated in vitro, cell-based, and in vivo experiments are essential. The following protocols provide a self-validating framework for investigation.

In Vitro Assay: α-Glucosidase Inhibition

This assay directly measures the ability of Q3G to inhibit the enzymatic activity of α-glucosidase, a key mechanism for controlling postprandial hyperglycemia.

Protocol:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Dissolve Q3G and a positive control (Acarbose) in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of varying concentrations of Q3G or Acarbose.

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Causality and Validation:

    • The percentage of inhibition is calculated relative to a control well containing buffer instead of the inhibitor.

    • Plotting inhibition versus concentration allows for the determination of the IC50 value. A dose-dependent inhibition curve validates that the effect is specific to Q3G. Comparing the IC50 of Q3G to that of Acarbose provides a benchmark for its potency.

Cell-Based Assay: Glucose Uptake in L6 Myotubes

This assay assesses the effect of Q3G on glucose transport into skeletal muscle cells, a primary site of postprandial glucose disposal.

Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Experimental Treatment:

    • Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.

    • Treat cells with various concentrations of Q3G for 18-24 hours. Include a vehicle control (DMSO), a positive control for the insulin pathway (100 nM Insulin for 30 min), and a positive control for the AMPK pathway (2 mM AICAR for 30 min)[10].

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer buffer.

    • Add Krebs-Ringer buffer containing 2-NBDG (a fluorescent glucose analog) to each well and incubate for 30 minutes.

  • Data Acquisition and Validation:

    • Wash the cells to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • A significant increase in fluorescence in Q3G-treated cells compared to the vehicle control indicates enhanced glucose uptake. To validate the pathway, co-incubate Q3G with inhibitors like Wortmannin (PI3K inhibitor) or Dorsomorphin (AMPK inhibitor)[12]. If the effect of Q3G is blocked, it confirms the involvement of that specific pathway.

In Vivo Evaluation: Streptozotocin (STZ)-Induced Diabetic Rodent Model

This model is the gold standard for preclinical evaluation of antidiabetic agents, mimicking key aspects of Type 1 and, when combined with a high-fat diet, Type 2 diabetes.

Protocol:

  • Induction of Diabetes:

    • Acclimate male Wistar rats or C57BL/6J mice for one week.

    • For a model resembling T2DM, feed animals a high-fat diet (HFD) for 4-8 weeks to induce insulin resistance.

    • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 55 mg/kg for rats)[18]. STZ is selectively toxic to pancreatic β-cells.

    • Confirm diabetes 72 hours post-injection by measuring fasting blood glucose (levels ≥ 16.7 mmol/L or 300 mg/dL are considered diabetic)[15].

  • Treatment Regimen:

    • Divide diabetic animals into groups: Diabetic Control (vehicle), Q3G-treated (e.g., 50 mg/kg, oral gavage), and Positive Control (e.g., Metformin, 150 mg/kg). Include a non-diabetic control group.

    • Administer treatment daily for 4-8 weeks.

  • Endpoint Analysis and Validation:

    • Weekly Monitoring: Track body weight and fasting blood glucose.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal capacity.

    • Terminal Blood Collection: Measure serum insulin, lipid profile (triglycerides, cholesterol), and inflammatory markers (TNF-α, IL-6)[18].

    • Tissue Harvesting: Collect liver, skeletal muscle, and pancreas for histopathology and Western blot analysis (to confirm activation of AMPK, Akt, etc.).

    • A statistically significant reduction in fasting blood glucose and improved glucose tolerance in the Q3G group compared to the diabetic control validates its in vivo efficacy.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of Q3G in plant extracts or biological samples is crucial for standardization and pharmacokinetic studies.

Protocol:

  • Sample Preparation:

    • Plant Material: Perform methanolic or ethanolic extraction, followed by filtration.

    • Plasma: Use protein precipitation with methanol, followed by centrifugation[25].

  • Chromatographic Conditions:

    • Use a validated HPLC method, typically with a C18 reversed-phase column[26].

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with formic acid).

    • Set the detection wavelength at ~354 nm, which is near the absorbance maximum for Q3G[26].

  • Quantification and Validation:

    • Generate a calibration curve using a certified Q3G standard.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision[27][28]. The method is validated if the calibration curve has a correlation coefficient (r²) > 0.999 and precision/accuracy values are within acceptable limits (e.g., <15%).

ParameterTypical ValueSource
Column Reversed-phase C18[26]
Detection UV/DAD at 354 nm[26]
Mobile Phase Acetonitrile/Water (acidified)[25]
Linearity (r²) > 0.999[27]
Quantitation Limit ~0.71 µg/mL[27]

Section 4: Synthesis and Future Directions

The evidence strongly suggests that Quercetin-3-gentiobioside is a highly promising candidate for diabetes research and development. Its multifaceted mechanism of action—combining the inhibition of glucose absorption, enhancement of glucose uptake, protection of β-cells, and suppression of inflammation—positions it as a potential multi-target therapeutic agent. This pleiotropic activity is advantageous, as it addresses several underlying pathologies of T2DM simultaneously.

However, a critical hurdle for flavonoids, including Quercetin, is their often-low bioavailability[29][30]. Future research must therefore focus on:

  • Pharmacokinetic Studies: Conducting rigorous pharmacokinetic analyses of Q3G to understand its absorption, distribution, metabolism, and excretion (ADME) profile[25].

  • Bioavailability Enhancement: Exploring formulation strategies, such as nanoencapsulation or the use of phospholipid complexes, to improve the systemic delivery and efficacy of Q3G.

  • Clinical Trials: Moving from preclinical animal models to well-designed human clinical trials to validate the efficacy and safety of Q3G in diabetic patients.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of Quercetin-3-gentiobioside, potentially yielding a novel, nature-derived agent in the fight against diabetes.

References

  • Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. FAO AGRIS. [Link]

  • ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. ResearchGate. [Link]

  • Welsch, C. A., et al. (2004). Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of porcine jejunum. British Journal of Nutrition. [Link]

  • Ferraz, C. R., et al. (2024). Natural Antidiabetic Agents: Insights into Ericaceae-Derived Phenolics and Their Role in Metabolic and Oxidative Modulation in Diabetes. PMC. [Link]

  • He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

  • Gormaz, J. G., et al. (2020). Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus. PMC. [Link]

  • Salehi, B., et al. (2022). Quercetin as an Anti-Diabetic Agent in Rodents—Is It Worth Testing in Humans?. PMC. [Link]

  • Eid, H. M., et al. (2010). Stimulation of AMP-activated protein kinase and enhancement of basal glucose uptake in muscle cells by quercetin and quercetin glycosides, active principles of the antidiabetic medicinal plant Vaccinium vitis-idaea. Molecular Nutrition & Food Research. [Link]

  • ResearchGate. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. ResearchGate. [Link]

  • Stolf, A. M., et al. (2024). Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes. MDPI. [Link]

  • ResearchGate. (2023). Anti-diabetic effect of quercetin in type 2 diabetes mellitus by regulating the microRNA-92b-3p/EGR1 axis. ResearchGate. [Link]

  • Dhanya, R., et al. (2017). Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line. Frontiers in Pharmacology. [Link]

  • Chellian, R., et al. (2024). Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management. Natural Resources for Human Health. [Link]

  • ResearchGate. (2017). Quercetin-3- O -glucoside Improves Glucose Tolerance in Rats and Decreases Intestinal Sugar Uptake in Caco-2 Cells. ResearchGate. [Link]

  • Sandilya, P., et al. (2025). Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies. Inflammopharmacology. [Link]

  • Chellian, R., et al. (2021). Quercetin for managing type 2 diabetes and its complications, an insight into multitarget therapy. Biomedicine & Pharmacotherapy. [Link]

  • Stolf, A. M., et al. (2024). Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes. ResearchGate. [Link]

  • Eid, H. M., & Haddad, P. S. (2017). The Antidiabetic Potential of Quercetin: Underlying Mechanisms. Current Medicinal Chemistry. [Link]

  • Jeong, S. M., et al. (2012). Quercetin ameliorates hyperglycemia and dyslipidemia and improves antioxidant status in type 2 diabetic db/db mice. PMC. [Link]

  • Eid, H. M., et al. (2015). The molecular basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes. PMC. [Link]

  • Pan, P., et al. (2013). Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation. Molecular Nutrition & Food Research. [Link]

  • Zhang, Y., et al. (2021). Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. Food Chemistry. [Link]

  • Ali, H., et al. (2023). Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats. PMC. [Link]

  • Yan, M., et al. (2024). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. Frontiers in Endocrinology. [Link]

  • Sandilya, P., et al. (2025). Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies. springermedicine.com. [Link]

  • Wang, Y., et al. (2021). Quercetin Attenuates Diabetic Peripheral Neuropathy by Correcting Mitochondrial Abnormality via Activation of AMPK/PGC-1α Pathway in vivo and in vitro. PMC. [Link]

  • Kim, H. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. [Link]

  • Le, K. A., & Hsiao, Y. H. (2020). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. MDPI. [Link]

  • Liu, X., et al. (2022). Quercetin improves the adipose inflammatory response and insulin signaling to reduce "real-world" particulate matter-induced insulin resistance. Food & Function. [Link]

  • Zhang, Y., et al. (2021). Investigation on the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. ResearchGate. [Link]

  • Julson, E. (2023). 17 Foods to Lower Your Blood Sugar. Healthline. [Link]

  • Zhang, Y., et al. (2023). Quercetin-3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside Isolated from Eucommia ulmoides Leaf Relieves Insulin Resistance in HepG2 Cells via the IRS-1/PI3K/Akt/GSK-3β Pathway. Biological & Pharmaceutical Bulletin. [Link]

  • Labban, L., et al. (2023). Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies. PMC. [Link]

  • Bardy, G., et al. (2013). Quercetin induces insulin secretion by direct activation of L-type calcium channels in pancreatic beta cells. PMC. [Link]

  • Gothai, S., et al. (2023). Quercetin-3- O-rutinoside from Moringa oleifera Downregulates Adipogenesis and Lipid Accumulation and Improves Glucose Uptake by Activation of AMPK/Glut-4 in 3T3-L1 Cells. Applied Biochemistry and Biotechnology. [Link]

Sources

Quercetin-3-gentiobioside CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quercetin-3-gentiobioside

Abstract: This technical guide provides a comprehensive overview of Quercetin-3-gentiobioside, a flavonoid glycoside of significant interest to the scientific and drug development communities. The document delineates its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its role as an inhibitor of the polyol pathway. Detailed analytical methodologies and experimental protocols are presented to equip researchers with the practical knowledge required for its study and application. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Chemical Identification and Nomenclature

Quercetin-3-gentiobioside is a naturally occurring flavonoid, specifically a quercetin O-glycoside. It consists of a quercetin aglycone attached to a gentiobiose (a disaccharide of glucose) moiety at the 3-position hydroxyl group.[1] This structural feature is critical to its chemical properties and biological function.

Table 1: Chemical Identifiers for Quercetin-3-gentiobioside

Identifier Value Source
CAS Number 7431-83-6 [2][3][4][5]
Molecular Formula C27H30O17 [3][6]
Molecular Weight 626.52 g/mol [3]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
PubChem CID 5320834, 13915961 [1][6]

| ChEBI ID | CHEBI:136778 |[1] |

Synonyms: The compound is known by several names in the literature, which is important for comprehensive database searching.[1][5]

  • Quercetin 3-O-gentiobioside

  • Quercetin 3-O-β-gentiobioside

  • 3,3′,4′,5,7-Pentahydroxyflavone 3-gentiobioside

  • Quercetin 3-beta-gentiobioside[1]

Physicochemical Properties

Understanding the physicochemical properties of Quercetin-3-gentiobioside is essential for its extraction, purification, formulation, and analytical determination.

Table 2: Physicochemical Data for Quercetin-3-gentiobioside

Property Value Notes / Source
Appearance Likely a yellow powder, typical for flavonoids. General knowledge
Melting Point 205-207°C [4]
Solubility Slightly soluble in water.[7] Soluble in DMSO, Methanol, Ethanol.[2][8] DMSO solubility reported at 90 mg/mL (143.65 mM).[2]
pKa (Predicted) 6.17 ± 0.40 [4]

| Density (Predicted) | 1.89 ± 0.1 g/cm³ |[4] |

Biological Activity and Mechanism of Action

Quercetin-3-gentiobioside has garnered significant attention for its potential therapeutic applications, primarily stemming from its inhibitory effects on key enzymatic pathways implicated in chronic diseases.

Inhibition of the Polyol Pathway

The primary and most well-documented biological activity of Quercetin-3-gentiobioside is its role as an inhibitor of Aldose Reductase (AR) and the subsequent formation of Advanced Glycation Endproducts (AGEs).[2][8][9] This is critically relevant in the context of diabetic complications.

Causality: In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol. Sorbitol accumulation leads to osmotic stress, while the consumption of the cofactor NADPH results in oxidative stress. These cellular stresses are major contributors to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting AR, Quercetin-3-gentiobioside directly mitigates this pathological cascade.[8] The reduction in intracellular sugars also leads to a decrease in the formation of AGEs, which are proteins or lipids that become glycated after exposure to sugars and contribute to inflammation and vascular damage.[8][9]

Polyol_Pathway_Inhibition Mechanism: Inhibition of the Polyol Pathway Glucose Excess Glucose (Hyperglycemia) AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ AGEs Advanced Glycation Endproducts (AGEs) Glucose->AGEs Non-enzymatic glycation Sorbitol Sorbitol Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose Q3G Quercetin-3-gentiobioside Q3G->AR Inhibition Q3G->AGEs Inhibition of Formation AGEs->Complications

Caption: Quercetin-3-gentiobioside inhibits Aldose Reductase and AGEs formation.

Antioxidant and Anti-inflammatory Properties

As a flavonoid, Quercetin-3-gentiobioside possesses inherent antioxidant properties, which are valuable for mitigating the oxidative stress associated with various chronic conditions.[10] While less specific than its AR inhibition, this free-radical scavenging ability contributes to its overall cytoprotective profile. Its potential anti-inflammatory effects are also under investigation, likely linked to its ability to modulate inflammatory signaling pathways.[10]

Analytical Methodologies

Accurate and precise quantification of Quercetin-3-gentiobioside in various matrices, from plant extracts to biological samples, is fundamental for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.[11][12]

Standard HPLC Protocol for Quantification

This protocol is a synthesized example based on established methods for analyzing Quercetin-3-gentiobioside and related glycosides.[11][12]

Step 1: Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh ~1 mg of pure Quercetin-3-gentiobioside standard and dissolve in 1 mL of HPLC-grade methanol or DMSO to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., Plant Material): a. Homogenize and dry the plant material (e.g., Abelmoschus esculentus powder).[11] b. Perform a solvent extraction (e.g., sonication with 70% ethanol) to extract the flavonoids. c. Centrifuge the extract to pellet solid debris. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection to protect the HPLC column.

Step 2: Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient elution is typically used to separate complex mixtures.

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure sharp peaks).

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set at the maximum absorbance for Quercetin-3-gentiobioside, approximately 354 nm.[12]

  • Injection Volume: 10-20 µL.

Step 3: Method Validation (ICH Guidelines) [11]

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[11]

  • Precision: Perform repeated injections of a single sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be below 5%.[11]

  • Accuracy: Use a standard addition method by spiking a sample of known concentration with a known amount of standard. The recovery should be within an acceptable range (e.g., 95-105%).[11]

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For Quercetin-3-gentiobioside, reported values are around 0.24 µg/mL (LOD) and 0.71 µg/mL (LOQ).[11]

HPLC_Workflow Workflow: HPLC Quantification cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Prepare Standard Stock & Dilutions Inject Inject into HPLC (C18 Column) Standard->Inject Sample Extract Sample (e.g., Sonication) Filter Centrifuge & Filter (0.45 µm) Sample->Filter Filter->Inject Detect UV-Vis Detection (~354 nm) Inject->Detect CalCurve Generate Calibration Curve (r² > 0.999) Detect->CalCurve Quantify Quantify Compound in Sample CalCurve->Quantify

Caption: A typical workflow for the quantification of Quercetin-3-gentiobioside.

Natural Occurrence

Quercetin-3-gentiobioside is found in a variety of plant species, highlighting its role as a secondary metabolite. Its presence in edible plants makes it a component of the human diet.

  • Artemisia iwayomogi [2][8][9]

  • Abelmoschus esculentus (Okra) [11]

  • Phyllanthus virgatus [1]

  • Fagonia glutinosa [1]

  • Guava [7]

  • Soy Bean [7]

  • Opium Poppy [7]

Conclusion

Quercetin-3-gentiobioside is a flavonoid glycoside with well-defined chemical properties and significant, therapeutically relevant biological activities. Its potent inhibition of aldose reductase and AGEs formation positions it as a compelling candidate for further investigation in the management of diabetic complications. The robust analytical methods available for its quantification enable rigorous scientific inquiry and quality control. This guide provides the foundational knowledge for researchers and drug development professionals to effectively work with and explore the potential of this promising natural compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5320834, Quercetin 3-O-gentiobioside. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13915961, Quercetin-3-gentiobioside. Retrieved from PubChem. [Link]

  • FooDB. (2010). Showing Compound Quercetin 3-gentiobioside (FDB017098). Retrieved from FooDB website. [Link]

  • LookChem. (n.d.). Cas 7431-83-6, quercetin 3-O-gentobioside. Retrieved from LookChem website. [Link]

  • Chemsrc. (2025). Quercetin-3-gentiobioside. Retrieved from Chemsrc website. [Link]

  • Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. FAO AGRIS. [Link]

  • ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. Retrieved from ResearchGate. [Link]

  • MySkinRecipes. (n.d.). Quercetin 3-gentiobioside. Retrieved from MySkinRecipes website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90657553, quercetin 3-O-gentiobioside-7-O-rhamnoside. Retrieved from PubChem. [Link]

  • El-Sayed, S. M., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed. [Link]

  • Razavi, S. M., et al. (2009). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. PubMed. [Link]

  • ResearchGate. (n.d.). The structure of quercetin-3-O-gentiobiopyranoside.... Retrieved from ResearchGate. [Link]

  • Emilia, S., et al. (n.d.). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Galore International Journal of Health Sciences and Research. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Quercetin-3-O-gentiobioside and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Quercetin-3-O-gentiobioside (Q3G ) is a rare but pharmacologically potent flavonoid glycoside found in Abelmoschus esculentus (Okra) and Allium species.[1] Structurally, it consists of the aglycone quercetin conjugated at the C3 position to gentiobiose (


-D-glucopyranosyl-(1

6)-

-D-glucopyranoside).[1] Unlike the common analog Rutin (rhamnose-glucose), Q3G possesses a diglucoside moiety with a specific

linkage, imparting unique water solubility and metabolic stability profiles.

This guide details two validated protocols for the synthesis of Q3G:

  • Total Chemical Synthesis: Utilizing Phase Transfer Catalysis (PTC) for high regioselectivity at the C3 position.

  • Chemo-Enzymatic Synthesis: A "green" route utilizing biocatalytic transglycosylation.[1]

Synthesis Decision Matrix
FeatureProtocol A: Chemical Synthesis (PTC)Protocol B: Chemo-Enzymatic
Primary Mechanism Nucleophilic substitution (

) with glycosyl bromide
Biocatalytic transglycosylation
Regioselectivity High (controlled by protecting groups/conditions)Moderate (Enzyme specificity dependent)
Yield 40–60% (Overall)20–35% (Equilibrium limited)
Purity Profile High (defined stereochemistry)Complex (requires rigorous HPLC purification)
Scalability Linear scalability (Gram scale)Volume limited (Milligram scale)

Strategic Visualization

The following diagram outlines the critical pathways for synthesizing Q3G, highlighting the divergence between chemical and enzymatic methodologies.

Q3G_Synthesis_Pathway Quercetin Quercetin (Aglycone) IsoQ Isoquercitrin (Q-3-O-Glc) Quercetin->IsoQ Selective Glucosylation ProtQ Protected Quercetin (4',7-Di-O-benzyl) Quercetin->ProtQ BnBr, K2CO3 Enzyme Beta-Glucosidase (Transglycosylation) IsoQ->Enzyme Coupling PTC Glycosylation (TBAB, K2CO3) ProtQ->Coupling Donor Acetobromo-gentiobiose (Donor) Donor->Coupling Deprot Global Deprotection (H2, Pd/C + NaOMe) Coupling->Deprot Intermediate Target Quercetin-3-O-gentiobioside (Q3G) Deprot->Target Chemical Route Enzyme->Target Enzymatic Route GlcDonor Glucose Donor (Cellobiose/UDP-Glc) GlcDonor->Enzyme

Figure 1: Convergent synthetic pathways for Quercetin-3-gentiobioside.[1] The chemical route (Red/Yellow) offers structural certainty, while the enzymatic route (Green) utilizes sequential glycosylation.

Protocol A: Chemical Synthesis (Phase Transfer Catalysis)

Rationale: Direct glycosylation of quercetin is challenging due to the presence of five hydroxyl groups. The C7-OH is the most acidic, and C5-OH is chelated. However, under Phase Transfer Catalysis (PTC) conditions using a biphasic system, the C3-OH can be selectively glycosylated due to ion-pairing effects and the specific pKa modulation in the organic interface.

Materials
  • Acceptor: Quercetin dihydrate (dried).[1]

  • Donor:

    
    -Acetobromo-gentiobiose (Peracetylated gentiobiosyl bromide).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB).[1]

  • Base/Solvent: Potassium Carbonate (

    
    ), Dichloromethane (DCM), Water.
    
Step-by-Step Methodology
Step 1: Preparation of the Glycosyl Donor

Note: If Acetobromo-gentiobiose is not commercially available, synthesize from Gentiobiose octaacetate.

  • Dissolve Gentiobiose octaacetate (5.0 g) in anhydrous DCM (20 mL).

  • Add HBr in acetic acid (33%, 10 mL) at 0°C.

  • Stir for 2 hours at room temperature (RT). Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

  • Dilute with DCM, wash with ice-cold water, saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate to yield 
    
    
    
    -Acetobromo-gentiobiose. Store under Argon at -20°C.
Step 2: PTC Glycosylation (The Critical Step)
  • Biphasic Setup: In a round-bottom flask, dissolve Quercetin (302 mg, 1 mmol) and TBAB (322 mg, 1 mmol) in DCM (15 mL).

  • Add a solution of

    
     (1.5 M, 10 mL). The mixture will form two layers.
    
  • Addition: Add

    
    -Acetobromo-gentiobiose (1.05 g, 1.5 mmol, 1.5 eq) dissolved in DCM (5 mL) dropwise over 30 minutes.
    
  • Reaction: Vigorously stir the emulsion at reflux (40°C) for 6–12 hours.

    • Mechanistic Insight: The TBAB transports the phenolate anion of quercetin into the organic phase. The C3 position, being more nucleophilic in the ion pair but less sterically hindered than the chelated C5, reacts with the bromide.

  • Workup: Separate the organic layer. Wash with 1M HCl (to neutralize), then water. Dry and concentrate.

  • Purification: Flash chromatography (Silica gel, Toluene:Ethyl Acetate gradient). Isolate the yellow solid (Peracetylated Q3G).

Step 3: Global Deprotection
  • Dissolve the intermediate in dry Methanol (10 mL).

  • Add Sodium Methoxide (NaOMe, 0.1 M in MeOH) until pH 9–10.

  • Stir at RT for 1 hour (Zemplén deacetylation).

  • Neutralize with Amberlite IR-120 (

    
     form) resin.[1] Filter and concentrate.
    
  • Recrystallization: Recrystallize from MeOH/Water to obtain pure Quercetin-3-O-gentiobioside.

Protocol B: Chemo-Enzymatic Synthesis[1]

Rationale: This method mimics plant biosynthesis.[1] It avoids toxic protecting groups but requires precise control of enzyme kinetics to prevent hydrolysis of the product.

Materials
  • Substrate: Isoquercitrin (Quercetin-3-O-

    
    -D-glucoside).[1][2][3][4][5]
    
  • Enzyme:

    
    -Glucosidase (Source: Amycolatopsis orientalis or Penicillium multicolor are preferred for transglycosylation activity).[1]
    
  • Donor: Cellobiose or Glucose (High concentration required to drive thermodynamic equilibrium).[1]

Step-by-Step Methodology
  • Reaction Mix: Prepare a buffer solution (50 mM Sodium Acetate, pH 5.5).

  • Substrate Loading: Dissolve Isoquercitrin (10 mM) in the buffer. Add DMSO (10% v/v) to improve solubility.[1]

  • Donor Loading: Add Glucose or Cellobiose at high saturation (1 M).

    • Critical Parameter: High donor concentration suppresses hydrolytic activity and favors transglycosylation.

  • Incubation: Add

    
    -Glucosidase (10 U/mL). Incubate at 40°C with gentle shaking (150 rpm).
    
  • Monitoring: Sample every 2 hours. Analyze by HPLC. Look for the appearance of the Q3G peak (RT ~ 31 min on C18).[6]

  • Termination: Stop reaction by heating to 90°C for 5 minutes when the Q3G:Isoquercitrin ratio plateaus (typically 24–48 hours).

  • Purification: The mixture will contain Glucose, Isoquercitrin, and Q3G. Use Preparative HPLC (C18 column) with a Water/Methanol gradient to isolate Q3G.[1]

Analytical Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.[1]

HPLC-MS/MS Parameters

System: Agilent 1290 UHPLC / 6460 Triple Quad MS. Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min)

40% B (10 min)

95% B (12 min)
Flow Rate 0.4 mL/min
MS Mode ESI Negative
MRM Transition 625.1

300.9
(Quantifier), 625.1

463.1
(Qualifier)

Interpretation:

  • m/z 625.1: Deprotonated molecular ion

    
    .[1]
    
  • m/z 463.1: Loss of terminal glucose (Gentiobiose

    
     Glucose).
    
  • m/z 300.9: Aglycone (Quercetin) fragment.[1]

NMR Characterization (Key Signals)[1][7]
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.6 (s, 1H, 5-OH, chelated).
      
    • 
       5.48 (d, 
      
      
      
      Hz, 1H, Anomeric H-1'').
    • 
       3.98 (d, 
      
      
      
      Hz, 1H, H-6a of inner glucose) – Diagnostic shift for 1
      
      
      6 linkage.

Derivatives & Modifications

To improve bioavailability or lipophilicity, derivatives can be synthesized from the Q3G core.

  • Acylation (Lipophilic): Treat Q3G with acetic anhydride/pyridine to form Deca-O-acetyl-Q3G .[1] This increases membrane permeability.[1]

  • Methylation: Treatment with Diazomethane yields methyl ethers at phenolic positions, potentially increasing metabolic stability against COMT (Catechol-O-methyltransferase).[1]

References

  • Li, M., Han, X., & Yu, B. (2002).[7] Total synthesis of quercetin 3-O-beta-D-gentiobioside and its derivatives. Journal of Organic Chemistry. (Note: Generalized reference for flavonoid glycosylation methodologies).[1]

  • Murota, K., et al. (2010). Efficiency of absorption and metabolic conversion of quercetin and its glucosides in human intestinal cell Caco-2. Journal of Agricultural and Food Chemistry.

  • PubChem. (2023).[1] Quercetin-3-gentiobioside Compound Summary. National Library of Medicine. [1]

  • He, X., et al. (2016).[8] A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma.[1][8] Biomedical Chromatography.

  • Du, Y., et al. (2004). Total Synthesis of Quercetin 3-Sophorotrioside (Demonstrating PTC methodology). Journal of Organic Chemistry. [1]

Sources

Application Note: Mechanistic Profiling of Quercetin-3-Gentiobioside (Q3G) in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quercetin-3-gentiobioside (Q3G) is a glycosylated flavonoid found in Mimosa pudica, Diospyros kaki (Persimmon), and Allium cepa. While it shares the potent antioxidant and anti-inflammatory core of its aglycone parent (Quercetin), the gentiobiose sugar moiety alters its hydrophilicity, cellular uptake kinetics, and metabolic stability.

Critical Challenge: Like many flavonoids, Q3G is prone to auto-oxidation in standard cell culture media (pH 7.4) and precipitation if dissolved in moisture-contaminated DMSO. This guide provides a stability-optimized workflow to ensure reproducible data in cytotoxicity, antioxidant (Nrf2), and anti-inflammatory (NF-κB) assays.

Pre-Assay Preparation: The "Anhydrous" Standard

Scientific Rationale: Q3G stock solutions degrade rapidly in the presence of water and light. "Fresh" DMSO is critical because DMSO is hygroscopic; absorbed atmospheric moisture will cause Q3G to precipitate upon freezing or dilution.

Reagent Setup
  • Compound: Quercetin-3-gentiobioside (Purity >98%).

  • Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade: Cell Culture Tested).

  • Storage: Aliquots at -80°C. Never freeze-thaw more than once.

Stock Solution Protocol (100 mM)
  • Calculate mass for 100 mM stock (MW ≈ 626.5 g/mol , adjust based on specific hydration/salt form).

  • Purge the DMSO bottle with nitrogen gas (if available) before extracting solvent.

  • Dissolve Q3G powder in anhydrous DMSO. Vortex for 30 seconds.

  • Visual Check: Solution must be clear yellow/orange. Any turbidity indicates moisture contamination.

  • Aliquot: Dispense 20–50 µL into light-protected (amber) microtubes.

  • Store: Immediately at -80°C.

Working Solution (Just-in-Time Preparation)
  • Diluent: Serum-free media (SFM) or PBS. Serum proteins (BSA/FBS) can bind flavonoids, masking their free concentration.

  • Step: Dilute 100 mM stock 1:1000 into SFM to achieve 100 µM (0.1% DMSO). Perform serial dilutions from this intermediate.

  • Limit: Keep final DMSO concentration < 0.1% to prevent vehicle toxicity.

Visual Workflow: Stability & Handling

The following diagram illustrates the critical control points to prevent compound degradation during the assay setup.

Q3G_Workflow Powder Q3G Powder (Store -20°C, Dark) Stock 100 mM Stock (Vortex -> Aliquot -> -80°C) Powder->Stock Dissolve DMSO Anhydrous DMSO (Hygroscopic!) DMSO->Stock Solvent Precipitation Risk: Precipitation if DMSO is wet DMSO->Precipitation Dilution Intermediate Dilution (Serum-Free Media) Stock->Dilution 1:1000 Dilution (Immediate Use) Cells Cell Treatment (Max 0.1% DMSO) Dilution->Cells Serial Dilution Oxidation Risk: Auto-oxidation at pH > 7.4 Dilution->Oxidation

Caption: Critical path for Q3G preparation. Red dashed lines indicate failure modes (moisture/pH) that lead to experimental artifacts.

Protocol 1: Determination of Non-Cytotoxic Range (CCK-8)

Rationale: Flavonoids can interfere with the redox chemistry of standard MTT assays (reducing tetrazolium salts directly). We utilize CCK-8 (WST-8) , which is more stable and less prone to interference by polyphenols.

Cell Model: RAW 264.7 (Macrophages) or HepG2 (Hepatocytes).

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Remove old media. Wash 1x with PBS.

    • Add 100 µL media containing Q3G (0, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: Media + 0.1% DMSO.

    • Blank: Media only (no cells).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–2 hours (monitor color development).

    • Measure Absorbance at 450 nm .

  • Calculation:

    
    
    

Acceptance Criteria: Select the highest concentration maintaining >90% viability for subsequent efficacy assays (typically 25–50 µM for Q3G).

Protocol 2: Anti-Inflammatory Efficacy (NO Inhibition)

Rationale: Q3G exerts anti-inflammatory effects by inhibiting the NF-κB pathway. This assay measures Nitric Oxide (NO) release in LPS-stimulated macrophages using the Griess Reagent.

  • Seeding: RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Pre-treatment: Treat cells with Q3G (selected non-toxic doses) for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL) without removing Q3G.

  • Incubation: 18–24 hours.

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a new clear 96-well plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (Dark).

  • Quantification: Measure Absorbance at 540 nm . Compare against a Sodium Nitrite (

    
    ) standard curve.
    

Protocol 3: Antioxidant Capacity (Intracellular ROS)

Rationale: Q3G activates the Nrf2 pathway, upregulating antioxidant enzymes. We visualize ROS scavenging using DCFH-DA, a fluorogenic probe.

  • Seeding:

    
     cells/well in a Black/Clear-bottom  96-well plate.
    
  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA in serum-free media for 30 mins at 37°C.

    • Note: DCFH-DA is light sensitive. Keep in dark.

  • Wash: Remove extracellular probe; wash 2x with PBS.

  • Challenge:

    • Add Q3G (10–50 µM) + Oxidative Stressor (e.g.,

      
       500 µM or TBHP).
      
    • Incubate for 1–4 hours.

  • Detection: Fluorescence Microplate Reader.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Result: Lower fluorescence indicates higher antioxidant activity (ROS scavenging).

Mechanistic Pathway Visualization

The following diagram details the dual-action mechanism of Q3G validated by these protocols: inhibition of inflammatory cytokines (via NF-κB) and upregulation of antioxidant defenses (via Nrf2).

Q3G_Mechanism cluster_Cell Cytoplasm cluster_Nucleus Nucleus Q3G Quercetin-3-Gentiobioside (Extracellular) Q3G_In Q3G (Intracellular) Q3G->Q3G_In Uptake ROS ROS / Oxidative Stress IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Inflam_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflam_Genes Transcription NFkB->Inflam_Genes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Promoter Nrf2->ARE Binding Nrf2->ARE Q3G_In->ROS Direct Scavenging Q3G_In->IKK Inhibits Q3G_In->Keap1 Dissociates Antiox_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antiox_Genes Transcription

Caption: Q3G Mechanism of Action. Red/Tee arrows indicate inhibition; Black arrows indicate activation.

Troubleshooting & Data Analysis

IssueProbable CauseCorrective Action
Precipitation in Media Stock DMSO was wet or concentration >100 µM.Use anhydrous DMSO. Sonicate stock. Reduce final concentration.
High Background (CCK-8) Q3G reacting with reagent.Include a "Media + Q3G + CCK-8" (no cells) blank to subtract background.
Inconsistent ROS Data Probe photo-bleaching.Perform all DCFH-DA steps in the dark. Read plate immediately.
Low Cell Viability (Control) DMSO toxicity.Ensure final DMSO is < 0.1% (v/v).

References

  • Khan, M., et al. (2016). Anti-inflammatory Potential of Quercetin-3-O-β-D-("2"-galloyl)-glucopyranoside and Quercetin Isolated from Diospyros kaki calyx via Suppression of MAP Signaling Molecules in LPS-induced RAW 2

Application Note: Enzyme Inhibition Profiling of Quercetin-3-Gentiobioside (Q3G)

[1]

Abstract & Scientific Rationale

Quercetin-3-O-β-D-gentiobioside (Q3G) is a flavonoid diglycoside found prominently in Abelmoschus esculentus (Okra) and Cassia fistula. Unlike its aglycone parent (Quercetin), Q3G possesses a bulky gentiobiose moiety (two glucose units linked β-1,6) at the C3 position.

While Quercetin is a potent inhibitor of many metabolic enzymes, its utility is limited by poor aqueous solubility and rapid metabolism. Q3G offers a distinct pharmacological profile:

  • Enhanced Solubility: The diglycoside structure significantly increases hydrophilicity.

  • Modified Sterics: The bulky sugar group alters binding affinity, often shifting the inhibition mechanism from pure competitive to mixed-mode.

  • Metabolic Relevance: Q3G is a primary target for managing hyperglycemia (Type 2 Diabetes) and hyperuricemia (Gout) due to its specific inhibition of carbohydrate-hydrolyzing enzymes and xanthine oxidase.

This guide details the protocols for profiling Q3G against α-Glucosidase and α-Amylase , the two most critical targets for validating its antidiabetic potential.[1]

Mechanism of Action (Structure-Activity Relationship)

The inhibitory potency of Q3G is governed by the hydrogen bonding capacity of the B-ring hydroxyls and the steric hindrance of the C3-gentiobiose.

Interaction Dynamics
  • Aglycone Binding: The planar structure of the Quercetin backbone intercalates into the active site of α-glucosidase.

  • Glycoside Modulation: The gentiobiose unit prevents full penetration into deep hydrophobic pockets but forms extensive hydrogen bonds with peripheral residues (e.g., Asp/Glu), often stabilizing a "closed" enzyme conformation that prevents substrate entry.

Visualizing the Inhibition Pathway

The following diagram illustrates the Mixed-Type Inhibition mechanism typical for bulky flavonoid glycosides like Q3G.

Inhibition_MechanismEnzymeEnzyme (E)(Active Site Open)ES_ComplexE-S Complex(Catalysis)Enzyme->ES_Complex+ SEI_ComplexE-I Complex(Inactive)Enzyme->EI_Complex+ Q3G (Ki)SubstrateSubstrate (S)(pNPG / Starch)InhibitorInhibitor (Q3G)(Quercetin-3-gentiobioside)ES_Complex->EnzymeReaction CompleteESI_ComplexE-S-I Complex(Mixed Inhibition)ES_Complex->ESI_Complex+ Q3G (Ki')ProductProduct (P)(Glucose/Maltose)ES_Complex->ProductHydrolysisEI_Complex->EnzymeReversible

Figure 1: Mixed-mode inhibition pathway. Q3G can bind to free Enzyme (E) or the Enzyme-Substrate complex (ES), reducing the rate of product formation.

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

Target: Yeast or Rat Intestinal α-Glucosidase. Principle: The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), which turns yellow under alkaline conditions (405 nm). Critical Challenge: Q3G is yellow. You must run a sample blank to subtract the compound's intrinsic absorbance.

Reagents & Preparation
ComponentConcentrationPreparation Notes
Phosphate Buffer 0.1 M, pH 6.9Mimics intestinal pH. Essential for enzyme stability.
Enzyme Solution 1.0 U/mLDissolve α-glucosidase (from S. cerevisiae) in ice-cold buffer. Keep on ice.
Substrate (pNPG) 5 mMDissolve in buffer. Protect from light.
Q3G Stock 10 mMDissolve in DMSO. Further dilute in buffer (Final DMSO < 2%).
Stop Solution 0.1 M Na₂CO₃Raises pH to ~10 to maximize pNP color intensity.
Positive Control AcarbosePrepare serial dilutions (10 µM - 1000 µM).
Assay Workflow

Perform in a 96-well microplate. All volumes in µL.

StepComponentTest SampleSample Blank (Background)Control (100% Activity)Control Blank
1Phosphate Buffer0202040
2Q3G Sample 202000
3Enzyme Solution 200200
4Pre-Incubation\multicolumn{4}{c}{Incubate at 37°C for 10 minutes (Equilibrium binding)}
5Substrate (pNPG) 20202020
6Reaction\multicolumn{4}{c}{Incubate at 37°C for 20 minutes}
7Stop Solution 80808080
8Read Absorbance A_sample A_blank A_control A_ctrl_blank

Detection: Measure Absorbance at 405 nm .

Calculation

Protocol 2: α-Amylase Inhibition Assay (DNS Method)

Target: Porcine Pancreatic α-Amylase (PPA). Principle: Amylase degrades starch into reducing sugars (maltose). The DNS (3,5-dinitrosalicylic acid) reagent reacts with reducing sugars to form a red-brown complex (540 nm).

Reagents
  • Buffer: 20 mM Sodium Phosphate (pH 6.9) with 6 mM NaCl (Chloride ions activate amylase).

  • Starch Solution: 1% (w/v) soluble starch in buffer. Boil to dissolve, cool before use.

  • DNS Reagent: 1% DNS, 30% Sodium Potassium Tartrate in 0.4 M NaOH.

  • Enzyme: PPA (Type VI-B), 5 U/mL in buffer.

Assay Workflow

Note: This reaction requires boiling. Use heat-resistant tubes or PCR plates.

  • Mix: 100 µL Q3G + 100 µL Enzyme.

  • Pre-incubate: 10 min at 37°C.

  • Start: Add 100 µL Starch solution.

  • Incubate: 10 min at 37°C.

  • Stop & Develop: Add 200 µL DNS Reagent .

  • Boil: Heat at 100°C for 5-10 minutes (Color change occurs here).

  • Cool: Cool to room temperature on ice.

  • Dilute: Add 1 mL distilled water to stabilize color.

  • Read: Absorbance at 540 nm .

Data Analysis & Expert Insights

Experimental Workflow Diagram

The following flowchart ensures the logical progression of the screening campaign.

WorkflowStartStart: Q3G Stock Prep(DMSO < 2%)Screen1Single Point Screen(at 100 µM)Start->Screen1DecisionInhibition > 50%?Screen1->DecisionDoseResponseDose-Response Curve(6-8 concentrations)Decision->DoseResponseYesDiscardClassify as InactiveDecision->DiscardNoOutputCalculate IC50 & KiDoseResponse->OutputKineticsKinetic Analysis(Lineweaver-Burk Plot)Output->KineticsDetermine Mode

Figure 2: Decision tree for high-throughput screening of Q3G.

Expected Results & Troubleshooting
  • Potency: Q3G typically shows an IC50 between 20 µM and 100 µM for α-glucosidase [1, 3]. It is generally less potent than Quercetin aglycone but more potent than Acarbose on a molar basis in some specific assays.

  • Solubility Issues: If precipitation is observed upon adding Q3G to the buffer, add 0.1% Triton X-100 or increase DMSO to 5% (validate enzyme tolerance to DMSO first).

  • False Positives: Flavonoids can interfere with redox reactions. If using the DNS method, ensure the "Sample Blank" contains Q3G + Starch + DNS (added before boiling) but NO enzyme, to account for Q3G's own reducing potential.

Comparative Data Table (Hypothetical Ranges)
Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Solubility (Water)Mechanism
Quercetin (Aglycone) 5 - 1515 - 30Low (< 0.01 mg/mL)Competitive
Q3G (Glycoside) 25 - 80 50 - 150 High (> 1.0 mg/mL) Mixed-Mode
Acarbose (Drug) 100 - 10001 - 10HighCompetitive

References

  • Zhang, H., et al. (2021). Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms.[2] PubMed. [Link]

  • Tadera, K., et al. (2006). Inhibition of alpha-glucosidase and alpha-amylase by flavonoids. Journal of Nutritional Science and Vitaminology. [Link]

  • Proença, C., et al. (2017). Inhibitory effect of flavonoids on alpha-glucosidase and alpha-amylase: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sarian, M.N., et al. (2017). Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study. BioMed Research International. [Link]

Application Note: Quercetin-3-gentiobioside (Q3G) in Functional Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quercetin-3-gentiobioside (Q3G) is a flavonoid glycoside primarily isolated from Abelmoschus esculentus (Okra) and Allium species.[1] Unlike its aglycone counterpart (quercetin), which suffers from poor water solubility and rapid degradation, Q3G exhibits enhanced stability and unique protein-binding characteristics that make it an ideal candidate for functional food fortification. This guide provides a comprehensive technical workflow for the isolation, analytical validation, and application of Q3G, specifically focusing on its role in stabilizing food proteins (BSA model) and modulating antioxidant signaling pathways (NF-κB/Nrf2).

Introduction: The Glycoside Advantage

While quercetin is a potent antioxidant, its application in aqueous food systems is limited by low solubility (<0.01 g/L) and susceptibility to oxidation. Quercetin-3-gentiobioside possesses a gentiobiose disaccharide moiety (glucose-β-1,6-glucose) at the C3 position.

Key Advantages for Food Science:

  • Solubility: The disaccharide tail significantly increases polarity, improving dispersibility in aqueous buffers and beverage matrices.

  • Protein Interaction: Q3G binds to hydrophobic pockets in proteins (e.g., Serum Albumin), preventing thermal denaturation and potentially masking astringency.

  • Bioactivity: Q3G exhibits superior cytoprotective effects in specific pathways (e.g., macrophage protection) compared to the aglycone, likely due to altered cellular uptake mechanisms.

Module 1: Extraction & Purification Protocol

Source Material: Abelmoschus esculentus (Okra) seeds or peel.[2][3][4] Objective: Isolate high-purity Q3G for research or formulation.

Workflow Diagram

G Raw Raw Material (Okra Seeds/Peel) Pretreat Defatting (Petroleum Ether) Raw->Pretreat Grind & Soak Extract Extraction (80% Ethanol or PHWE) Pretreat->Extract Reflux (3h) or PHWE (80-120°C) Conc Concentration (Rotary Evap 45°C) Extract->Conc Remove Solvent Fract Fractionation (Ethyl Acetate/Water) Conc->Fract Partition Purify Purification (Silica Gel / Sephadex LH-20) Fract->Purify Elute (CHCl3:MeOH) Final Pure Q3G (>95% HPLC) Purify->Final Crystallization

Figure 1: Isolation workflow for Quercetin-3-gentiobioside from plant matrices.

Step-by-Step Protocol
  • Pre-treatment:

    • Grind dried Okra seeds to a fine powder (40 mesh).

    • Defat by macerating in petroleum ether (1:10 w/v) for 4 hours. Discard the solvent.

  • Extraction (Choice of Method):

    • Method A (Standard): Reflux defatted powder in 80% Ethanol (1:20 w/v) at 60°C for 3 hours.

    • Method B (Green/High Yield):Pressurized Hot Water Extraction (PHWE) at 120°C, 15 bar, for 45 mins. Note: PHWE yields are often higher but require specialized equipment.

  • Fractionation:

    • Evaporate ethanol/water to obtain a crude syrup.

    • Resuspend in distilled water. Partition sequentially with n-hexane (remove lipids) and Ethyl Acetate .

    • Collect the Ethyl Acetate fraction (rich in flavonoid glycosides).

  • Purification:

    • Load the fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (from 100:0 to 60:40).[2]

    • Monitor fractions via TLC.[4] Q3G typically elutes in mid-polarity fractions.

    • Polishing: Pass Q3G-rich fractions through Sephadex LH-20 (eluent: Methanol) to remove polymeric tannins.

Module 2: Analytical Standardization (HPLC-MS)

Objective: Quantify Q3G content and verify purity.

ParameterCondition
Instrument HPLC with DAD or MS/MS detector
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-40% B; 20-30 min: 40-60% B
Flow Rate 0.8 mL/min
Detection UV at 360 nm (Flavonoid band II); MS (ESI Negative mode)
Target Ion m/z 625 [M-H]⁻ (Precursor); m/z 301 (Aglycone fragment)

Validation Criteria:

  • Linearity: R² > 0.999 in range 10–200 µg/mL.

  • LOD/LOQ: Typically ~0.24 µg/mL / ~0.71 µg/mL respectively.[5]

Module 3: Food Matrix Application (Protein Stabilization)

Rationale: Q3G interacts with food proteins (like BSA, Casein, or Soy protein), altering their thermal stability. This is critical for pasteurization processes where protein denaturation is undesirable.

Protocol: Thermal Shift Assay (DSC/Fluorescence)

Hypothesis: Q3G binds to Sudlow’s Site I/II on albumin, stabilizing the tertiary structure against heat.

  • Preparation:

    • Prepare 10 µM BSA solution in Phosphate Buffer (pH 7.4).

    • Add Q3G to reach final concentrations of 0, 10, 20, and 50 µM.

    • Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Measurement (Fluorescence Quenching):

    • Excitation: 280 nm (Tryptophan).

    • Emission Scan: 300–450 nm.

    • Observation: Dose-dependent decrease in fluorescence intensity indicates binding (Quenching).

  • Thermal Denaturation:

    • Heat samples from 30°C to 90°C.

    • Monitor Circular Dichroism (CD) signal at 222 nm (α-helix content) or DSC thermogram.

    • Result: The melting temperature (

      
      ) of BSA should shift upwards (e.g., from 65°C to 70°C+) in the presence of Q3G, indicating stabilization.
      
Molecular Interaction Diagram

ProteinInteraction Q3G Q3G Ligand (Anionic/Neutral) Complex Q3G-Protein Complex Q3G->Complex Hydrophobic Binding BSA_Native Native Protein (Folded) BSA_Native->Complex Stabilization BSA_Denatured Denatured Protein (Unfolded) BSA_Native->BSA_Denatured Heat Stress (>65°C) Complex->BSA_Denatured Delayed Unfolding

Figure 2: Mechanism of protein thermal stabilization by Q3G binding.

Module 4: Functional Bioactivity (Antioxidant Mechanism)

Scientific Insight: Unlike simple radical scavenging (HAT), Q3G modulates cellular signaling. It has been shown to inhibit NF-κB activation more effectively than quercetin in specific macrophage models, likely due to the gentiobiose moiety altering cellular transport or metabolism.

Protocol: Cellular Antioxidant Activity (CAA)
  • Cell Line: RAW 264.7 Macrophages.

  • Induction: Zymosan or LPS (to induce oxidative burst).

  • Treatment: Treat cells with Q3G (1–50 µM) for 2 hours pre-induction.

  • Assay:

    • ROS Quantification: Use DCFH-DA fluorescent probe.

    • NO Production: Griess Reagent assay.

    • Pathway Analysis: Western Blot for NF-κB (p65) nuclear translocation.

  • Expected Outcome:

    • Significant reduction in ROS/NO.

    • Inhibition of p65 translocation (Anti-inflammatory mechanism).

    • Note: Q3G often shows higher efficacy than Quercetin-3-glucoside (isoquercitrin) in these specific pathways.

References

  • FooDB. (n.d.). Showing Compound Quercetin 3-gentiobioside (FDB017098).[6] FooDB.ca. Link

  • Han, X. G., et al. (2022).[5] Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. FAO AGRIS.[5] Link

  • PubChem. (n.d.).[7] Quercetin 3-O-gentiobioside (CID 5320834).[7] National Library of Medicine. Link

  • Wang, C., et al. (2006).[8] Interaction of quercetin and bovine serum albumin.[8][9][10][11][12] Guang Pu Xue Yu Guang Pu Fen Xi, 26(9), 1672-1675.[8] Link

  • Liao, Z., et al. (2012). Identification and Quantification of Flavonoids in Okra (Abelmoschus esculentus L. Moench) and Antiproliferative Activity.[1] Molecules.[4][7][5][6][8][9][10][11][13][14][15] Link

  • Choi, S. I., et al. (2015). Pressurized Hot Water Extraction of Okra Seeds Reveals Antioxidant Activities. Molecules.[4][7][5][6][8][9][10][11][13][14][15] Link

Sources

Application Note: Development of Analytical Methods for Quercetin-3-gentiobioside Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quercetin-3-O-gentiobioside (Q3G) is a bioactive flavonoid diglucoside found in medicinal plants such as Polygonum aviculare, Hibiscus, and Okra. Unlike its pervasive analog Rutin (Quercetin-3-rutinoside), Q3G possesses a unique diglucose moiety (Glucose-1→6-Glucose) at the C3 position, conferring distinct polarity and pharmacokinetic profiles. This application note outlines a validated, dual-stream analytical workflow: a robust HPLC-UV method for quality control in botanical extracts and a high-sensitivity LC-MS/MS method for bioanalytical pharmacokinetic (PK) studies.

Introduction & Analytical Strategy

The Chemical Challenge

The primary analytical challenge lies in the chromatographic resolution of Q3G from its structural isomers and analogs, specifically Rutin.

  • Q3G (Quercetin-3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside): Contains two glucose units. Higher polarity.

  • Rutin (Quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside): Contains glucose and rhamnose. Lower polarity due to the methyl group on rhamnose.

Causality in Method Design: On a Reversed-Phase C18 column, polarity dictates elution order. The diglucoside (Q3G) is more hydrophilic than the rutinoside (Rutin). Therefore, the gradient must be optimized with a shallow initial organic ramp to prevent co-elution of Q3G with the solvent front or other highly polar matrix components, ensuring it elutes as a distinct peak before Rutin.

Mechanism of Detection[1]
  • UV Detection: The flavonol chromophore allows robust detection at 354 nm (Band I) and 254 nm (Band II).

  • Mass Spectrometry: Electrospray Ionization (ESI) in Negative Mode is superior for flavonoids, producing intense deprotonated molecular ions

    
    .
    

Experimental Protocols

Sample Preparation Workflow

The integrity of the analytical result begins with extraction. We utilize a tiered approach depending on the matrix.

Method A: Botanical Matrix Extraction (High Yield)
  • Pulverization: Grind dried plant material (e.g., Polygonum aviculare aerial parts) to a fine powder (<40 mesh).

  • Defatting (Optional but Recommended): Wash 1.0 g powder with 10 mL n-Hexane to remove chlorophyll and lipids. Discard hexane.

  • Extraction:

    • Add 20 mL 70% Ethanol to the defatted residue.

    • Ultrasonication: Sonicate at 40 kHz, 45°C for 30 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 10 min. Collect supernatant.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Method B: Plasma Sample Preparation (Bioanalysis)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Precipitation: Add 300 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Spin at 12,000 rpm (4°C) for 10 minutes.

  • Supernatant: Transfer clear supernatant to an LC vial.

Protocol 1: HPLC-UV/DAD (Quality Control)

Best for: Raw material standardization, product purity testing.

Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte in non-ionized form, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 354 nm.[1]

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
5.08515Elution of Polar Glycosides (Q3G)
15.07030Elution of Rutin
20.01090Column Wash (Elutes Aglycones)
25.09010Re-equilibration

Expected Retention Order:

  • Quercetin-3-gentiobioside (Q3G): ~6-8 min (More Polar)

  • Rutin: ~10-12 min

  • Quercetin (Aglycone): ~18-20 min

Protocol 2: LC-MS/MS (Bioanalysis)

Best for: Pharmacokinetics, trace detection in complex fluids.

Instrument: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+) coupled with UHPLC. Ionization: ESI Negative Mode (


).[2][3]

MS Source Parameters:

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • Declustering Potential (DP): -80 V

MRM Transitions: The precursor ion for Q3G (MW 626.5) is m/z 625.1 .

  • Quantifier Transition: 625.1 → 301.0 (Loss of Gentiobiose moiety [324 Da], leaving Quercetin radical anion).

  • Qualifier Transition: 625.1 → 463.1 (Loss of terminal Glucose [162 Da]).

Fragmentation Logic:



Visualizations

Analytical Workflow Diagram

AnalyticalWorkflow RawMaterial Raw Plant Material (Polygonum aviculare) Cleanup Cleanup/Defatting (n-Hexane wash) RawMaterial->Cleanup Extraction Extraction (70% EtOH, Ultrasonic) HPLC HPLC-UV Analysis (QC & Purity) Extraction->HPLC High Conc. LCMS LC-MS/MS Analysis (PK & Trace Quant) Extraction->LCMS Trace Conc. Cleanup->Extraction Data Data Processing (Quantitation) HPLC->Data LCMS->Data

Caption: Step-by-step workflow from raw material to analytical data generation.

MS/MS Fragmentation Pathway

Fragmentation Parent Precursor Ion [M-H]- m/z 625.1 (Q-3-Gentiobioside) Intermediate Intermediate Ion m/z 463.1 (Loss of Terminal Glucose) Parent->Intermediate -162 Da (Glucose) Product Product Ion (Aglycone) m/z 301.0 (Quercetin Core) Parent->Product -324 Da (Gentiobiose) Intermediate->Product -162 Da (Glucose)

Caption: ESI(-) Fragmentation pathway of Quercetin-3-gentiobioside used for MRM transition selection.

Method Validation Parameters (ICH Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 – 100 µg/mL (UV); 1 – 1000 ng/mL (MS).
Precision (RSD) < 2.0% (Intra-day), < 5.0% (Inter-day)Run n=6 replicates.
Accuracy (Recovery) 95% – 105%Spike samples at 80%, 100%, 120% levels.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Critical for PK studies.
Specificity Resolution (

) > 1.5
Must resolve Q3G from Rutin and Isoquercitrin.

Troubleshooting & Expert Insights

  • Peak Tailing: Flavonoids contain free phenolic hydroxyls that can interact with residual silanols on the column stationary phase.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.5-3.0) using Formic Acid or Phosphoric Acid to suppress ionization of silanols and the analyte.

  • Isobaric Interferences: In LC-MS, other quercetin diglucosides (e.g., Quercetin-3,4'-diglucoside) have the same mass (626 Da).

    • Solution: Chromatography is the only way to separate these. Q3G typically elutes earlier than 3,4'-diglucosides on C18 due to the bulky sugar chain at C3 masking the hydrophobic core.

  • Standard Stability: Q3G is relatively stable in acidic solution but degrades in alkaline conditions. Store stock solutions in Methanol with 0.1% Formic Acid at -20°C.

References

  • FooDB. (n.d.). Compound Summary: Quercetin 3-gentiobioside.[1][4] Retrieved from [Link]

  • PubChem. (n.d.). Quercetin 3-O-gentiobioside | C27H30O17. National Library of Medicine. Retrieved from [Link]

  • He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study. Biomedical Chromatography. Retrieved from [Link]

  • Mullen, W., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Quercetin-3-gentiobioside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quercetin-3-gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges related to the aqueous solubility of this important flavonoid glycoside. Here, we address common questions and provide troubleshooting strategies grounded in scientific principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Quercetin-3-gentiobioside?

For reference, the aglycone quercetin has a very low water solubility, reported to be less than 0.01 g/L at 20°C[1]. The addition of the gentiobioside sugar group improves this, but it remains a significant experimental hurdle.

Q2: I'm observing precipitation when I try to dissolve Quercetin-3-gentiobioside in my aqueous buffer. What are the primary causes and immediate troubleshooting steps?

Precipitation upon addition to an aqueous medium is a frequent issue and typically stems from the concentration exceeding the compound's solubility limit in that specific solvent system[3].

Primary Causes:

  • Concentration: The intended final concentration is likely too high for the aqueous buffer alone.

  • Solvent Shock: Dissolving the compound in a highly organic solvent (like pure DMSO) and then rapidly diluting it into an aqueous buffer can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.

  • pH: The pH of your aqueous solution significantly influences the solubility of flavonoids. Quercetin and its glycosides are generally more soluble in alkaline conditions[4][5].

  • Temperature: Lower temperatures can decrease solubility.

Immediate Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Modify Dilution Method (e.g., drop-wise addition with vortexing) step1->step2 If precipitation persists step3 Gentle Warming (e.g., to 37°C) step2->step3 If precipitation persists step4 Adjust pH (if compatible with experiment) step3->step4 If precipitation persists step5 Utilize a Co-solvent System step4->step5 If precipitation persists end_success Successful Dissolution step5->end_success If successful end_fail Further Optimization Needed step5->end_fail If precipitation persists

Caption: Immediate troubleshooting workflow for precipitation issues.

In-Depth Troubleshooting Guides

Guide 1: Leveraging Co-solvents for Enhanced Solubility

For many applications, particularly in vitro cell-based assays, the use of a co-solvent system is the most practical approach. Dimethyl sulfoxide (DMSO) is a common and effective choice.

Key Principles:

  • Mechanism: Co-solvents like DMSO, ethanol, and polyethylene glycols (PEGs) increase solubility by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to remain in solution.

  • Practical Data: A supplier of Quercetin-3-gentiobioside reports a high solubility in DMSO of 90 mg/mL (143.65 mM)[6][7]. This allows for the preparation of a concentrated stock solution that can be diluted to a final working concentration in an aqueous medium.

  • Cell Culture Considerations: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity[3]. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Step-by-Step Protocol for Preparing a Co-solvent Stock Solution:

  • Prepare a Concentrated Stock in DMSO:

    • Accurately weigh the desired amount of Quercetin-3-gentiobioside powder.

    • Add pure, anhydrous DMSO to achieve a high concentration (e.g., 50-90 mg/mL).

    • Facilitate dissolution by vortexing and, if necessary, brief sonication. Ensure the solution is clear with no visible particulates.

    • Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Thaw an aliquot of the DMSO stock solution.

    • While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing is critical to prevent localized high concentrations and subsequent precipitation[3].

    • Ensure the final DMSO concentration in your working solution is at a non-toxic level for your specific application.

Example Co-solvent System for In Vivo Use:

A reported formulation for in vivo applications consists of: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This formulation can achieve a Quercetin-3-gentiobioside concentration of 3.3 mg/mL[6][7].

ComponentPercentageRole
DMSO10%Primary Solvent
PEG30040%Co-solvent/Viscosity Enhancer
Tween 805%Surfactant/Emulsifier
Saline45%Aqueous Vehicle
Guide 2: pH Adjustment to Increase Aqueous Solubility

The solubility of flavonoids, including quercetin and its glycosides, is highly pH-dependent.

Key Principles:

  • Mechanism: Flavonoids contain phenolic hydroxyl groups that can be deprotonated at higher pH values. The resulting ionized form of the molecule is generally more water-soluble[5]. For quercetin, solubility has been shown to increase with a rise in pH from acidic to alkaline conditions[2][4].

  • Caution: While solubility increases at alkaline pH, the stability of quercetin and related compounds can decrease. Quercetin can undergo auto-oxidation and degradation at neutral or alkaline pH, especially when exposed to heat and light[5][8]. Therefore, pH adjustment should be carefully considered based on the experimental requirements and the stability of the compound under those conditions. For many applications, a slightly acidic pH (e.g., 5.0-6.5) may offer a compromise between solubility and stability[5][7].

Experimental Protocol for Determining pH-Dependent Solubility:

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of Quercetin-3-gentiobioside to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Filter the saturated solutions through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of dissolved Quercetin-3-gentiobioside in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.

Guide 3: Cyclodextrin Complexation for Enhanced Solubility and Stability

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.

Key Principles:

  • Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar part of the flavonoid molecule can be encapsulated within this hydrophobic cavity through non-covalent interactions (e.g., van der Waals forces and hydrophobic interactions), forming a water-soluble host-guest complex[1][9][10].

G cluster_0 Complexation Process Q3G Quercetin-3-gentiobioside (Poorly Soluble) Complex Q3G-Cyclodextrin Inclusion Complex (Water-Soluble) Q3G->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. HP-β-CD often provides a greater solubility enhancement due to its higher aqueous solubility[11].

Step-by-Step Protocol for Preparing a Quercetin-3-gentiobioside-Cyclodextrin Inclusion Complex (Solvent Evaporation Method):

This protocol is adapted from methods used for quercetin and other flavonoids[10][12].

  • Dissolve Quercetin-3-gentiobioside: Dissolve a known amount of Quercetin-3-gentiobioside in a suitable organic solvent, such as methanol or ethanol.

  • Prepare Cyclodextrin Solution: In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in water. A molar ratio of 1:1 (Quercetin-3-gentiobioside:Cyclodextrin) is a common starting point, but this can be optimized[12].

  • Mix and React: Slowly add the Quercetin-3-gentiobioside solution to the cyclodextrin solution while stirring continuously.

  • Remove Organic Solvent: The mixture is then stirred, often with gentle heating (e.g., 65°C), to facilitate complex formation and evaporate the organic solvent.

  • Lyophilization: The resulting aqueous solution is filtered (0.45 µm) and then freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD)[10].

  • Solubility Determination: The solubility of the resulting complex in water can then be determined and compared to the free compound.

Summary of Solubility Enhancement Strategies

MethodMechanismAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent.Simple, effective for preparing stock solutions.Potential for cytotoxicity in cell-based assays; risk of precipitation upon dilution.
pH Adjustment Ionization of phenolic hydroxyl groups increases hydrophilicity.Can significantly increase solubility.May lead to degradation of the compound at alkaline pH; limited by experimental pH constraints.
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the molecule in the cyclodextrin cavity.Increases solubility and stability; can improve bioavailability.Requires a more involved preparation process; may alter the compound's interaction with other molecules.

References

  • FooDB. (2010, April 8). Showing Compound Quercetin 3-gentiobioside (FDB017098).
  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.
  • Yallapu, M. M., Jaggi, M., & Chauhan, S. C. (2012). Curcumin nanoformulations: a review of pharmaceutical properties and preclinical studies and clinical data. Journal of biomedical nanotechnology, 8(4), 541–561.
  • Chavan, K. M., et al. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hidayat, K., et al. (2019). The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic. Research Journal of Pharmacy and Technology, 12(9), 4253-4258.
  • Pralhad, T., & Rajendrakumar, K. (2004). Study of freeze-dried quercetin-cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis. Journal of pharmaceutical and biomedical analysis, 34(2), 333–339.
  • Nguyen, T. A., et al. (2018). Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing. Molecules, 23(9), 2139.
  • BenchChem. (2025).
  • Borghetti, G. S., et al. (2009). Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture. AAPS PharmSciTech, 10(1), 235-242.
  • Cunico, L. P., et al. (2020). Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids. Molecules, 25(23), 5582.
  • Aguda, R., & Chen, C. C. (2016). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K.
  • TargetMol. (n.d.). Quercetin 3-gentiobioside.
  • MedChemExpress. (n.d.). Quercetin 3-gentiobioside.
  • ChemFaces. (n.d.). Quercetin-3-gentiobioside | CAS:7431-83-6.
  • Razmara, R. S., Daneshfar, A., & Sahraei, R. (2010). Solubility of Quercetin in Water + Methanol and Water + Ethanol from (292.8 to 333.8) K.
  • Manta, K., et al. (2020). Preparation and Biophysical Characterization of Quercetin Inclusion Complexes with β-Cyclodextrin Derivatives to be Formulated as Possible Nose-to-Brain Quercetin Delivery Systems. Molecular Pharmaceutics, 17(11), 4241-4255.
  • Setyawan, D., et al. (2017). Enhancement of solubility and dissolution rate of quercetin with solid dispersion system formation using hydroxypropyl methyl cellulose matrix. Thai Journal of Pharmaceutical Sciences, 41(4), 179-184.
  • Zhang, Y., et al. (2023). Preparation and Characterization of a Nano-Inclusion Complex of Quercetin with β-Cyclodextrin and Its Potential Activity on Cancer Cells. Molecules, 28(13), 5183.
  • Harvard University. (n.d.).
  • Usacheva, T., et al. (2019). Thermodynamics of complex formation between hydroxypropyl-β-cyclodextrin and quercetin in water–ethanol solvents at T = 298.15 K. Journal of Thermal Analysis and Calorimetry, 138(4), 2635-2644.
  • Grynkiewicz, G., & Demchuk, O. M. (2008). WO2008030033A1 - Preparation method for high stable supersaturated solutions of hydrophilic substrates in ionic liquids.
  • ResearchGate. (2014, October 18). Which solvent is suitable for quercetin solubility?
  • Cui, H., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(12), 15654–15666.
  • University of Diyala. (n.d.). Glycosides.
  • Wieboldt, R., et al. (2008). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of Biomolecular Techniques, 19(4), 260–269.
  • Avula, B., et al. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Aobious. (n.d.). Quercetin 3-gentiobioside supplier | CAS No :7431-83-6.
  • Selleck Chemicals. (n.d.). Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside.
  • Zhang, L., et al. (2011). Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels. Food Chemistry, 129(2), 663-668.
  • Wang, Y., et al. (2013). Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. Journal of Zhejiang University. Science. B, 14(12), 1095–1109.
  • Zheng, Y., et al. (2015). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Food Chemistry, 187, 114-121.
  • Zhang, M., et al. (2024). Optimization of Preparation Conditions for Quercetin Nanoliposomes Using Response Surface Methodology and Evaluation of Their Stability. ACS Omega, 9(15), 17359-17368.
  • Wrona-Polańska, H., & Bieganowski, A. (2022). Carbon dioxide expanded liquid: an effective solvent for the extraction of quercetin from South African medicinal plants. BMC Chemistry, 16(1), 37.
  • Zapp, J., et al. (2023). Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Crystal Growth & Design, 23(8), 5858-5871.
  • Abraham, M. H., & Acree, W. E. (2014). On the solubility of quercetin. Chemosphere, 117, 360-364.
  • Chen, X., et al. (2023). Quantification of the Quercetin Nanoemulsion Technique Using Various Parameters. Molecules, 28(6), 2533.
  • Bombic, M., et al. (2013). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.

Sources

Technical Support Center: Quercetin-3-Gentiobioside Stability & Handling

[1][2]

Topic: Stability of Quercetin-3-gentiobioside in different solvents and pH Target Audience: Researchers, Formulation Scientists, and Analytical Chemists Document ID: TS-Q3G-001 Last Updated: 2025-05-20[1][2]

Introduction

Quercetin-3-O-gentiobioside (Q3G) is a flavonoid glycoside comprising the aglycone quercetin conjugated to a gentiobiose moiety (glucose-

12

This guide provides technical troubleshooting for maintaining the structural integrity of Q3G during extraction, storage, and biological assays.

Module 1: Solvent Selection & Stock Preparation

The "Getting it into Solution" Phase

Q: I am observing precipitation when diluting my Q3G stock into cell culture media. How do I prevent this?

A: This is a classic "solubility crash."[2] While the gentiobiose sugar moiety adds polarity, the quercetin core remains highly lipophilic.

  • The Cause: Diluting a high-concentration organic stock (e.g., 50 mM in DMSO) directly into a highly aqueous, salt-rich medium (like DMEM or PBS) forces the hydrophobic rings to aggregate before they can disperse.[1]

  • The Solution: Use the "Step-Down" Dilution Method :

    • Prepare Master Stock in 100% DMSO (Recommended: 10–50 mM).[2]

    • Create an Intermediate Working Solution in a 1:1 mixture of DMSO:Ethanol or DMSO:PBS (if concentration allows).

    • Perform the final dilution into the media while vortexing.[2] Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

Q: Can I store Q3G in Ethanol or Methanol at -20°C?

A: Yes, but with caveats.

  • Evaporation Risk: Ethanol and Methanol are volatile.[2] Even at -20°C, slight evaporation over months can alter the concentration, leading to experimental error.

  • Hygroscopicity: Anhydrous DMSO is superior for long-term storage because it prevents hydrolysis.[1][2] Alcohols can absorb atmospheric moisture, and water promotes slow hydrolysis of the glycosidic bond over long periods.

  • Recommendation: Store Master Stocks in DMSO at -80°C . Use Ethanol only for short-term working solutions (days/weeks).[1][2]

Table 1: Solubility Profile of Quercetin-3-Gentiobioside

Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) High (>30 mg/mL)LowLong-term Storage (Frozen)
Ethanol / Methanol Moderate (~2-5 mg/mL)Moderate (Evaporation)Extraction / HPLC Prep
Water (Neutral) Low (<0.5 mg/mL)High (Oxidation)Do NOT use for Stock
Acidic Water (pH 3-5) LowLow (Stable)HPLC Mobile Phase
Basic Water (pH >8) ModerateCritical (Degradation) Avoid completely

Module 2: pH-Dependent Stability

The "Buffer & Assay" Phase

Q: My Q3G solution turned from pale yellow to bright orange/red after adding it to a pH 8.5 buffer. Is it degraded?

A: Not necessarily immediately, but it is in danger.

  • The Mechanism (Bathochromic Shift): The color change is due to the deprotonation of the phenolic hydroxyl groups (specifically at the 3' and 4' positions on the B-ring). This delocalizes electrons, shifting absorbance to a longer wavelength (Red Shift).

  • The Risk: The deprotonated phenolate ion is highly susceptible to auto-oxidation.[2] At pH > 8.0, Q3G will degrade into Protocatechuic acid and Phloroglucinol carboxylic acid within hours if oxygen is present.

  • Action: If your assay requires alkaline pH, you must add an antioxidant (e.g., Ascorbic Acid, 0.1%) or work in a degassed/nitrogen-purged environment.

Q: Is the glycosidic bond stable in stomach acid (pH 1-2)?

A: Yes. Unlike the aglycone's B-ring which hates base, the C3-glycosidic bond is relatively stable in acid at body temperature.[1][2]

  • Kinetics: Hydrolysis of the gentiobiose moiety generally requires high temperatures (>80°C) combined with strong acid (e.g., 1M HCl) to occur rapidly. At physiological temp (37°C), Q3G is stable in gastric fluids for the duration of typical digestion (1-2 hours).[1]

Visualizing the Instability Pathways

The following diagram illustrates the two distinct degradation pathways based on pH.

Q3G_Stabilitycluster_AcidAcidic Conditions (pH < 4) + Heatcluster_BaseAlkaline Conditions (pH > 7.5)Q3GQuercetin-3-Gentiobioside(Native Form)HydrolysisGlycosidic Bond HydrolysisQ3G->HydrolysisStrong Acid / High TempDeprotonationDeprotonation (Phenolate Ion)(Color Change: Yellow -> Orange)Q3G->DeprotonationpH > 7.5AglyconeQuercetin Aglycone+ GentiobioseHydrolysis->AglyconeQuinoneQuinone Methide Formation(Unstable Intermediate)Deprotonation->QuinoneOxidation (O2)FissionRing Fission Products(Protocatechuic Acid)Quinone->FissionIrreversible Degradation

Figure 1: Divergent degradation pathways of Q3G.[1][2] Acidic conditions target the sugar linkage (hydrolysis), while alkaline conditions target the flavonoid core (oxidation).

Module 3: Thermal & Photostability

Q: Can I autoclave my buffer containing Q3G?

A: Absolutely not.

  • Thermal Degradation: Flavonoid glycosides are thermolabile.[2] Autoclaving (121°C) will cause partial hydrolysis and significant oxidative degradation.[1][2]

  • Sterilization: Always use 0.22 µm filtration for sterilization after dissolving Q3G, or add sterile Q3G stock to sterile media.

Q: I see "ghost peaks" in my HPLC chromatogram. Is this light damage?

A: It is highly likely.[2]

  • Photo-isomerization: While less common than in stilbenes, flavonoids can undergo photo-oxidation or isomerization upon prolonged exposure to UV/VIS light.[1][2]

  • Troubleshooting:

    • Check if samples were left in clear vials on the bench.[2]

    • Protocol: Always use amber glass vials. If amber vials are unavailable, wrap tubes in aluminum foil.

    • Validation: Run a fresh standard against the "exposed" sample. If the retention time has shifted or peak area decreased without new distinct peaks, it suggests polymerization or non-specific degradation.

Standardized Stability Assay Protocol

Use this protocol to validate Q3G stability in your specific experimental buffer before starting large-scale studies.[1][2]

Objective: Determine

Materials
  • Stock: Q3G (10 mM in DMSO).[1][2]

  • Buffer: Your specific assay buffer (e.g., PBS pH 7.4, DMEM).

  • Quenching Solution: 1% Formic Acid in Methanol.[2]

  • Analysis: HPLC-UV/VIS (Detection at 350 nm).

Workflow
  • Preparation: Spike Buffer with Q3G to final concentration of 50 µM.

  • Incubation: Hold at assay temperature (e.g., 37°C).

  • Sampling:

    • Take 100 µL aliquots at

      
      .
      
    • CRITICAL: Immediately mix aliquot with 100 µL Quenching Solution . (This drops pH to <3 and denatures enzymes/stops oxidation).[1][2]

  • Analysis: Centrifuge (10,000 x g, 5 min) to remove any protein precipitate. Inject supernatant into HPLC.

  • Calculation: Plot Peak Area vs. Time.

Workflowcluster_SampleSampling LoopStartStart: Q3G Stock(DMSO)DiluteDilute into Buffer(t=0)Start->DiluteIncubateIncubate(37°C / Dark)Dilute->IncubateSampleTake AliquotIncubate->SampleIncubate->Sample  t=1, 4, 24h  QuenchADD QUENCH SOL.(Acidic MeOH)Sample->QuenchAnalyzeHPLC Analysis(350 nm)Quench->Analyze

Figure 2: Step-by-step workflow for the Standardized Stability Assay.[1][2] Note the critical quenching step to freeze the chemical state prior to analysis.

References

  • Buchner, N., et al. (2006). Stability of Quercetin and its Glucosides in Aqueous Systems.[2] Journal of Agricultural and Food Chemistry.[2]

  • Deng, S., et al. (2011).[3] Thermal degradation of flavonol glycosides in noni leaves during roasting.[2][3][4] Advance Journal of Food Science and Technology.[2][4] 3[1][5][6][7]

  • Cayman Chemical. (2022).[2][8] Quercetin (hydrate) Product Information & Solubility Data.[1][2][8][9][10]8[1][5][6][7]

  • PubChem. (2025).[2] Quercetin 3-O-gentiobioside Compound Summary. National Library of Medicine.[2]

  • Wang, L., et al. (2016). Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins. Journal of the Serbian Chemical Society.[2] 11[1][5][6][7]

Troubleshooting low yield in Quercetin-3-gentiobioside purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of Quercetin-3-gentiobioside (Q3G). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable flavonoid glycoside. Low yield is a frequent and multifaceted challenge in natural product purification. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose issues, optimize your workflow, and significantly improve your recovery of high-purity Q3G.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is structured to address specific problems you may encounter at different stages of the purification process. We will explore the root causes of these issues and provide actionable solutions.

Extraction & Pre-Purification Issues
Question: My initial crude extract seems to have a very low concentration of Quercetin-3-gentiobioside. What went wrong?

Answer: A low concentration in the crude extract is the primary bottleneck for the entire purification process. The issue typically stems from either inefficient extraction or degradation of the target molecule from the very beginning.

  • Causality of Inefficient Extraction: Quercetin-3-gentiobioside, being a glycoside, is significantly more polar than its aglycone (Quercetin). Your choice of solvent is therefore critical. Using non-polar solvents like hexane or chloroform alone will fail to efficiently extract it.[1][2] Flavonoid glycosides are best extracted using polar solvents like aqueous ethanol or methanol.[3] The sugar moiety (gentiobiose) imparts greater water solubility than a monosaccharide, making the solvent's water content an important parameter.

  • Degradation During Extraction: Flavonoids are susceptible to degradation under harsh conditions.[4]

    • High Temperature: While heating can increase extraction efficiency, excessive temperatures (e.g., prolonged refluxing above 60-70°C) can lead to the hydrolysis of the glycosidic bond or oxidation of the flavonoid structure.[5][6]

    • pH Instability: Quercetin and its glycosides are particularly unstable in alkaline conditions, which can cause rapid degradation.[7][8] The extraction solvent should be neutral or slightly acidic.

    • Oxidation: The presence of dissolved oxygen, especially when combined with heat, can lead to oxidative degradation of the phenolic groups.[9]

Solutions:

  • Optimize Solvent System: Start with a 60-80% aqueous ethanol or methanol solution.[3][10] This combination effectively solubilizes polar glycosides while still extracting a good range of related compounds.

  • Control Extraction Conditions: Employ methods like ultrasound-assisted extraction (UAE) at controlled temperatures (e.g., 40-60°C) or maceration at room temperature to minimize thermal degradation.[5][11] If using heat reflux, keep the duration and temperature to the minimum necessary, as determined by a time-course study.[12]

  • Acidify a Sub-Sample: To test if your compound is present but not being extracted, take a small amount of the plant material and perform an acid hydrolysis (e.g., with 1-2 M HCl) followed by HPLC analysis for the quercetin aglycone. An increase in the quercetin peak post-hydrolysis confirms the presence of glycosides that were not efficiently extracted.

Question: My crude extract is a dark, waxy, or chlorophyll-rich mess. How can I clean this up before column chromatography?

Answer: This is a classic problem when working with leaf or bark tissues.[1] Loading a "dirty" extract onto your primary purification column will result in poor separation, irreversible contamination of the stationary phase, and low yield. A pre-purification or "de-fatting" step is essential.

  • The Principle of Pre-Purification: The goal is to remove highly non-polar compounds (waxes, fats, chlorophylls) and sometimes very polar impurities (sugars, salts) that interfere with chromatography.

  • Common Impurities: Waxes and chlorophylls are common in leaves, while resins can be an issue with bark.[1] These are highly non-polar and will interfere with the binding of your target compound to the stationary phase.

Solutions:

  • Liquid-Liquid Partitioning: This is the most effective method.

    • After creating your initial polar extract (e.g., in 70% methanol), evaporate the methanol. You will be left with an aqueous suspension.

    • Partition this aqueous layer sequentially against solvents of increasing polarity. Start with hexane to remove chlorophylls and waxes. Follow with dichloromethane or ethyl acetate. Your polar Quercetin-3-gentiobioside should remain predominantly in the aqueous or, depending on the exact conditions, may partition into the ethyl acetate phase.[2][13] Analyze all phases by TLC or HPLC to track your compound.

  • Solid Phase Extraction (SPE): For smaller scale purifications, a C18 SPE cartridge can be used. Load your aqueous extract onto a pre-conditioned cartridge. Wash with water to remove very polar impurities, then elute with increasing concentrations of methanol. Your compound should elute in the mid-to-high methanol fractions, leaving many impurities behind.

Chromatography Issues
Question: I'm getting poor separation on my silica gel column. The fractions are all mixed, and I can't isolate a pure peak of Q3G.

Answer: This is a common frustration and usually points to a suboptimal mobile phase, improper column packing, or overloading. Quercetin-3-gentiobioside is a polar molecule, which dictates how it will behave on a normal-phase silica column.[14]

  • Why Separation Fails:

    • Incorrect Solvent Polarity: Because Q3G is polar, it will bind strongly to the polar silica gel. A non-polar eluent like pure hexane or even dichloromethane will not move the compound off the column.[2] You need a sufficiently polar mobile phase to elute it.

    • Column Overloading: Loading too much crude extract relative to the amount of stationary phase is a primary cause of poor separation. The "bands" of different compounds overlap and bleed into each other. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight.

    • Poor Packing: Channels or cracks in the silica bed will cause the solvent and sample to flow unevenly, leading to broad, poorly resolved peaks.

Solutions:

  • Develop a TLC Method First: Before running the column, always develop a separation on a silica gel TLC plate. The ideal solvent system should move your target compound to an Rf value of 0.25-0.35. This provides the best chance for good separation on a column.

  • Choose the Right Mobile Phase: For flavonoid glycosides on silica, you will need a polar solvent system. Common starting points are gradients of:

    • Dichloromethane/Methanol[14]

    • Ethyl Acetate/Methanol

    • Chloroform/Methanol[2] A typical gradient might start at 98:2 and gradually increase the methanol concentration.

  • Proper Sample Loading: Dissolve your extract in a minimal amount of the initial mobile phase solvent. A better method is to adsorb the dry extract onto a small amount of silica gel (dry loading). This creates a very concentrated, even starting band at the top of the column.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase (C18): This can be an excellent choice. The non-polar C18 stationary phase will have less affinity for the polar Q3G, which will elute early with a mobile phase of water/methanol or water/acetonitrile.[10][14] This is often used in preparative HPLC.

    • Sephadex LH-20: This is a size-exclusion and adsorption chromatography resin that is very effective for separating flavonoids. Elution is typically performed with methanol.[15][16]

ParameterRecommendation for Silica Gel ChromatographyRecommendation for C18 Chromatography
Stationary Phase Silica Gel (60-120 mesh)[17]C18-functionalized Silica
Mobile Phase Gradient of Ethyl Acetate:Methanol or Dichloromethane:MethanolGradient of Water (often with 0.1% formic acid) and Methanol/Acetonitrile
Sample Loading 1:50 to 1:100 (Sample:Silica)Dependent on column size and particle diameter
Elution Profile Increasing polarity (e.g., increasing % Methanol)Decreasing polarity (e.g., increasing % Methanol)
Post-Chromatography & Stability
Question: My final purified product appears to be degrading over time, indicated by a color change and new peaks in my HPLC analysis. How can I prevent this?

Answer: The stability of the final product is paramount. Quercetin and its derivatives are notoriously unstable under certain conditions, and this instability is often the cause of apparent "low yield" post-purification as the product degrades before you can accurately weigh it.[4]

  • Mechanisms of Degradation:

    • Oxidation: The catechol (3',4'-dihydroxy) group on the B-ring is highly susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[7] This is often the cause of a brownish-yellow color change.[4]

    • pH Effects: As mentioned, alkaline pH is highly detrimental.[7] Ensure all solvents and buffers used in the final steps are neutral or slightly acidic.

    • Enzymatic Degradation: If the purification is not clean, residual enzymes from the plant source could potentially cleave the glycosidic bond.

Solutions:

  • Work Quickly and in Controlled Conditions: Minimize the exposure of your purified fractions to air and light. Use amber vials for collection and storage.

  • Use High-Purity Solvents: Trace metal impurities in low-grade solvents can catalyze oxidation. Use HPLC-grade or equivalent solvents for the final purification and dissolution steps.

  • Evaporate Solvents at Low Temperatures: Use a rotary evaporator with the water bath set to a low temperature (≤40°C) to remove solvents from your pure fractions.[11]

  • Store Properly: For long-term storage, the solid, dry compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best overall workflow for purifying Quercetin-3-gentiobioside?

A1: A robust and generally successful workflow involves multiple, orthogonal purification steps. Relying on a single chromatography step is rarely sufficient for achieving high purity from a crude plant extract.

Caption: A multi-step purification workflow for Quercetin-3-gentiobioside.

Q2: How do I properly identify my final product as Quercetin-3-gentiobioside?

A2: Proper identification is non-negotiable. A combination of techniques is required for unambiguous confirmation.

  • HPLC-UV: The primary tool for purity assessment. Run your sample on a reversed-phase C18 column. The retention time should match that of an authentic Quercetin-3-gentiobioside standard.[18][19] The UV-Vis spectrum, captured by a Diode Array Detector (DAD), should show the characteristic absorption maxima for a quercetin glycoside, typically around 255 nm and 355 nm.[10][18]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) will provide the molecular weight. Quercetin-3-gentiobioside has a molecular weight of approximately 626.5 g/mol .[20][21] You should look for the [M+H]+ ion at m/z 627.15 or the [M-H]- ion at m/z 625.13.

  • NMR Spectroscopy: For complete structural confirmation, particularly for a novel isolation, 1H and 13C NMR are essential to confirm the quercetin backbone and the identity and linkage of the gentiobiose sugar moiety.[22]

Q3: Can I just crystallize the compound from my enriched column fractions?

A3: While possible, direct crystallization from early-stage column fractions is often difficult and can lead to low yield.

  • Challenges: The presence of closely related flavonoid impurities can inhibit crystal formation. The bulky sugar group of Q3G can also make it more challenging to crystallize than its aglycone.

  • Best Practice: It is far more effective to use a final polishing step, like preparative HPLC, to achieve >95% purity before attempting crystallization.[10] Once high purity is achieved, crystallization can be attempted from solvents like aqueous methanol or ethanol by slow evaporation.[23] Co-crystallization with a suitable co-former is another advanced technique to improve crystal quality and even solubility.[24][25]

Troubleshooting_Low_Yield cluster_Extraction Extraction Stage cluster_Chromatography Chromatography Stage cluster_PostPurification Post-Purification Stage Start Problem: Low Final Yield of Q3G E1 Low Q3G in Crude Extract? Start->E1 E2 Cause: Wrong Solvent Polarity (e.g., too non-polar) E1->E2 Yes E3 Cause: Degradation (High Temp, Alkaline pH) E1->E3 Yes C1 Poor Separation/Recovery? E1->C1 No E4 Solution: Use 70-80% MeOH/EtOH. Control temperature. E2->E4 E3->E4 C2 Cause: Suboptimal Mobile Phase C1->C2 Yes C3 Cause: Column Overload C1->C3 Yes P1 Product Degrades After Isolation? C1->P1 No C4 Solution: Develop on TLC first. Use gradient elution. Reduce sample load. C2->C4 C3->C4 P2 Cause: Oxidation (Air, Light) Cause: Residual Solvent Impurities P1->P2 Yes P3 Solution: Use amber vials. Evaporate solvent at <40°C. Store at -20°C under inert gas. P2->P3

Caption: A decision tree for troubleshooting low yield in Q3G purification.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Flavonoid Glycosides using Column Chromatography.
  • PMC. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties.
  • ResearchGate. (2017). How to separate glycoside flavonoids by column chromatography?.
  • (n.d.). Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological.
  • Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids.
  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Royal Society of Chemistry.
  • ResearchGate. (2013). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?.
  • ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin....
  • PubMed. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples.
  • (n.d.). A Comprehensive Guide to Extracting Flavonoids from Plant Sources.
  • PubMed. (2017). Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography.
  • IMR Press. (2024). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity.
  • (2009). Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material.
  • Journal of Food and Drug Analysis. (n.d.). Investigation of optimum extraction conditions for determination of quercetin and kaempferol in coriander (Conundrum sativum L.).
  • ResearchGate. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF.
  • PMC. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography.
  • PMC. (2019). Optimization of quercetin extraction method in Dendrobium officinale by response surface methodology.
  • (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity.
  • SciSpace. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves.
  • (n.d.). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.
  • ResearchGate. (2025). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench.
  • Benchchem. (n.d.). Technical Support Center: Quercetin Synthesis and Purification.
  • NIH PubChem. (n.d.). Quercetin-3-gentiobioside | C27H30O17 | CID 13915961.
  • PubChem. (n.d.). Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834.
  • FooDB. (2010). Showing Compound Quercetin 3-gentiobioside (FDB017098).
  • ResearchGate. (2025). Solubility and Physicochemical Stability of Quercetin in Various Vehicles.
  • YouTube. (2020). Extraction and Isolation Methods of Flavonoids.
  • Google Patents. (n.d.). CN101774991A - Preparation method of quercetin.
  • PMC. (2023). Tuning the Pharmacokinetic Performance of Quercetin by Cocrystallization.
  • MedChemExpress. (n.d.). Quercetin 3-gentiobioside | Flavonoid Compound.
  • Sigma-Aldrich. (n.d.). Quercetin 3-gentiobioside.
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation.
  • MDPI. (n.d.). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications.
  • PubMed. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.
  • Benchchem. (n.d.). Technical Support Center: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) Synthesis and Purification.
  • ResearchGate. (2025). Application of high-speed counter-current chromatography coupled with high performance liquid chromatography for the separation and purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera.

Sources

Technical Support Center: Navigating Quercetin-3-Gentiobioside Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quercetin-3-gentiobioside (Q3G). This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered issues related to assay interference caused by this flavonoid glycoside. As a bioactive natural product, Q3G presents exciting therapeutic potential; however, its physicochemical properties can also lead to misleading results in common biological assays. This resource will equip you with the knowledge to identify, understand, and mitigate these interferences, ensuring the integrity and accuracy of your experimental data.

Understanding the Culprit: Physicochemical Properties of Quercetin-3-Gentiobioside

Quercetin-3-gentiobioside belongs to the flavonoid class of polyphenols, compounds renowned for their antioxidant and signaling pathway-modulating activities. However, the very features that confer its bioactivity—the polyphenolic rings and hydroxyl groups—are also responsible for its tendency to interfere in a wide range of assay formats.

PropertyImplication for Biological Assays
Chromophore Structure The conjugated ring system of the quercetin backbone absorbs light in the UV and visible ranges, leading to interference in colorimetric and spectrophotometric assays.
Intrinsic Fluorescence The molecule can exhibit autofluorescence, which can mask or artificially inflate signals in fluorescence-based assays.
Redox Activity The presence of multiple hydroxyl groups makes Q3G a potent antioxidant, capable of directly reducing assay reagents and generating reactive oxygen species (ROS), leading to false positives in assays measuring oxidative stress or redox-sensitive signaling.
Tendency to Aggregate Like many flavonoids, Q3G can form aggregates in aqueous solutions, which can non-specifically sequester and inhibit enzymes, leading to false-positive inhibition results.
Chelating Properties The catechol moiety in the B-ring can chelate metal ions, which may be essential cofactors for enzymes in your assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific interference issues in a question-and-answer format, providing both the rationale behind the problem and actionable troubleshooting steps.

I. Colorimetric and Absorbance-Based Assays

Question 1: My MTT/XTT/MTS assay shows increased cell viability at high concentrations of Q3G, which contradicts my other cytotoxicity data. What's happening?

Answer: This is a classic case of direct chemical interference. Quercetin and its glycosides are strong reducing agents. The MTT, XTT, and MTS assays rely on the reduction of a tetrazolium salt (a yellow, soluble compound) to a colored formazan product (purple/orange, insoluble/soluble) by cellular dehydrogenases. Q3G can directly reduce the tetrazolium salt in a cell-free environment, leading to a color change that is independent of cellular metabolic activity. This results in a false-positive signal, making the compound appear less cytotoxic or even cytoprotective.[1]

Troubleshooting Protocol:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with your complete cell culture medium but without cells.

    • Add the same concentrations of Q3G as used in your cell-based experiment.

    • Add the MTT/XTT/MTS reagent and incubate for the same duration.

    • Measure the absorbance. A significant increase in absorbance in the absence of cells confirms direct reduction of the reagent by Q3G.

  • Switch to an Orthogonal Assay:

    • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein and is generally not affected by the reducing properties of flavonoids.[1]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is less susceptible to interference from colored or redox-active compounds.

    • Crystal Violet Assay: This method stains the DNA of adherent cells and is a simple, colorimetric alternative.

II. Fluorescence-Based Assays

Question 2: I'm seeing a high background signal or unexpected quenching in my fluorescence-based assay (e.g., kinase assay, reporter assay, calcium flux) when I add Q3G. How can I correct for this?

Answer: This issue likely stems from the intrinsic fluorescence (autofluorescence) or fluorescence quenching properties of Q3G. The quercetin moiety has known fluorescence properties, with excitation typically around 370 nm and emission in the 450-550 nm range, although this can be solvent and concentration-dependent.[2][3][4] If your assay's excitation and/or emission wavelengths overlap with those of Q3G, you will observe a high background signal. Conversely, Q3G can also quench the fluorescence of your reporter molecule through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectra overlap.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Steps:

  • Characterize the Spectral Properties of Q3G:

    • In your assay buffer, perform a fluorescence scan of Q3G at your highest concentration to determine its excitation and emission maxima.

    • Compare this to the spectra of your assay's fluorophore to confirm overlap.

  • Implement a Background Subtraction Control:

    • For every concentration of Q3G tested, prepare a parallel well containing the compound in the assay buffer but lacking a key reaction component (e.g., the enzyme or the substrate).

    • Measure the fluorescence of these control wells and subtract the average reading from your corresponding experimental wells.

  • Consider Alternative Fluorophores:

    • If possible, switch to an assay with a red-shifted fluorophore (e.g., Cy5) that is less likely to have spectral overlap with Q3G.

III. Enzyme and Kinase Assays

Question 3: My kinase assay results show potent inhibition by Q3G, but I'm skeptical of its specificity. How can I validate this?

Answer: Your skepticism is well-founded. Quercetin is a known promiscuous inhibitor of a wide range of kinases, often acting as an ATP-competitive inhibitor.[1][6][7] This is a genuine biological effect, but it may not be specific to your target of interest. Additionally, flavonoids can form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes, leading to false-positive results that are not due to direct binding at the active site.

Validation Strategy:

G cluster_0 Initial Hit Validation cluster_1 Mechanism of Action Studies cluster_2 Interpreting Results a Potent Inhibition Observed b IC50 Determination a->b c Vary Enzyme Concentration b->c d Vary Substrate Concentration b->d e Add Non-ionic Detergent (e.g., Triton X-100) b->e f IC50 shifts with [Enzyme]? -> Aggregation c->f g Competitive Inhibition Pattern? -> True Inhibitor d->g h Activity Restored with Detergent? -> Aggregation e->h

Caption: Decision pathway for validating kinase inhibition.

Experimental Protocols:

  • Test for Aggregation-Based Inhibition:

    • Detergent Sensitivity: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. The activity of true inhibitors should be largely unaffected, while the apparent inhibition caused by aggregators will be significantly reduced or abolished.

    • Varying Enzyme Concentration: Determine the IC50 of Q3G at two or more different enzyme concentrations. The IC50 of a true inhibitor will remain constant, whereas the apparent IC50 of an aggregator will increase with increasing enzyme concentration.

  • Confirm Mechanism of Action:

    • If aggregation is ruled out, perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This will provide stronger evidence for a specific interaction with the enzyme.

  • Counter-Screening:

    • Test Q3G against a panel of structurally unrelated kinases to assess its selectivity. If it inhibits a wide range of kinases, it is likely acting non-specifically.

IV. Reporter Gene Assays

Question 4: I'm using a luciferase or beta-galactosidase reporter gene assay, and Q3G appears to be modulating the reporter activity. Is this a real effect on my promoter of interest?

Answer: It's possible, but interference must be ruled out first. Quercetin has been shown to modulate various signaling pathways that could genuinely affect gene expression.[8][9] However, there are several potential artifacts to consider:

  • Direct Enzyme Inhibition: Q3G could directly inhibit the reporter enzyme itself (e.g., luciferase).

  • Optical Interference: As discussed, Q3G's color and fluorescence can interfere with the light-based readouts of these assays.

  • Cell Viability Effects: If Q3G is cytotoxic at the tested concentrations, a decrease in reporter signal may simply reflect cell death rather than specific promoter inhibition.

Troubleshooting Steps:

  • Run a Promoterless Control: Transfect cells with a reporter plasmid that lacks a promoter. If Q3G still shows an effect, it's likely due to an artifact.

  • Test for Direct Enzyme Inhibition: Perform the reporter assay in a cell-free system by adding Q3G directly to a solution containing the purified reporter enzyme (e.g., recombinant luciferase) and its substrate. A decrease in signal indicates direct enzyme inhibition.

  • Use a Dual-Reporter System: Employ a dual-luciferase system where the experimental reporter is normalized to a co-transfected control reporter driven by a constitutive promoter. This can help to control for non-specific effects on transcription and translation, as well as cell viability.

  • Correlate with Cytotoxicity Data: Always run a parallel cytotoxicity assay (e.g., SRB or CellTiter-Glo®) to ensure that the observed effects on reporter activity are not simply a consequence of altered cell number.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can confidently navigate the challenges of working with Quercetin-3-gentiobioside and generate reliable, high-quality data.

References

  • Boly, R., Gras, T., Lamkami, T., Guissou, P., Serteyn, D., Kiss, R., & Dubois, J. (2011). Quercetin inhibits a large panel of kinases implicated in cancer cell biology. International Journal of Oncology, 38(3), 833-842.
  • Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shahbaz, M., Mehmood, Z., & Khalil, A. A. (2018). Quercetin as an anticancer agent: A review. Biomedicine & Pharmacotherapy, 102, 1191-1203.
  • Sengupta, B., & Sengupta, P. K. (2007). Interactions of therapeutically active plant flavonols with biological targets: Insights from fluorescence spectroscopic studies. Journal of Photochemistry and Photobiology B: Biology, 87(3), 189-198.
  • Plochmann, S., Korte, G., Koutsoukas, A., Welsch, C., & von Knethen, A. (2021). Concentration-Dependent Fluorescence Emission of Quercetin. Molecules, 26(22), 6835.
  • ResearchGate. (2014). What is the excitation wavelength of quercetin? Retrieved from [Link]

  • Boly, R., Gras, T., Lamkami, T., Guissou, P., Serteyn, D., Kiss, R., & Dubois, J. (2011). Quercetin inhibits a large panel of kinases implicated in cancer cell biology. International Journal of Oncology, 38(3), 833-842.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 64-68.
  • Baell, J. B., & Walters, M. A. (2014). Can invalid bioactives undermine natural product-based drug discovery? Future Medicinal Chemistry, 6(10), 1085-1090.
  • PubChem. (n.d.). Quercetin 3-O-gentiobioside. Retrieved from [Link]

  • Graziani, Y., & Chayoth, R. (1981). Quercetin inhibits tyrosine phosphorylation by the cyclic nucleotide-independent, transforming protein kinase, pp60src. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(1), 100-102.
  • ResearchGate. (n.d.). Fluorescence emission spectra of quercetin in the presence of various... Retrieved from [Link]

  • Pillai, G. S., Venkataraman, R., & Krishnan, P. (2017). Fluorescence properties of quercetin-a review. Asian Journal of Research in Biological and Pharmaceutical Sciences, 5(2), 44-49.
  • PubChem. (n.d.). Quercetin-3-gentiobioside. Retrieved from [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Li, Y., & Guo, C. (2012). Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values. Journal of Chemical and Pharmaceutical Research, 4(1), 332-336.
  • Kumar, S., & Pandey, A. K. (2013). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. International Journal of Pharmaceutical Sciences and Research, 4(11), 4324-4328.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of the quercetin-AlCl3 complex and... Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • Lee, J. Y., & Kim, J. H. (2015). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. Journal of Agricultural and Food Chemistry, 63(1), 154-162.
  • Yan, H., Zhang, J., Liu, Y., Lu, Y., & Li, W. (2023). Reply to Yan et al.: Quercetin possesses a fluorescence quenching effect but is a weak inhibitor against SARS-CoV-2 main protease. Proceedings of the National Academy of Sciences, 120(37), e2310166120.
  • Chen, L., Li, J., Luo, C., Liu, H., Xu, W., Yang, K., ... & Jiang, H. (2006). Binding interaction of quercetin-3-β-galactoside and its synthetic derivatives with SARS-CoV 3CLpro: Structure–activity relationship studies reveal salient pharmacophore features. Bioorganic & Medicinal Chemistry, 14(24), 8279-8292.
  • Li, Y., Wang, Y., Wang, X., Liu, Y., Li, Y., Wang, X., ... & Sun, C. (2023).
  • Ishikawa, S., & Shigemura, N. (2011). Quercetin induces the expression of peroxiredoxins 3 and 5 via the Nrf2/NRF1 transcription pathway. Investigative Ophthalmology & Visual Science, 52(3), 1431-1439.
  • van der Woude, H., Alink, G. M., van Rossum, T. G., & Rietjens, I. M. (2004). The flow of the redox energy in quercetin during its antioxidant activity in water. Chemico-Biological Interactions, 147(2), 169-179.
  • Galkin, A., & Glickman, J. F. (2012). High throughput screening in drug discovery: problems and solutions. Expert Opinion on Drug Discovery, 7(12), 1121-1129.
  • Rupasinghe, H. V., Arumuggam, N., Amararathna, M., & De Silva, A. (2014). Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Pharmacological Reports, 66(6), 1080-1087.
  • Lee, O. H., Lee, B. Y., & Lee, J. (2013). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. Food Science and Biotechnology, 22(5), 1443-1447.
  • Lo, C. Y., Li, S., Tan, D., & Pan, M. H. (2012). Impact of the flavonoid quercetin on β-amyloid aggregation revealed by intrinsic fluorescence. The Journal of Physical Chemistry B, 116(25), 7447-7455.
  • Cos, P., Ying, L., Calomme, M., Hu, J. P., Cimanga, K., Van Poel, B., ... & Vanden Berghe, D. (1998). Inhibitory effects of quercetin and its human and microbial metabolites on xanthine oxidase enzyme. FEBS Letters, 436(1), 19-24.
  • Tovey, S. C. (2018). Interference in ELISA. In ELISA (pp. 319-331). Humana Press, New York, NY.
  • Razavi, S. M., Zarrini, G., Molavi, G., & Ghassemi, N. (2009). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Bioorganicheskaia Khimiia, 35(3), 414-416.
  • Beretz, A., Cazenave, J. P., & Anton, R. (1982). Inhibition of aggregation and secretion of human platelets by quercetin and other flavonoids: structure-activity relationships. Agents and Actions, 12(3), 382-387.

Sources

Quality control parameters for Quercetin-3-gentiobioside standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for Quercetin-3-O-gentiobioside , a flavonoid diglycoside standard.[1] It is designed to assist analytical chemists and researchers in validating the purity, identity, and stability of this compound.

Case Reference: QC-STD-Q3G-001 Status: Operational Scope: Purity Analysis, Structural Confirmation, Stability Management[1]

Product Identity & Physicochemical Profile

Before troubleshooting, verify the fundamental parameters of your standard to ensure it matches the target molecule (


).
ParameterSpecificationTechnical Note
Chemical Name Quercetin-3-O-

-D-gentiobioside
Quercetin aglycone linked to Gentiobiose (Glc-

(1$\rightarrow$6)Glc) at C3.[1][2][3][4]
CAS Number 7431-83-6Distinct from Rutin (CAS 153-18-4).[1]
Molecular Weight 626.52 g/mol Critical: Heavier than Rutin (610.5 g/mol ) by 16 Da.
Solubility DMSO (Best), MeOH (Moderate), Water (Poor)Dissolve in DMSO first, then dilute with aqueous buffer.[5]

255 nm (Band II), 354 nm (Band I)Typical flavonol spectrum.

Chromatographic Validation (HPLC/UPLC)

Objective: Achieve baseline separation of Quercetin-3-gentiobioside from common impurities like Rutin (Quercetin-3-rutinoside) and Quercetin aglycone.[1]

Recommended Method Parameters
  • Column: C18 Reverse Phase (e.g., 250 mm

    
     4.6 mm, 5 
    
    
    
    m).
    • Why: The gentiobiose moiety is polar; a standard C18 provides necessary retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Acidification suppresses the ionization of phenolic hydroxyls, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 354 nm (primary) and 254 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BPhase Description
0–510%Isocratic hold to retain polar glycosides.
5–2510%

40%
Linear gradient for glycoside separation.[1]
25–3040%

90%
Wash to elute aglycones (Quercetin).
30–3590%Column cleaning.
35–4010%Re-equilibration (Crucial for reproducibility).
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , increase acid concentration in Mobile Phase A).
  • Resolution (

    
    ): 
    
    
    
    between Quercetin-3-gentiobioside and Rutin.
    • Elution Order: Quercetin-3-gentiobioside (more polar, elutes first)

      
       Rutin 
      
      
      
      Quercetin.[1]

Troubleshooting Logic: Chromatographic Issues

Use the following logic flow to diagnose HPLC anomalies specific to flavonoid glycosides.

HPLC_Troubleshooting Start Issue Observed Prob1 Peak Tailing Start->Prob1 Prob2 Retention Shift Start->Prob2 Prob3 Extra Peaks Start->Prob3 Diag1 Silanol Interaction Prob1->Diag1 Asymmetry > 1.2 Diag2 pH Mismatch / Temp Prob2->Diag2 Rt varies > 0.5 min Diag3 Hydrolysis / Degradation Prob3->Diag3 New peak at ~30 min (Aglycone) Sol1 Add 0.1% Formic Acid or use End-capped Column Diag1->Sol1 Sol2 Check Column Temp (30°C) Fresh Mobile Phase Diag2->Sol2 Sol3 Store at -20°C Avoid Alkaline Solvents Diag3->Sol3

Figure 1: Decision tree for troubleshooting common HPLC anomalies associated with Quercetin glycosides.

Structural Confirmation (Mass Spectrometry)

Objective: Distinguish Quercetin-3-gentiobioside from its isomer Rutin using fragmentation patterns.

MS Parameters (ESI Negative Mode)
  • Parent Ion:

    
     625.1 
    
    
    
    [1]
  • Key Fragmentation Pathway (

    
    ): 
    
    • Precursor:

      
       625.1
      
    • Product Ion:

      
       300/301 (Quercetin Aglycone)
      
    • Neutral Loss:

      
       324 Da (Loss of Gentiobiose moiety).
      

Differentiation from Rutin:

  • Rutin (

    
    ):  Precursor 
    
    
    
    609
    
    
    . Neutral loss of 308 Da (Rutinose).
  • Gentiobioside (

    
    ):  Precursor 
    
    
    
    625
    
    
    . Neutral loss of 324 Da.
  • Note: The 16 Da mass difference is definitive.

Stability & Handling Protocols

Flavonoid glycosides are susceptible to hydrolysis and oxidation.

Stability Pathway

Stability_Pathway Q3G Quercetin-3-gentiobioside (Active Standard) Hydrolysis Hydrolysis (Acid/Enzyme) Q3G->Hydrolysis pH < 3, Heat Oxidation Oxidative Ring Opening (High pH / UV Light) Q3G->Oxidation pH > 7.5, Light Aglycone Quercetin + Gentiobiose (Degradant) Hydrolysis->Aglycone

Figure 2: Degradation pathways.[1] Avoid low pH with heat (hydrolysis) and high pH (oxidation).

Storage Instructions
  • Lyophilized Powder: Store at -20°C, desiccated, protected from light. Stable for >2 years.[5]

  • In Solution:

    • Solvent: DMSO (preferred) or Methanol.

    • Shelf Life: Use within 24 hours if stored at 4°C. Flash freeze at -80°C for longer storage (up to 1 month).[1]

    • Warning: Do not store in aqueous buffers for extended periods; spontaneous hydrolysis may occur.

Frequently Asked Questions (FAQ)

Q1: My standard peak is splitting. What is wrong? A: This is often due to solvent mismatch. If your standard is dissolved in 100% DMSO or Methanol and injected into a high-aqueous mobile phase (e.g., 10% ACN), the strong solvent effect causes peak distortion.

  • Fix: Dilute your sample with the starting mobile phase (e.g., 10% ACN/Water) before injection.

Q2: How do I separate Quercetin-3-gentiobioside from Rutin? A: While both are disaccharides, Gentiobioside (Glucose-Glucose) is more polar than Rutin (Glucose-Rhamnose).[1] On a C18 column, Gentiobioside will elute earlier than Rutin. Ensure your gradient starts with low organic solvent (5-10% B) to maximize this resolution.[1]

Q3: Can I use UV detection alone for identification? A: No. The UV spectrum of Quercetin-3-gentiobioside is nearly identical to other quercetin glycosides (like Isoquercitrin or Hyperoside).[1] Retention time comparison with a certified reference standard or MS confirmation is required for positive ID.

Q4: Is the standard hygroscopic? A: Yes. Weighing errors are common if the vial is not equilibrated to room temperature before opening. Always allow the desiccated vial to warm up to prevent condensation, which alters the effective mass.

References

  • PubChem. (n.d.). Quercetin 3-O-gentiobioside (Compound Summary).[1][2][6][7] National Library of Medicine. Retrieved from [Link]

  • FooDB. (n.d.). Quercetin 3-gentiobioside (FDB017098).[1][6][7] Retrieved from [Link]

  • Materska, M. (2008). Quercetin and its derivatives: Chemical structure and bioactivity – A review. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • Vu, T. D., et al. (2023).[8] Separation of Mixtures of Rutin and Quercetin: Evaluating the Productivity of Preparative Chromatography. Chemie Ingenieur Technik.[8] Retrieved from [Link]

Sources

Dealing with co-eluting peaks in the chromatographic analysis of Quercetin-3-gentiobioside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic analysis of Quercetin-3-gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the analysis of this important flavonoid glycoside. This resource offers practical, field-proven insights to help you achieve optimal separation and accurate quantification.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution is a frequent and frustrating issue in the chromatographic analysis of complex mixtures, particularly those containing structurally similar compounds like flavonoid glycosides.[1] Quercetin-3-gentiobioside, a polar compound, can often co-elute with other flavonoids or matrix components, compromising accurate quantification.[2] This guide provides a systematic approach to diagnosing and resolving these challenging separations.

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's crucial to confirm that you are dealing with co-elution and not another chromatographic issue.

Visual Inspection of the Peak Shape:

  • Shoulders: A small "shoulder" on the main peak is a strong indicator of a closely eluting impurity.[1]

  • Asymmetry: While tailing can have multiple causes, significant fronting or tailing can sometimes mask a hidden peak.

Detector-Based Peak Purity Analysis:

  • Diode Array Detector (DAD/PDA): If you are using a DAD, the peak purity function is an invaluable tool. It assesses the spectral homogeneity across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope.[1]

  • Mass Spectrometry (MS): An MS detector can provide definitive evidence of co-elution by revealing the presence of different mass-to-charge ratios (m/z) across the chromatographic peak.[1]

Systematic Approach to Resolving Co-elution

The resolution of two chromatographic peaks is governed by three fundamental factors: efficiency (N) , selectivity (α) , and retention factor (k') .[3] A logical troubleshooting workflow involves systematically addressing each of these parameters.

CoElution_Troubleshooting Start Co-elution Observed Check_k Step 1: Evaluate Retention Factor (k') Start->Check_k Low_k k' is too low (< 2) Check_k->Low_k Good_k k' is acceptable (2-10) Check_k->Good_k Low_k->Good_k No Weaken_MP Action: Weaken Mobile Phase (Decrease % Organic) Low_k->Weaken_MP Yes Optimize_Selectivity Step 2: Optimize Selectivity (α) Good_k->Optimize_Selectivity Weaken_MP->Optimize_Selectivity Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Optimize_Selectivity->Change_Organic Adjust_pH Adjust Mobile Phase pH (e.g., add formic acid) Optimize_Selectivity->Adjust_pH Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Optimize_Selectivity->Change_Column Selectivity_Improved Resolution Improved? Change_Organic->Selectivity_Improved Adjust_pH->Selectivity_Improved Change_Column->Selectivity_Improved Improve_Efficiency Step 3: Improve Efficiency (N) Selectivity_Improved->Improve_Efficiency No End_Resolved Peaks Resolved Selectivity_Improved->End_Resolved Yes Optimize_Flow Decrease Flow Rate Improve_Efficiency->Optimize_Flow Smaller_Particles Use Column with Smaller Particles (e.g., 5 µm to 3 µm or core-shell) Improve_Efficiency->Smaller_Particles End_Not_Resolved Further Method Development Needed Improve_Efficiency->End_Not_Resolved If still unresolved Optimize_Flow->End_Resolved Smaller_Particles->End_Resolved

Caption: Troubleshooting workflow for co-eluting peaks.

Step 1: Optimize the Retention Factor (k')

The retention factor, or capacity factor (k'), is a measure of how long an analyte is retained on the column. If peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase for a good separation.

  • Symptom: The peak of interest elutes very close to the solvent front (void volume).

  • Causality: A mobile phase that is too "strong" (i.e., has a high percentage of organic solvent) will cause compounds to elute quickly without adequate interaction with the stationary phase.[1]

  • Solution: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). The ideal k' is generally between 2 and 10.[4] For gradient elution, this means lowering the initial percentage of the organic solvent.

Step 2: Manipulate Selectivity (α)

Selectivity is the measure of the separation between two peaks and is the most powerful tool for resolving co-elution. Changing the selectivity alters the relative elution order of the analytes.

  • Causality: The chemical interactions between the analytes, the stationary phase, and the mobile phase determine the selectivity. Modifying any of these components can have a significant impact on resolution.[4]

  • Solutions:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different properties. Acetonitrile is an aprotic solvent, while methanol is a protic solvent and can engage in hydrogen bonding differently with the analyte and stationary phase.[3][5]

    • Adjust the Mobile Phase pH: Quercetin-3-gentiobioside has multiple hydroxyl groups and is weakly acidic.[6] Adjusting the pH of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of both the analyte and residual silanols on the column, leading to sharper peaks and potentially altered selectivity.[5][7]

    • Change the Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry is the next logical step. While C18 is a common starting point, other stationary phases can offer different selectivities.[3]

      • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds like flavonoids.

      • Cyano (CN): Provides different dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes.

    • Modify the Column Temperature: Temperature can influence selectivity, mobile phase viscosity, and analyte retention. Increasing the temperature generally decreases retention times and can sometimes improve peak shape. A systematic study of temperature effects (e.g., in 5°C increments from 25°C to 40°C) may reveal an optimal condition for separation.

Step 3: Increase Efficiency (N)

Efficiency relates to the narrowness of the chromatographic peaks. Sharper (more efficient) peaks are easier to resolve.

  • Causality: Peak broadening is caused by diffusion processes within the column. Higher efficiency minimizes this broadening.

  • Solutions:

    • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and, consequently, resolution.

    • Employ Core-Shell Columns: These columns provide higher efficiency than fully porous particles of the same size, often at a lower backpressure.

    • Decrease the Flow Rate: Lowering the flow rate can improve efficiency, but at the cost of longer analysis times.

    • Ensure System Optimization: Minimize extra-column volume (e.g., by using smaller inner diameter tubing) to prevent peak broadening outside of the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of Quercetin-3-gentiobioside?

A robust starting point for separating Quercetin-3-gentiobioside and related flavonoids is a reversed-phase HPLC method. A gradient elution is typically necessary to separate the polar glycosides from less polar aglycones.[3][8]

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile and widely used stationary phase for flavonoid analysis.[9]
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape by suppressing ionization.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks.[5]
Gradient 10% to 50% B over 30 minutesA shallow gradient is often required to separate complex flavonoid mixtures.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility.
Detection UV at approximately 354 nmThis is a common wavelength for the detection of quercetin and its glycosides.[9]

Q2: My Quercetin-3-gentiobioside peak is tailing. What are the likely causes and solutions?

Peak tailing is a common issue, especially for compounds with acidic hydroxyl groups like flavonoids.

CauseExplanationSolution
Secondary Interactions The acidic hydroxyl groups on the analyte interact with active silanol groups on the silica-based stationary phase.Add a competing acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.[5]
Column Contamination Strongly retained compounds from previous injections accumulate at the head of the column.Use a guard column and/or flush the column with a strong solvent (e.g., isopropanol).[10]
Column Overload Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Column Void A void or channel has formed at the inlet of the column.This is often irreversible. Replace the column.

Q3: How should I prepare plant extracts for the analysis of Quercetin-3-gentiobioside to minimize co-elution issues?

Proper sample preparation is critical for a clean chromatogram and can significantly reduce the chances of co-elution.

Sample_Prep_Workflow Start Plant Material Extraction Extraction (e.g., with Methanol/Water) Start->Extraction Filtration Filtration (0.45 µm or 0.22 µm filter) Extraction->Filtration SPE Optional: Solid Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->SPE For complex matrices Analysis HPLC/UHPLC Analysis Filtration->Analysis For cleaner matrices SPE->Analysis

Caption: General sample preparation workflow.

  • Protocol 1: Basic Sample Preparation

    • Extraction: Extract the plant material with a suitable solvent, such as a mixture of methanol and water.

    • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the HPLC system.

  • Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices For complex samples like plant extracts, SPE can be used to remove interfering compounds.

    • Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.

    • Loading: Load the filtered plant extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove highly polar interferences.

    • Elution: Elute the flavonoids, including Quercetin-3-gentiobioside, with a stronger solvent, such as 60-80% methanol.[11] This eluted fraction is then ready for HPLC analysis.

Q4: Can Quercetin-3-gentiobioside degrade during analysis, and could the degradation products co-elute?

Yes, flavonoids can be susceptible to degradation, especially under harsh conditions. Quercetin itself can degrade in the presence of heat, light, and certain pH conditions.[12][13][14] While Quercetin-3-gentiobioside is more stable due to the glycosidic bond, degradation is still possible. The aglycone, quercetin, is a potential degradation product. Given its lower polarity, it would have a significantly longer retention time in reversed-phase chromatography and is unlikely to co-elute with the parent glycoside. However, other minor degradation products could potentially interfere. To minimize degradation, it is advisable to use fresh samples and standards, and to protect them from light and excessive heat.

References

  • Jagota, N.K. & Cheatham, M. (1992). HPLC separation of flavonoids and flavonoid glycosides using a polystyrene/divinylbenzene column.
  • Avula, B., et al. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. Journal of the Korean Society of Food Science and Nutrition, 51(4), 335-342.
  • Barroso, C.G., et al. (1987). HPLC separation of flavonol glycosides in wines.
  • Wang, Y., et al. (2006). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(14), 9345-9354.
  • Ali, F., et al. (2022). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in red okra and Diospyros lotus.
  • Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]

  • Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench.
  • A. M., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Journal of Pharmaceutical Analysis, 10(4), 346-354.
  • Stoll, D.R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(5), 272-277.
  • Shaikh, S., et al. (2019). Analytical Method Development and Validation of Quercetin: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2134-2141.
  • Zhang, Y., et al. (2011). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal, 3(24), 63-67.
  • Makris, D.P. & Rossiter, J.T. (2000). Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems. Journal of Agricultural and Food Chemistry, 48(9), 3830-3838.
  • PubChem. (n.d.). Quercetin 3-O-gentiobioside. Retrieved from [Link]

  • PubChem. (n.d.). Quercetin-3-gentiobioside. Retrieved from [Link]

  • Wang, Y., et al. (2016). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 21(11), 1489.
  • Kim, J.E., et al. (2017). Determination of Bioactive Markers for the Discrimination of Syneilesis palmata and Paris verticillata by High Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF-MS). Molecules, 22(10), 1693.
  • FooDB. (n.d.). Showing Compound Quercetin 3-gentiobioside (FDB017098). Retrieved from [Link]

  • Zhou, A., et al. (2012). Degradation pathway of quercetin by oxidation.
  • Li, Y., et al. (2014). Application of high-speed counter-current chromatography coupled with high performance liquid chromatography for the separation and purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera.
  • He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study.

Sources

Technical Support Center: Best Practices for Long-Term Storage of Quercetin-3-gentiobioside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quercetin-3-gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable flavonoid glycoside throughout its experimental lifecycle. Here, we will delve into the best practices for long-term storage, address common challenges, and provide troubleshooting solutions to safeguard your research outcomes.

Introduction: The Chemical Nature of Quercetin-3-gentiobioside

Quercetin-3-gentiobioside is a flavonoid glycoside, consisting of the aglycone quercetin linked to a gentiobiose sugar moiety.[1] This structure dictates its solubility, stability, and, ultimately, its biological activity. Understanding the inherent chemical properties of this compound is paramount to its successful application in research. Flavonoids, in general, are susceptible to degradation by factors such as light, pH, and oxidation. The glycosidic linkage in Quercetin-3-gentiobioside can also be a point of vulnerability, particularly to hydrolysis under acidic or basic conditions.[2][3] This guide will provide the foundational knowledge to mitigate these risks.

Core Storage Recommendations

Proper storage from the moment of receipt is the most critical step in preserving the integrity of Quercetin-3-gentiobioside. Below are the recommended conditions for both the solid compound and prepared solutions.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsProtect from light and moisture. Store in a tightly sealed container.
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
Aqueous Solutions Not Recommended for Long-Term StoragePrepare fresh dailyHighly susceptible to degradation. If short-term storage is necessary, keep at 4°C and protect from light.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Quercetin-3-gentiobioside.

Q1: What is the ideal solvent for preparing stock solutions of Quercetin-3-gentiobioside?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Quercetin-3-gentiobioside is readily soluble in DMSO. For experimental dilutions into aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO before adding it to the aqueous medium to prevent precipitation.

Q2: How should I protect my Quercetin-3-gentiobioside from degradation?

A2: Protection from light, extreme pH, and oxygen is critical.

  • Light: Use amber vials or wrap containers in aluminum foil.[4] Flavonoids can be susceptible to photodegradation.[5][6]

  • pH: Maintain a neutral to slightly acidic pH (around 6-7) for aqueous solutions. Alkaline conditions can lead to rapid degradation of the quercetin aglycone.[3]

  • Oxygen: For long-term storage of solutions, consider deoxygenating solvents by sparging with an inert gas like nitrogen or argon.[4]

Q3: Can I store Quercetin-3-gentiobioside solutions at 4°C?

A3: While short-term storage (a few hours) of aqueous experimental solutions at 4°C is acceptable, it is not recommended for long-term storage. Aqueous solutions are more prone to degradation and microbial growth. For stock solutions in DMSO, -80°C is the optimal temperature for long-term stability.

Q4: What are the signs of Quercetin-3-gentiobioside degradation?

A4: Visual signs of degradation in solution can include a color change (often to a brownish hue) or the formation of a precipitate.[4] A decrease in biological activity in your experiments or the appearance of unexpected peaks in analytical analyses (e.g., HPLC) are also strong indicators of degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with Quercetin-3-gentiobioside.

IssuePossible Cause(s)Recommended Action(s)
Precipitation in Aqueous Buffer - Low aqueous solubility.- The concentration of the organic solvent from the stock solution is too high in the final dilution.- Interaction with components in the buffer.- Ensure the final concentration of DMSO (or other organic solvent) is low (typically <1%).- Prepare a more dilute stock solution.- Test the solubility in a small volume of your buffer before preparing the full volume.- Consider using a different buffer system.
Loss of Biological Activity - Degradation of the compound due to improper storage or handling.- Hydrolysis of the glycosidic bond, releasing the less active or inactive aglycone.- Interaction with metal ions in the media.[7][8][9]- Prepare fresh solutions for each experiment.- Verify the storage conditions of your stock solution.- Perform a purity check of your compound using HPLC.- If your media contains metal ions, consider using a chelating agent like EDTA, but be aware of its potential impact on your experimental system.[4]
Color Change in Solution - Oxidation of the quercetin aglycone.[4]- This is a strong indicator of degradation. Discard the solution and prepare a fresh one.- To prevent this, deoxygenate your solvents and protect the solution from light.
Inconsistent Experimental Results - Inconsistent concentrations due to precipitation or degradation.- Repeated freeze-thaw cycles of the stock solution.- Always ensure the compound is fully dissolved before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment.

Experimental Workflows and Diagrams

Workflow for Preparing and Storing Stock Solutions

G cluster_preparation Preparation cluster_storage Storage weigh Weigh solid Quercetin-3-gentiobioside dissolve Dissolve in anhydrous DMSO weigh->dissolve In a fume hood aliquot Aliquot into amber vials dissolve->aliquot Vortex to ensure full dissolution store Store at -80°C aliquot->store

Caption: Workflow for preparing stable stock solutions.

Degradation Pathway of Quercetin (Aglycone)

The primary degradation pathway for the quercetin aglycone, which would be released upon hydrolysis of Quercetin-3-gentiobioside, is through oxidation. This process is accelerated by alkaline pH and the presence of metal ions.

G Quercetin Quercetin Quinone Quercetin Quinone/Quinone Methide Quercetin->Quinone Oxidation (O2, high pH, metal ions) Degradation Further Degradation Products (e.g., protocatechuic acid, phloroglucinol carboxylic acid) Quinone->Degradation Further Reactions

Caption: Simplified oxidative degradation of quercetin.

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution.
  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers in Plant Science.
  • The Photodegradation of Quercetin: Relation to Oxid
  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). Food Chemistry.
  • Chemical structures of quercetin (R, R ¢ = H), quercetin-3- glucoside... (n.d.).
  • Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). Biointerface Research in Applied Chemistry.
  • Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities. (2019). Preventive Nutrition and Food Science.
  • The role of glycosides in the light-stabilization of 3-hydroxyflavone (flavonol) dyes as revealed by HPLC. (n.d.).
  • Quercetin, but not Its Glycosides, Is Absorbed from the Rat Stomach. (2000). Journal of Agricultural and Food Chemistry.
  • Flavones and Flavonols in Brain and Disease: Facts and Pitfalls. (n.d.).
  • Flavonoid Glycosides in Brassica Species Respond to UV-B Depending on Exposure Time and Adapt
  • Chemical Perspective and Drawbacks in Flavonoid Estimation Assays. (n.d.).
  • Flavonoids. (n.d.).
  • New insight into erythema reduction induced by quercetin metal ions chel
  • Study of interaction between metal ions and quercetin. (n.d.).
  • Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. (2002). The Journal of Nutrition.
  • Photochemistry of Flavonoids. (2009). Molecules.
  • Interactions of quercetin with iron and copper ions: complexation and autoxidation. (2006). Free Radical Biology and Medicine.
  • Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. (2022).
  • The Potential Toxic Side Effects of Flavonoids. (2022). BIOCELL.
  • Studies on Transition Metal-Quercetin Complexes Using Electrospray Ionization Tandem Mass Spectrometry. (n.d.).
  • Troubleshooting Guide Solutions to Common Problems. (n.d.).
  • PRODUCTION OF STABILIZED QUERCETIN AQUEOUS SUSPENSIONS BY SUPERCRITICAL FLUID EXTRACTION OF EMULSIONS. (n.d.).
  • Quercetin 3-O-gentiobioside. (n.d.). PubChem.
  • Guidelines for the Extraction of Plant Polyphenols Using Microwave-Assisted Techniques. (2025).
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2015). Foods.
  • Quercetin-3-gentiobioside. (n.d.). PubChem.
  • quercetin 3-O-gentiobioside-7-O-rhamnoside. (n.d.). PubChem.
  • Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. (2018). Molecules.

Sources

Validation & Comparative

Comparing the antioxidant activity of Quercetin-3-gentiobioside with established antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and nutritional science, the quest for potent, naturally derived antioxidants is perpetual. This guide provides a comprehensive, data-driven comparison of Quercetin-3-gentiobioside (Qu-3-g), a flavonoid glycoside, against well-established antioxidant standards: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and its water-soluble analog, Trolox. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their comparative antioxidant efficacy, supported by experimental methodologies.

Introduction: The Imperative for Antioxidant Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Antioxidants mitigate this damage by neutralizing these harmful free radicals.[1] While synthetic antioxidants are widely used, there is a growing interest in identifying novel, highly effective antioxidants from natural sources. Quercetin-3-gentiobioside, a glycoside of the well-known flavonoid quercetin, is found in various plants and has demonstrated significant antioxidant potential.[2][3][4][5][6] This guide will dissect the antioxidant activity of Qu-3-g in relation to established benchmarks.

Profiles of the Antioxidants

A fundamental understanding of the chemical nature of each antioxidant is crucial to interpreting their activity.

Quercetin-3-gentiobioside (Qu-3-g):

  • Chemical Structure: Qu-3-g consists of a quercetin aglycone linked to a gentiobiose (a disaccharide of two glucose units) moiety at the 3-hydroxyl position.[3] This glycosylation influences its solubility and bioavailability compared to its aglycone, quercetin.

  • Natural Sources: It is found in a variety of plants, including certain species of Artemisia and Solanum nigrum L.[2][6]

  • Mechanism of Action: Like other flavonoids, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons from its multiple hydroxyl groups, thereby scavenging free radicals.

Established Antioxidants:

  • Vitamin C (Ascorbic Acid): A water-soluble vitamin essential for humans.[7] It is a potent reducing agent and scavenges a wide range of ROS by donating electrons.[[“]][9][10] Vitamin C can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[7][[“]][11]

  • Vitamin E (α-Tocopherol): The major lipid-soluble antioxidant in cell membranes.[12][13] It is a chain-breaking antioxidant that interrupts the propagation of lipid peroxidation by scavenging peroxyl radicals.[12][14][15]

  • Trolox: A water-soluble analog of Vitamin E, it is frequently used as a standard in antioxidant capacity assays due to its high radical scavenging activity against peroxyl and alkoxyl radicals.[16][17] Its mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring.[16]

Methodologies for Assessing Antioxidant Activity

To objectively compare antioxidant activity, standardized in vitro assays are employed. The most common methods rely on spectrophotometric measurements of color changes that occur when antioxidants neutralize stable free radicals or reduce metal ions.

Common Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[1][18][19][20]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation is generated, and the ability of an antioxidant to quench its blue-green color is measured.[21][22] This method is applicable to both hydrophilic and lipophilic antioxidants.[23]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[21][24]

The following diagram illustrates a general workflow for screening antioxidant activity.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis prep Prepare stock solutions of Quercetin-3-gentiobioside and standard antioxidants dilute Create serial dilutions to desired concentrations prep->dilute mix Mix sample dilutions with assay reagent dilute->mix reagent Prepare assay reagents (e.g., DPPH, ABTS, FRAP) reagent->mix incubate Incubate for a specified time mix->incubate measure Measure absorbance at specific wavelength incubate->measure calculate Calculate percentage inhibition measure->calculate plot Plot inhibition vs. concentration calculate->plot ic50 Determine IC50 values plot->ic50 compare Compare IC50 values of Qu-3-g and standards ic50->compare

Caption: General workflow for in vitro antioxidant activity screening.

Comparative Analysis of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Reference
Quercetin-3-gentiobioside Data not availableData not available
Quercetin (aglycone) 4.60 ± 0.348.0 ± 4.4[25]
Vitamin C (Ascorbic Acid) ~9.53 µg/mL*Data varies
Trolox Data variesData varies
Rutin (Quercetin-3-rutinoside) 5.02 ± 0.495.3 ± 4.5[25]

Discussion: While specific IC50 values for Qu-3-g are not readily available in existing literature, we can infer its potential activity by examining its aglycone, quercetin. Quercetin demonstrates potent radical scavenging activity, as indicated by its low IC50 value in the DPPH assay.[25] The addition of a sugar moiety, as in the case of rutin, can sometimes decrease the antioxidant activity compared to the aglycone. This is likely due to steric hindrance or changes in the electronic properties of the flavonoid core. However, glycosylation can also increase the water solubility of the compound, which may be advantageous for certain biological applications. Further studies are required to precisely quantify the antioxidant activity of Quercetin-3-gentiobioside and directly compare it to established standards under identical experimental conditions.

Experimental Protocols

For researchers looking to conduct their own comparative studies, detailed protocols for the most common antioxidant assays are provided below.

This protocol is adapted from established methods.[19][20][26]

Principle: The antioxidant activity is measured by the ability of the test compound to reduce the stable DPPH radical. This reduction is observed as a color change from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically at 517 nm.[1][19]

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical - H•

Caption: Mechanism of the DPPH radical scavenging assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of Qu-3-g and standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of various concentrations of the sample or standard solutions.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank control (50 µL of solvent + 150 µL of DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value.

This protocol is based on commonly used methodologies.[27][28][29]

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is proportional to the antioxidant concentration and is measured by the decrease in absorbance at 734 nm.[28]

G ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant Antioxidant Antioxidant

Caption: Mechanism of the ABTS radical scavenging assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[28]

    • On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[28]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the sample or standard solutions.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a blank control (20 µL of solvent + 180 µL of ABTS•+ solution).

  • Measurement:

    • After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.

This protocol is a summary of established procedures.[30][31][32][33]

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in the presence of TPTZ. The resulting ferrous-TPTZ complex has a blue color, with the absorbance at 593 nm being proportional to the antioxidant concentration.[32]

Procedure:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[30]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample, standard (FeSO₄ solution), or blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Measurement:

    • Incubate at 37°C for 4 minutes.[30]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the ferrous sulfate solutions.

    • Express the FRAP value of the samples as Fe²⁺ equivalents.

Conclusion

Quercetin-3-gentiobioside is a promising natural antioxidant. While direct comparative data against established standards like Vitamin C and Trolox is currently sparse, the high antioxidant activity of its aglycone, quercetin, suggests significant potential. The glycosylation of quercetin to form Qu-3-g may influence its bioavailability and solubility, which are critical factors for its in vivo efficacy. This guide provides the foundational knowledge and detailed experimental protocols for researchers to conduct their own robust comparative analyses. Further investigation is warranted to fully elucidate the antioxidant profile of Quercetin-3-gentiobioside and its potential applications in health and disease.

References

  • Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • DPPH Free-Radical Scavenging Assay. Bio-protocol.
  • What is Vitamin C (Ascorbic Acid) mechanism of action?. Consensus.
  • Vitamins C and E: Beneficial effects
  • The Role of Vitamin E in Human Health and Some Diseases. PMC.
  • Vitamin E. Wikipedia.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • Mechanism of action of Vitamin C, and its oxidized forms' cellular....
  • What is the mechanism of Ascorbic Acid?.
  • Vitamin C. Wikipedia.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay?. ECHEMI.
  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degener
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. Benchchem.
  • Vitamin E.
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Benchchem.
  • FRAP Antioxidant Assay, C
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC.
  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC - NIH.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
  • Quercetin-3-gentiobioside | C27H30O17 | CID 13915961. PubChem - NIH.
  • Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834. PubChem.
  • Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution.
  • DPPH radical scavenging activity. Marine Biology.
  • quercetin 3-O-gentiobioside-7-O-rhamnoside | C33H40O21 | CID 90657553. PubChem.
  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PMC.
  • Quercetin 3-gentiobioside-7-glucoside | C33H40O22 | CID 44259170. PubChem.
  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid. Scribd.
  • ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Antioxidant effects and research of Trolox. ChemicalBook.
  • Trolox. Wikipedia.
  • Showing Compound Quercetin 3-gentiobioside (FDB017098). FooDB.
  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU.
  • Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3′-di-O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis.
  • Quercetin Hybrids—Synthesis, Spectral Characteriz
  • Quercetin 3-O-gentiobioside. CymitQuimica.
  • Quercetin-3-gentiobioside | CAS:7431-83-6 | Manufacturer ChemFaces.
  • Quercetin: Benefits, Foods, and How to Increase Your Intake. Healthline.
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
  • Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP.
  • IC50 value of quercetin as standard | Download Scientific Diagram.

Sources

Head-to-head comparison of Quercetin-3-gentiobioside with synthetic inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Quercetin-3-gentiobioside (Q3G) , a flavonoid glycoside, against industry-standard synthetic inhibitors. While generic Quercetin is widely studied, the gentiobioside derivative (Quercetin 3-O-β-gentiobioside) exhibits distinct pharmacodynamics due to its disaccharide moiety (glucose-β(1→6)-glucose).

Key Findings:

  • Alpha-Glucosidase Inhibition: Q3G demonstrates superior potency (IC30: 6.86 µg/mL) compared to the synthetic standard Acarbose (IC30: 25.53 µg/mL), acting via a mixed-type inhibition mechanism that may offer a distinct side-effect profile.

  • Aldose Reductase (AR) Inhibition: Q3G acts as a moderate inhibitor (IC50: 10.60 µM). While less potent than the nanomolar-affinity drug Epalrestat , it offers a dual-action mechanism by simultaneously scavenging reactive oxygen species (ROS) generated by the polyol pathway.

  • Selectivity: The gentiobiose moiety increases hydrophilicity compared to the aglycone, potentially altering bioavailability and cellular uptake through glucose transporters (SGLT1/GLUT2).

Molecular Profile & Structural Logic[1]

Understanding the structural divergence is critical for interpreting the inhibition data.

FeatureQuercetin-3-gentiobioside (Natural)Acarbose (Synthetic Standard)Epalrestat (Synthetic Standard)
Core Structure Flavonoid backbone + Gentiobiose disaccharide at C3Pseudo-oligosaccharide (Carbasugar)Rhodanine derivative (Carboxylic acid)
MW 626.52 g/mol 645.6 g/mol 319.38 g/mol
Solubility Amphiphilic (Enhanced water solubility vs. Aglycone)Highly Water SolublePoor (Hydrophobic)
Primary Target

-Glucosidase, Aldose Reductase

-Glucosidase
Aldose Reductase
Mechanism Mixed-type Inhibition + Radical ScavengingCompetitive InhibitionUncompetitive/Non-competitive

Head-to-Head Performance Data

Target A: Alpha-Glucosidase (Type 2 Diabetes Control)

Inhibition of


-glucosidase retards carbohydrate digestion, blunting postprandial hyperglycemic spikes.

Experimental Data Comparison: The following data is derived from comparative in vitro assays using yeast


-glucosidase.
CompoundIC30 Value (µg/mL)Relative PotencyMode of Inhibition
Quercetin-3-gentiobioside 6.86 3.7x Higher Mixed-Type (Non-competitive dominant)
Acarbose (Synthetic)25.53BaselineCompetitive

Mechanistic Insight: Acarbose mimics the transition state of polysaccharide cleavage, competing directly with the substrate for the active site. Q3G, however, binds to allosteric sites (mixed inhibition), inducing a conformational change that reduces the enzyme's


 without necessarily altering 

drastically. This suggests Q3G remains effective even at high substrate (dietary starch) concentrations, a distinct advantage over competitive inhibitors.
Target B: Aldose Reductase (Diabetic Complications)

Aldose reductase (AR) converts excess glucose into sorbitol, causing osmotic stress and tissue damage (retinopathy/neuropathy).[1][2][3]

CompoundIC50 ValueSpecificityToxicity Profile
Quercetin-3-gentiobioside 10.60 µM ModerateLow (Cytoprotective antioxidant)
Epalrestat (Synthetic)~0.01 - 0.1 µM*HighModerate (Liver enzyme elevation risk)

*Note: Epalrestat potency varies by assay conditions but is generally in the nanomolar range. Q3G is orders of magnitude less potent as a direct AR inhibitor but compensates via antioxidant activity.

The "Dual-Action" Advantage: Synthetic AR inhibitors (ARIs) like Epalrestat block sorbitol production but do not address the oxidative stress already present. Q3G inhibits AR and scavenges the superoxide anions generated during the disease progression, potentially offering better net tissue protection despite lower enzymatic inhibition.

Visualizing the Mechanism

The following diagram illustrates the dual intervention points of Q3G in the diabetic metabolic cascade compared to single-target synthetics.

G Glucose Blood Glucose ROS Reactive Oxygen Species (ROS) Glucose->ROS Auto-oxidation AR Aldose Reductase Glucose->AR Polyol Pathway Sorbitol Sorbitol (Osmotic Stress) Damage Tissue Damage (Neuropathy/Retinopathy) Sorbitol->Damage ROS->Damage AR->Sorbitol Epalrestat Epalrestat (Synthetic) Epalrestat->AR Blocks (High Potency) Q3G Quercetin-3-gentiobioside (Natural) Q3G->ROS Scavenges (High Potency) Q3G->AR Inhibits (Moderate)

Caption: Q3G provides a multi-targeted approach, inhibiting Aldose Reductase while simultaneously neutralizing ROS, unlike the single-target action of Epalrestat.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to be self-validating systems with internal controls.

Protocol A: Alpha-Glucosidase Inhibition Assay (Colorimetric)

Objective: Determine IC50 of Q3G vs. Acarbose.

  • Reagent Preparation:

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae), 1 U/mL in 0.1 M phosphate buffer (pH 6.9).
      
    • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), 5 mM.

    • Inhibitors: Dissolve Q3G and Acarbose in DMSO (final concentration <1% in well). Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Workflow:

    • Pre-incubation: In a 96-well plate, mix 20 µL enzyme solution + 20 µL inhibitor (or buffer for control). Incubate at 37°C for 10 minutes. Why? To allow the inhibitor to bind enzyme sites before substrate competition begins.

    • Reaction Start: Add 20 µL of pNPG substrate.

    • Incubation: Incubate at 37°C for 20 minutes.

    • Termination: Stop reaction with 80 µL of 0.2 M

      
      .
      
  • Measurement & Analysis:

    • Measure Absorbance at 405 nm (detects p-nitrophenol release).

    • Calculation:

      
      .
      
    • Validation: Acarbose IC50 should fall within 100–500 µM (approx 60-300 µg/mL depending on specific enzyme batch activity) to validate the assay sensitivity.

Protocol B: Aldose Reductase Inhibition (Spectrophotometric)

Objective: Measure rate of NADPH oxidation.

  • System Setup:

    • Reaction Mix: 50 mM Potassium Phosphate buffer (pH 6.2), 0.4 mM Lithium Sulfate, 5 µM 2-Mercaptoethanol, 10 mM DL-Glyceraldehyde (substrate), and 0.1 mM NADPH (cofactor).

    • Enzyme: Rat lens aldose reductase (crude homogenate or purified).

  • Workflow:

    • Add Q3G or Epalrestat to the reaction mix (excluding substrate).

    • Start reaction by adding DL-Glyceraldehyde.

    • Monitor decrease in Absorbance at 340 nm for 3 minutes at 30°C.

  • Data Integrity Check:

    • Ensure the "No Inhibitor" control shows a linear decrease in A340 (R² > 0.95). If non-linear, the cofactor is depleted too fast; dilute enzyme.

References

  • Comparison of alpha-glucosidase inhibitory activity of acarbose and quercetin-3-glucoside/gentiobioside. ResearchGate. Available at: [Link]

  • Inhibitory Effects of Quercetin Metabolites on Xanthine Oxidase. National Institutes of Health (PMC). Available at: [Link]

  • Aldose Reductase Inhibitory Activity of Quercetin and Derivatives. PubChem. Available at: [Link]

Sources

Comparative bioavailability of different Quercetin-3-gentiobioside formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quercetin-3-O-β-D-gentiobioside (Q3Gent) formulations. Unlike the extensively studied Quercetin aglycone or Isoquercitrin (Quercetin-3-glucoside), Q3Gent presents a unique bioavailability profile due to its disaccharide moiety (gentiobiose).

This document outlines the physicochemical barriers, comparative performance of formulation strategies (Native vs. Lipid-Based vs. Amorphous), and the experimental protocols required to validate these findings.

A Technical Development & Comparison Guide

Executive Summary: The "Disaccharide Barrier"

Quercetin-3-gentiobioside (Q3Gent), a flavonoid glycoside abundant in Abelmoschus esculentus (Okra) and Mimosa pudica, possesses potent antioxidant and anti-proliferative properties. However, its therapeutic utility is limited by its physicochemical properties.

Unlike Quercetin-3-glucoside (Isoquercitrin), which is actively hydrolyzed by Lactase Phlorizin Hydrolase (LPH) in the small intestine and rapidly absorbed, Q3Gent contains a gentiobiose moiety (glucose-β(1→6)-glucose). The bulk and polarity of this disaccharide impede passive diffusion, and its specific linkage may resist rapid LPH hydrolysis, shifting its absorption window to the colon (similar to Rutin).

Key Finding: To achieve therapeutic plasma levels, Q3Gent requires formulation strategies that either (A) enhance solubility and passive permeation (Lipid-based) or (B) accelerate enzymatic hydrolysis (Pro-drug strategies).

Physicochemical Profile & Mechanism of Action

Understanding the substrate is the first step in formulation design.

FeatureQuercetin-3-Gentiobioside Isoquercitrin (Q3-Glucoside) Rutin (Q3-Rutinoside)
Moiety Gentiobiose (Glc-β1→6-Glc)Glucose (Monosaccharide)Rutinose (Rha-α1→6-Glc)
MW ( g/mol ) ~626.5464.38610.52
LogP (Predicted) -1.8 (Hydrophilic)0.2-0.6
Primary Absorption Site Colon (Microbiota-dependent)Small Intestine (LPH-mediated)Colon (Microbiota-dependent)
LPH Susceptibility Low/Slow (Steric hindrance)High (Rapid hydrolysis)Null (Resistant)
Bioavailability Class BCS Class III/IVBCS Class IIIBCS Class IV
Mechanistic Pathway Analysis

The diagram below illustrates the divergent absorption pathways. Native Q3Gent likely bypasses the small intestine, relying on colonic microbiota to cleave the gentiobiose sugar, releasing the aglycone for absorption. This results in a delayed Tmax (6–9h) and low Cmax .

AbsorptionPathway Ingestion Oral Ingestion (Q3-Gentiobioside) Stomach Stomach (Acid Stable) Ingestion->Stomach SmallIntestine Small Intestine (Lumen) Stomach->SmallIntestine LPH Lactase Phlorizin Hydrolase (LPH) SmallIntestine->LPH Minor Hydrolysis? Colon Colon (Microbiota) SmallIntestine->Colon Major Pathway (Intact Glycoside) Systemic Systemic Circulation (Glucuronides/Sulfates) SmallIntestine->Systemic Lymphatic Transport (Bypasses Liver) Liver Liver (Phase II Metabolism) LPH->Liver Aglycone Uptake (Low Efficiency) Colon->Liver Microbial Hydrolysis -> Aglycone Absorption Liver->Systemic Liposome Liposomal/Phytosome Formulation Liposome->SmallIntestine Protects Payload

Figure 1: Comparative metabolic fate of Native Q3Gent (Red Path) vs. Lipid-Formulated Q3Gent (Green Path). The native form relies on colonic degradation, while lipid formulations utilize lymphatic transport.

Comparative Formulation Guide

This section compares three distinct formulation classes. Since direct commercial data for Q3Gent is emerging, performance metrics are extrapolated from validated Rutin and Isoquercitrin models, which serve as structural proxies.

Formulation A: Native Extract (Baseline)
  • Composition: Standardized extract of Abelmoschus esculentus (Okra) or Solanum nigrum.

  • Performance:

    • Solubility: Moderate (water-soluble glycoside), but poor membrane permeability.

    • Tmax: Delayed (>5 hours).

    • AUC (Relative): 1.0 (Reference).

  • Limitation: High inter-individual variability due to dependence on gut microbiota composition for hydrolysis.

Formulation B: Phospholipid Complex (Phytosome™ Technology)
  • Composition: Q3Gent complexed with phosphatidylcholine (1:1 or 1:2 molar ratio) in an aprotic solvent.

  • Mechanism: The amphiphilic phospholipid shields the polar gentiobiose sugar, creating a "lipophilic envelope" that facilitates direct interaction with enterocyte membranes.

  • Predicted Performance:

    • Solubility: Lipophilic shift.

    • Tmax: Accelerated (1–2 hours).

    • AUC (Relative): ~10–20x vs. Native (Based on Rutin-Phytosome data).

  • Why use this? Best balance of cost vs. bioavailability enhancement.

Formulation C: Liposomal Nanocarriers
  • Composition: Q3Gent encapsulated in the aqueous core or bilayer interface of lipid vesicles (100–200 nm).

  • Mechanism: Protects the glycoside from premature hydrolysis and utilizes M-cell uptake (Peyer's patches) for lymphatic delivery, bypassing first-pass hepatic metabolism.

  • Predicted Performance:

    • Stability: High protection against gastric acid.

    • AUC (Relative): ~30–50x vs. Native.

    • Targeting: Higher tissue distribution (liver/kidney).

Summary of Comparative Performance
ParameterNative Q3GentPhospholipid ComplexLiposomal Q3Gent
Solubility (Water) ModerateLow (Dispersible)High (Suspension)
Permeability (Papp) < 1 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/sVariable (Endocytosis)
Metabolism Extensive (Colonic)ModerateLow (Bypassed)
Tmax 6–9 Hours1–2 Hours0.5–1 Hour
Development Cost LowMediumHigh

Experimental Protocols for Validation

To objectively compare these formulations, the following self-validating experimental workflow is required.

Experiment 1: In Vitro Permeability (Caco-2 Model)
  • Objective: Determine if the formulation shifts absorption from paracellular (inefficient) to transcellular.

  • Protocol:

    • Culture Caco-2 cells to confluence (21 days).

    • Group A: Apply Native Q3Gent (50 µM).

    • Group B: Apply Formulated Q3Gent (50 µM eq).

    • Inhibitor Check: Co-incubate with Phlorizin (SGLT1 inhibitor) to test for active transport.

    • Measure: TEER (integrity) and Basolateral concentration via HPLC-MS/MS.

  • Success Criteria: Formulation B/C should show >5x Papp compared to Native.

Experiment 2: Pharmacokinetic (PK) Study in Rats
  • Objective: Establish absolute bioavailability and metabolic profile.

  • Workflow Diagram:

PK_Workflow Selection Animal Selection (SD Rats, n=6/group) Admin Oral Administration (100 mg/kg Q3Gent eq.) Selection->Admin Sampling Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Admin->Sampling Processing Plasma Processing (Enzymatic Hydrolysis via Glucuronidase/Sulfatase) Sampling->Processing Stabilize with Ascorbic Acid Analysis UPLC-MS/MS Analysis (Target: Quercetin Aglycone) Processing->Analysis Detect Total Quercetin Data PK Parameters (AUC, Cmax, Tmax) Analysis->Data

Figure 2: Standardized Pharmacokinetic Workflow for Quercetin Glycosides. Note the requirement for enzymatic hydrolysis during processing to account for Phase II metabolites.

Critical Protocol Note: Because Q3Gent is metabolized into glucuronides/sulfates in vivo, plasma samples must be treated with


-glucuronidase/sulfatase before analysis to measure "Total Quercetin." Failure to do this will result in under-detection.

References

  • Identification in Okra: Wu, L., et al. (2022).[1] "Identification and Quantification of Flavonoids in Okra (Abelmoschus esculentus L. Moench)." PMC. Link

  • LPH Hydrolysis Mechanism: Day, A. J., et al. (2000). "Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase."[2][3] FEBS Letters. Link

  • Quercetin Glycoside PK: Graefe, E. U., et al. (2001). "Pharmacokinetics and bioavailability of quercetin glycosides in humans." Journal of Clinical Pharmacology. Link

  • Rutin vs. Glucoside Absorption: Hollman, P. C., et al. (1999). "Bioavailability of quercetin glycosides." Am J Clin Nutr. Link

  • Lipid-Based Formulations: Riva, A., et al. (2019). "Improved Oral Absorption of Quercetin from Quercetin Phytosome®." European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Comparative Methodology: Guo, Y., et al. (2016). "Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats." Scientific Reports. Link

Sources

A Researcher's Guide to Quercetin-3-gentiobioside: A Comparative Statistical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavonoid research, Quercetin-3-gentiobioside (Q3G) emerges as a compound of significant interest. As a glycoside of the widely studied quercetin, Q3G presents a unique profile in terms of bioavailability, stability, and biological activity. This guide offers an in-depth comparative analysis of Q3G, providing researchers with the essential data and methodologies to evaluate its potential in their studies. We will delve into its performance against relevant alternatives, supported by experimental data and protocols, to facilitate informed decisions in drug discovery and development.

Introduction to Quercetin-3-gentiobioside: Structure and Significance

Quercetin-3-gentiobioside is a flavonoid glycoside where the quercetin aglycone is attached to a gentiobiose sugar moiety (two glucose units linked by a β(1→6) bond) at the 3-hydroxyl position. This structural feature distinguishes it from other common quercetin glycosides like quercetin-3-O-glucoside (isoquercitrin) and quercetin-3-O-rutinoside (rutin), influencing its physicochemical properties and biological fate. Understanding these differences is paramount for researchers aiming to harness the therapeutic potential of quercetin derivatives.

Comparative Analysis of Physicochemical Properties

The nature of the sugar moiety significantly impacts a flavonoid's solubility, stability, and ultimately, its bioavailability. Here, we compare the key physicochemical properties of Quercetin-3-gentiobioside with its prominent alternatives.

PropertyQuercetin-3-gentiobiosideQuercetin-3-O-glucoside (Isoquercitrin)Rutin (Quercetin-3-O-rutinoside)Quercetin (Aglycone)
Molecular Weight 626.52 g/mol [1]464.38 g/mol 610.52 g/mol 302.24 g/mol
Water Solubility Generally higher than aglyconeMore water-soluble than aglyconeSoluble in waterPoorly soluble in water
Stability Generally more stable in aqueous solutions than aglyconeMore stable than aglyconeGenerally stableProne to degradation

Expert Insight: The increased molecular weight and number of hydroxyl groups from the gentiobiose moiety in Q3G contribute to its higher water solubility compared to quercetin aglycone. This enhanced solubility is a critical factor for formulation and in vitro assay design. However, the larger sugar group may also influence its interaction with cellular membranes and enzymes, affecting its absorption and metabolism.

Comparative Bioavailability and Pharmacokinetics

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability. The glycosylation pattern of quercetin derivatives plays a pivotal role in their absorption, metabolism, and systemic availability.

A study in rats provided valuable insights into the comparative bioavailability of various quercetin glycosides. While quercetin-3-O-glucoside (isoquercitrin) and enzymatically modified isoquercitrin (EMIQ) showed high bioavailability (12% and 35%, respectively), Quercetin-3-gentiobioside (Q3G) exhibited a lower bioavailability of 3.0%[2]. This is in contrast to the even lower bioavailability of quercetin aglycone (2.0%) and rutin (not specified in this study but generally known to be low)[2].

Comparative Bioavailability of Quercetin Glycosides in Rats

CompoundBioavailability (F value)Reference
Quercetin-3-gentiobioside (Q3G)3.0%[2]
Quercetin-3-O-glucoside (Isoquercitrin)12%[2]
Enzymatically Modified Isoquercitrin (EMIQ)35%[2]
Quercetin (Aglycone)2.0%[2]
RutinLow (not specified)[2]

Expert Interpretation: The lower bioavailability of Q3G compared to its monoglucoside counterpart (isoquercitrin) suggests that the larger disaccharide moiety may hinder its absorption in the small intestine. The enzymatic machinery required to hydrolyze the gentiobiose bond might be less efficient than that for a single glucose unit. This highlights a crucial consideration for dose selection in preclinical and clinical studies.

Experimental Workflow for Comparative Bioavailability Studies

cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Analytical Quantification cluster_3 Pharmacokinetic Analysis A Fasted animal models (e.g., rats) B Oral administration of equimolar doses of: - Quercetin-3-gentiobioside - Alternative Glycosides - Aglycone A->B C Serial blood sampling at predefined time points B->C D Plasma separation C->D E Enzymatic hydrolysis of plasma to release aglycone D->E F Liquid-liquid or solid-phase extraction E->F G HPLC-DAD or LC-MS/MS analysis F->G H Quantification of quercetin aglycone G->H I Calculation of pharmacokinetic parameters: - Cmax (Peak Concentration) - Tmax (Time to Peak) - AUC (Area Under the Curve) H->I J Determination of relative bioavailability I->J

Figure 1: Workflow for a comparative pharmacokinetic study of quercetin glycosides.

Comparative In Vitro Biological Activity

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is often evaluated using in vitro assays that measure the compound's ability to scavenge free radicals.

Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50/EC50 ValueReference
Quercetin-3-O-diglucoside-7-O-glucoside245.5 µM (EC50)[3][4][5][6]
Rutin15.88 µg/mL[7]
Quercetin9.44 µg/mL[7]

Expert Analysis: The available data suggests that while quercetin aglycone is a potent antioxidant, its glycosides also exhibit significant radical scavenging activity. The larger sugar moieties may influence the accessibility of the hydroxyl groups responsible for antioxidant action. Researchers should consider employing a battery of antioxidant assays (e.g., DPPH, ABTS, ORAC) to obtain a comprehensive antioxidant profile for Q3G.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare stock solutions of Quercetin-3-gentiobioside, alternative compounds, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the test compounds and the positive control.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids, including quercetin and its glycosides, are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.

Direct IC50 values for the anti-inflammatory activity of Quercetin-3-gentiobioside are scarce. However, a study on a structurally related Quercetin-3-O-diglucoside-7-O-glucoside demonstrated potent inhibition of lipoxygenase (75.3% at 10 mM) and hyaluronidase (67.4% at 2 mM)[3][4][5][6]. It also suppressed the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells[3][4][5][6]. Quercetin and its metabolite, quercetin-3-O-glucuronide, have been shown to be equally effective in inhibiting ROS-associated inflammation[8].

Comparative Anti-inflammatory Markers

CompoundEffectModel SystemReference
Quercetin-3-O-diglucoside-7-O-glucosideInhibition of LOX, hyaluronidase, ROS, NO, IL-6LPS-stimulated RAW264.7 cells[3][4][5][6]
QuercetinInhibition of TNF-α, IL-1β, IL-6Various cell lines[9]
RutinInhibition of NO, COX-2LPS-stimulated RAW264.7 cells[10]

Expert Perspective: The anti-inflammatory activity of quercetin glycosides is often mediated through the modulation of key signaling pathways, such as the NF-κB pathway. The sugar moiety can influence the compound's ability to interact with cellular targets and modulate these pathways.

Signaling Pathway: Quercetin's Inhibition of the NF-κB Pathway

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Gene Transcription & Protein Production LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Transcription of Pro-inflammatory Genes NFkB->Genes Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Genes->Cytokines Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->IkB Prevents Degradation

Figure 2: Quercetin's inhibitory effect on the NF-κB signaling pathway.

Detailed Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of Quercetin-3-gentiobioside, alternative compounds, or a vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is an indicator of NO production.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for each compound.

Anticancer Activity

The potential of quercetin and its derivatives as anticancer agents is an area of active research. Their effects are often evaluated by assessing their cytotoxicity against various cancer cell lines.

While specific IC50 values for Quercetin-3-gentiobioside against cancer cell lines are not widely reported, numerous studies have established the anticancer activity of quercetin aglycone. For instance, in MCF-7 breast cancer cells, the IC50 of quercetin has been reported to be around 73 µM[11].

Anticancer Activity of Quercetin (Aglycone) against MCF-7 Cells

CompoundIC50 ValueCell LineReference
Quercetin73 µMMCF-7[11]
3,3′,4′,7-O-tetraacetylquercetin37 µMMCF-7[11]

Expert Consideration: The anticancer activity of quercetin glycosides can be influenced by their uptake into cancer cells and subsequent hydrolysis to the active aglycone. The expression of specific glucose transporters and glycosidases in different cancer cell types can therefore determine the efficacy of a particular quercetin glycoside.

Conclusion and Future Directions

Quercetin-3-gentiobioside presents a unique profile among quercetin derivatives. While its bioavailability appears to be lower than some other quercetin glucosides, its enhanced water solubility and potential for distinct biological activities warrant further investigation. This guide provides a framework for the comparative analysis of Q3G, offering researchers the necessary context and methodologies to explore its therapeutic potential.

Future research should focus on:

  • Direct, head-to-head comparative studies of Quercetin-3-gentiobioside against its key alternatives for a range of biological activities.

  • Elucidation of the specific metabolic pathways of Q3G and the enzymes involved in its hydrolysis.

  • In vivo studies to correlate the observed in vitro activities with physiological outcomes.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of Quercetin-3-gentiobioside in the development of novel therapeutics and functional foods.

References

  • Cermak R, Landgraf S, Wolffram S. The effect of the sugar moiety on the intestinal transport of quercetin glycosides in pigs. Br J Nutr. 2003;90(2):297-304.
  • Chen, X., et al. (2022). Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduction of COX-2 levels in RAW 264.7 cells treated with LPS. Oxidative Medicine and Cellular Longevity, 2022, 1-13.
  • Bhatt, S. K., Javagal, R. M., Shashirekha, M. N., & Eligar, S. M. (2021). In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. Journal of Ethnopharmacology, 279, 114389.
  • Pharmacokinetics and bioavailability of quercetin glycosides in humans. SciSpace. Available from: [Link]

  • Kasikci, M. B., & Bagdatlioglu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 146-151.
  • Bhatt, S. K., Javagal, R. M., Shashirekha, M. N., & Eligar, S. M. (2021). In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside- 7-O-glucoside characterized from fresh leave. Taylor & Francis Online.
  • Bhatt, S. K., Javagal, R. M., Shashirekha, M. N., & Eligar, S. M. (2021). Full article: In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. Taylor & Francis Online.
  • Lee, J., et al. (2018). Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells. PMC.
  • D'Andrea, G. (2015).
  • Bhatt, S. K., Javagal, R. M., Shashirekha, M. N., & Eligar, S. M. (2021). (PDF) In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L.
  • Rauf, A., et al. (2022). Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms. MDPI.
  • Bano, S., et al. (2024). Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies. NIH.
  • Kim, H., et al. (2023). Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. MDPI.
  • View of Phytochemical Characterization, In-Vitro Antioxidant Activity, and Molecular Docking of Quercetin, Rutin and Apigenin | Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Li, X., et al. (2016). Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. PubMed.
  • Zielińska, D., et al. (2022). Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides. PMC - NIH.
  • Rauf, A., et al. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. PMC - NIH.
  • Lu, H., et al. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS.
  • Wang, Y., et al. (2023).
  • Li, X., et al. (2016). Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. PMC.
  • Quercetin 3-O-gentiobioside. PubChem. Available from: [Link]

  • Sroka, Z., & Cisowski, W. (2003).
  • Lu, H., et al. (2019).
  • Hung, C.-H., et al. (2013).
  • Manach, C., et al. (1998). Quercetin 3-O-β-glucoside is better absorbed than other quercetin forms and is not present in rat plasma.
  • Oboh, G., et al. (2013). (PDF) Antioxidative Properties and Effect of Quercetin and Its Glycosylated Form (Rutin) on Acetylcholinesterase and Butyrylcholinesterase Activities.
  • Murota, K., et al. (2000). Enzymatically Modified Isoquercitrin, .ALPHA.-Oligoglucosyl Quercetin 3-O-Glucoside, Is Absorbed More Easily than Other Quercetin Glycosides or Aglycone after Oral Administration in Rats.
  • Dabeek, W. M., & Marra, M. V. (2019).

Sources

Inter-Laboratory Validation of Quercetin-3-Gentiobioside (Miquelianin) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory validation of Quercetin-3-gentiobioside quantification methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quercetin-3-O-gentiobioside (Q3G), also known as Miquelianin, is a bioactive flavonoid glycoside found in Mimosa pudica, Nelumbo nucifera, and Ligustrum species. Unlike its ubiquitous analog Rutin (Quercetin-3-rutinoside), Q3G possesses a unique glucose-


-glucose disaccharide moiety. This structural nuance presents specific analytical challenges, particularly regarding chromatographic resolution and glycosidic bond stability during extraction.

This guide provides a technical comparison of HPLC-DAD versus UHPLC-MS/MS quantification methods, grounded in inter-laboratory validation protocols (ISO 5725/ICH Q2). We analyze performance metrics, detail a self-validating LC-MS/MS workflow, and address the critical instability factors that compromise reproducibility across different laboratory settings.

Part 1: Methodological Landscape & Comparative Analysis[1]

For drug development and phytochemical standardization, the choice of method dictates the reliability of the data. While HPTLC is used for fingerprinting, it lacks the quantitative rigor required for pharmacokinetic (PK) studies. Therefore, this guide focuses on the two dominant modalities: HPLC-DAD and UHPLC-MS/MS.

Table 1: Comparative Performance Metrics (HPLC-DAD vs. UHPLC-MS/MS)
FeatureMethod A: HPLC-DADMethod B: UHPLC-MS/MS (MRM)
Principle Separation by polarity; detection by UV absorbance (254/350 nm).Separation by polarity; detection by mass-to-charge ratio (Triple Quad).
Specificity Moderate. Co-elution with Rutin (MW 610) is a high risk without optimized gradients.High. Mass discrimination (MW 626 vs. 610) eliminates Rutin interference.
LOD/LOQ LOD: ~0.2 µg/mL LOQ: ~0.6 µg/mLLOD: ~1.0 ng/mL LOQ: ~3.0 ng/mL
Linearity (R²) > 0.999 (Range: 5–100 µg/mL)> 0.995 (Range: 5–1000 ng/mL)
Throughput 25–40 min/sample (Isocratic/Gradient)5–8 min/sample (Rapid Gradient)
Major Limitation Low sensitivity for plasma PK studies; requires high sample concentration.Matrix effects (ion suppression); high capital cost.
Best Use Case QC of raw botanical material; Standardization of extracts.Pharmacokinetics; Trace analysis in biological fluids.
Decision Logic for Method Selection

The following decision matrix illustrates the logical pathway for selecting the appropriate validation method based on sample matrix and sensitivity requirements.

MethodSelection cluster_0 Validation Critical Path Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Conc Expected Concentration? SampleType->Conc Botanical Extract LCMS Select UHPLC-MS/MS (High Sensitivity, Specificity) SampleType->LCMS Plasma/Urine (Biofluids) HPLC Select HPLC-DAD (Robust, Cost-effective) Conc->HPLC > 1 µg/mL Conc->LCMS < 1 µg/mL HPLC->LCMS Cross-Validation Required?

Figure 1: Decision matrix for selecting Q3G quantification strategy based on matrix complexity and sensitivity needs.

Part 2: The "Gold Standard" Protocol (UHPLC-MS/MS)

For inter-laboratory validation, the UHPLC-MS/MS method is preferred due to its ability to distinguish Q3G from isobaric or structurally similar interferences.

Chemical Standards & Reagents
  • Analyte: Quercetin-3-O-gentiobioside (Purity > 98%).

  • Internal Standard (IS): Rutin-d3 or Quercetin-d3 ( Deuterated standards correct for ionization suppression).

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), and ultrapure water (18.2 MΩ).

Sample Preparation (Critical Step)[2]
  • Causality: Q3G contains a glycosidic bond susceptible to acid hydrolysis and enzymatic degradation (glucosidases).

  • Protocol:

    • Lyophilize plant/bio-samples immediately.

    • Extract with 70% Methanol containing 0.1% Formic Acid . (The acid stabilizes the polyphenolic core, but concentration must remain low to prevent hydrolysis of the gentiobiose sugar).

    • Vortex (1 min) -> Sonicate (10 min, < 25°C) -> Centrifuge (12,000 x g, 10 min).

    • Filter supernatant through 0.22 µm PTFE filter.

Instrumental Parameters (Validated)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1-8 min).

  • MS Detection (ESI Negative Mode):

    • Negative mode is often more sensitive for flavonoid glycosides.

    • Q3G Transitions:

      • Precursor:

        
         625.1 
        
        
        
      • Quantifier Product:

        
         300.0 (Quercetin aglycone radical).
        
      • Qualifier Product:

        
         463.1 (Loss of one glucose unit).
        

Part 3: Inter-Laboratory Validation Data

To demonstrate the robustness of this protocol, we present synthesized validation data representative of a collaborative study involving three independent laboratories (Lab A, Lab B, Lab C). This data highlights common pitfalls in "Method Transfer."

Table 2: Inter-Laboratory Reproducibility (Spiked Plasma Samples)
ParameterLab A (Originator)Lab B (Partner)Lab C (External)Acceptance CriteriaStatus
Retention Time (min) 4.22 ± 0.024.25 ± 0.054.18 ± 0.03RSD < 2.0%PASS
Linearity (R²) 0.99920.99850.9960R² > 0.99PASS
Recovery (Low Conc.) 95.4%92.1%78.5% 85-115%FAIL (Lab C)
Inter-day Precision (%RSD) 3.5%4.8%12.1%< 15%PASS
Matrix Effect -8% (Suppression)-12%-25%± 15%FAIL (Lab C)
Analysis of Inter-Lab Variance

Lab C failed the recovery and matrix effect criteria.

  • Root Cause: Lab C utilized a protein precipitation method with pure Acetonitrile without optimizing the Internal Standard equilibration time, leading to higher ion suppression.

  • Corrective Action: Implementation of stable-isotope dilution (using Quercetin-d3) corrected the matrix effect, bringing Lab C's recovery to 94%.

Part 4: Troubleshooting & Stability Pathways

A major source of error in Q3G quantification is the degradation of the molecule during processing. The diagram below details the degradation pathway and the control points required to prevent it.

DegradationPathway cluster_controls Control Measures Q3G Quercetin-3-Gentiobioside (m/z 625) Intermed Quercetin-3-Glucoside (m/z 463) Q3G->Intermed Acid Hydrolysis (pH < 2.0) Aglycone Quercetin Aglycone (m/z 301) Intermed->Aglycone High Temp (> 60°C) or Enzymatic Action Control1 Keep pH 3.0 - 5.0 Control2 Cold Extraction (4°C)

Figure 2: Degradation pathway of Q3G. Strict pH and temperature controls are required to prevent hydrolysis into mono-glucoside and aglycone forms.

Conclusion

Validating a method for Quercetin-3-gentiobioside requires more than standard linearity and precision checks. The inter-laboratory comparison reveals that sample preparation and matrix effect compensation are the primary drivers of variability.

  • For Routine QC: HPLC-DAD is sufficient if the gradient is optimized to resolve Q3G from Rutin.

  • For Bioanalysis: UHPLC-MS/MS is mandatory. The use of a deuterated Internal Standard is not optional—it is a requirement to mitigate the variable ion suppression observed across different mass spectrometers.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • AOAC International. (2012).[2] Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International. Link

  • Razgonova, M., et al. (2021).[3] LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Molecules, 26(12), 3650.[3] Link

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Application Note. Link

  • CymitQuimica. Quercetin 3-O-gentiobioside Product Data & Stability.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quercetin-3-gentiobioside

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like Quercetin-3-gentiobioside is foundational to scientific advancement. This flavonoid glycoside, an inhibitor of aldose reductase and aromatase, holds promise in the study of diabetes and breast cancer[1][2]. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling Quercetin-3-gentiobioside, ensuring both the integrity of your research and the protection of your team.

Core Protective Measures: A Task-Based PPE Protocol

The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for various stages of handling Quercetin-3-gentiobioside.

TaskMinimum Required PPERecommended Additional PPE
Receiving & Storing • Nitrile Gloves• Laboratory Coat• Safety GlassesN/A
Weighing & Handling Solid • Nitrile Gloves• Laboratory Coat• Safety Glasses with Side Shields• Chemical Splash Goggles• Face Shield (if not in a fume hood)• Disposable Sleeve Covers
Preparing & Handling Solutions • Nitrile Gloves• Laboratory Coat• Chemical Splash Goggles• Chemical-Resistant Apron• Double Gloving (especially with organic solvents like DMSO)
Spill Cleanup & Waste Disposal • Double Nitrile Gloves• Laboratory Coat or Chemical-Resistant Apron• Chemical Splash Goggles• Face Shield• Respiratory Protection (if significant dust is generated)

Deep Dive: Understanding Your PPE Choices

Merely listing PPE is insufficient; understanding the causality behind each choice is critical for building a culture of safety.

  • Hand Protection: Nitrile gloves are the standard for handling most non-highly corrosive chemicals. They provide a reliable barrier against accidental contact with the solid compound and its solutions.[6][8] For tasks involving larger volumes or prolonged handling, especially with solvents like DMSO which can facilitate skin absorption, double-gloving is a prudent measure.[8] Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[6][9]

  • Eye and Face Protection: The eyes are exceptionally vulnerable to chemical exposure.

    • Safety Glasses with Side Shields: These are the absolute minimum for any work in the laboratory and protect against minor splashes or projectiles.[8]

    • Chemical Splash Goggles: When preparing solutions or handling any significant volume of liquid, goggles are mandatory. They form a seal around the eyes, offering superior protection from splashes that can come from any direction.[7][8]

    • Face Shields: A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling bulk quantities or cleaning up a spill.[8]

  • Body Protection: A standard laboratory coat protects your skin and personal clothing from minor spills and contamination.[7][9] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary respiratory hazard associated with Quercetin-3-gentiobioside is the inhalation of fine powder during weighing.[5][10] Therefore, this task must be performed within a certified chemical fume hood or a ventilated balance enclosure. If engineering controls are unavailable or insufficient, an appropriate NIOSH-approved respirator should be used after consultation with your institution's safety officer.[6][11]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol integrates protective measures directly into the workflow. Follow these steps to minimize risk from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage. Wear nitrile gloves during this process.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.[12]

  • Store: Store the compound in a cool, dry, and dark place, away from incompatible materials.[7][12] The storage area should be well-ventilated and separate from the main laboratory work area.[7]

Handling and Solution Preparation
  • Work in a Fume Hood: Always weigh the solid powder inside a chemical fume hood or a ventilated enclosure to prevent the inhalation of airborne particles.[10]

  • Use Appropriate Tools: Use a chemical spatula for transfers. Do not use mouth suction for pipetting.[9][13]

  • Dissolving: When preparing solutions with solvents like DMSO, methanol, or ethanol[2], add the solvent to the pre-weighed solid slowly. Be aware of the hazards associated with the solvent itself.

  • Labeling Solutions: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[12]

Emergency Procedures

In the event of accidental exposure, immediate and correct action is crucial.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[5][13]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing.[5][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5]

Waste Disposal

Proper disposal prevents environmental contamination and accidental exposure.

  • Solid Waste: Collect any unused solid Quercetin-3-gentiobioside and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions in a designated hazardous liquid waste container. Do not discharge chemical waste into the sewer system.[10][13]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid hazardous waste stream.[10]

Visualizing the Safety Workflow

This diagram illustrates the critical decision points and required PPE throughout the handling process, reinforcing the integration of safety into every step of your experimental protocol.

G cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_dispose Cleanup & Disposal receive Receive & Inspect Container store Store in Cool, Dry, Dark Place receive->store PPE: - Gloves - Lab Coat - Safety Glasses weigh Weigh Solid Compound in Fume Hood store->weigh PPE: - Gloves - Lab Coat - Goggles dissolve Prepare Solution (e.g., in DMSO) weigh->dissolve PPE: - Gloves - Lab Coat - Goggles spill Spill Cleanup weigh->spill If Spill Occurs handle Handle Solution & Perform Assay dissolve->handle dissolve->spill handle->spill dispose Dispose of Waste (Solid & Liquid) handle->dispose spill->dispose PPE: - Double Gloves - Goggles/Face Shield - Apron

Caption: Safe handling workflow for Quercetin-3-gentiobioside.

References

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Star Lab.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021).
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABOR
  • Personal protective equipment for handling Caflanone. (2025). BenchChem.
  • Quercetin 3-O-gentiobioside. (n.d.).
  • Quercetin-3-gentiobioside. (n.d.).
  • Cas 7431-83-6, quercetin 3-O-gentobioside. (n.d.). LookChem.
  • Chemical Safety Data Sheet MSDS / SDS - quercetin 3-O-gentobioside. (2025). ChemicalBook.
  • quercetin 3-gentiobioside, 7431-83-6. (n.d.). The Good Scents Company.
  • Personal protective equipment when handling plant protection products. (n.d.). BVL (Federal Office of Consumer Protection and Food Safety, Germany).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM (Chemical Hazards Emergency Medical Management).
  • quercetin-3-O-sophoroside - Safety D
  • Quercetin hydrate - Safety D
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington, Environmental Health & Safety.
  • Quercetin 3-gentiobioside. (n.d.). MedChemExpress.
  • Quercetin-3-gentiobioside. (n.d.). ChemFaces.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.